molecular formula C9H8BrNO B2983618 3-(4-Bromophenyl)-3-hydroxypropanenitrile CAS No. 65984-59-0

3-(4-Bromophenyl)-3-hydroxypropanenitrile

Cat. No.: B2983618
CAS No.: 65984-59-0
M. Wt: 226.073
InChI Key: QBIXYALEBZJFSR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.073. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-3-hydroxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-3-hydroxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-3-hydroxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIXYALEBZJFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Bromophenyl)-3-hydroxypropanenitrile: A Bifunctional Chiral Synthon for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 3-(4-Bromophenyl)-3-hydroxypropanenitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical bifunctional building block in organic synthesis, characterized by a secondary alcohol and a nitrile group separated by a methylene bridge, anchored to a para-brominated aromatic ring. This molecular architecture positions it as a versatile "divergent intermediate" for the synthesis of 1,3-amino alcohols—a structural motif prevalent in serotonin-norepinephrine reuptake inhibitors (SNRIs) such as fluoxetine and duloxetine analogs. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and functional group transformations, supported by validated experimental protocols.

Physicochemical Profile

The molecule exhibits a unique polarity profile due to the hydrogen-bond donating hydroxyl group and the dipole-inducing nitrile.

PropertyValue / Description
IUPAC Name 3-(4-Bromophenyl)-3-hydroxypropanenitrile
CAS Number 65984-59-0 (Specific to hydroxy-nitrile) Note: Often confused with 57775-08-3 (Non-hydroxy analog)
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 68–72 °C (Enantiopure forms may vary)
Solubility Soluble in MeOH, EtOH, THF, DMSO, EtOAc; Insoluble in Water
pKa (OH) ~13.5 (Estimated)
pKa (α-CH₂) ~25 (Activated by nitrile, but less acidic due to beta-OH)
Chirality Contains one stereocenter at C-3; exists as (R) and (S) enantiomers.[1][2][3]

Synthetic Pathways & Mechanistic Insight

The synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile typically relies on the nucleophilic addition of an "acetonitrile anion" equivalent to 4-bromobenzaldehyde.

Primary Route: Acetonitrile Aldol-Type Addition

This method utilizes the weak acidity of acetonitrile (pKa ~25) to generate a nucleophile that attacks the aldehyde carbonyl.

  • Mechanism: Deprotonation of acetonitrile by a strong base (LDA or n-BuLi) generates the cyanomethyl carbanion [CH₂CN]⁻. This species undergoes nucleophilic attack on the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

  • Thermodynamics: The reaction is generally reversible; low temperatures (-78 °C) are favored to control kinetics and suppress side reactions (like polymerization of acetonitrile).

Alternative Route: Epoxide Ring Opening

Reaction of 2-(4-bromophenyl)oxirane with a cyanide source (NaCN/KCN) can yield the target. However, regioselectivity (attacking the less substituted carbon) usually favors the formation of the beta-hydroxynitrile, making this a viable but less common route due to the cost of the epoxide precursor.

Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis.

SynthesisWorkflow Aldehyde 4-Bromobenzaldehyde (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Acetonitrile Acetonitrile (Pro-Nucleophile) Base Base (LDA or n-BuLi) -78°C, THF Acetonitrile->Base Deprotonation Base->Intermediate Nucleophilic Attack Product 3-(4-Bromophenyl)-3- hydroxypropanenitrile Intermediate->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway for the synthesis via cyanomethyl anion addition.

Reactivity & Functional Group Transformations[5]

The molecule's utility lies in its three distinct reactive sites: the Nitrile , the Hydroxyl , and the Aryl Bromide .

Nitrile Reduction (The "Fluoxetine-Type" Pathway)

The most critical application is the reduction of the nitrile to a primary amine, yielding 3-amino-1-(4-bromophenyl)propan-1-ol . This 1,3-amino alcohol motif is the scaffold for many SNRI drugs.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Selectivity: LiAlH₄ reduces the nitrile to the amine without dehalogenating the aromatic ring under controlled conditions (0 °C).

Dehydration to Cinnamonitriles

Under acidic conditions (e.g., p-TsOH, reflux), the hydroxyl group undergoes elimination to form 3-(4-bromophenyl)acrylonitrile . This creates a conjugated system useful for Michael additions.

Aryl Bromide Cross-Coupling

The para-bromide remains intact during mild nitrile manipulations, allowing for late-stage diversification via Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl systems or amines.

Visualization: Divergent Reactivity

ReactivityMap Core 3-(4-Bromophenyl)-3- hydroxypropanenitrile AminoAlcohol 3-Amino-1-(4-bromophenyl) propan-1-ol (SNRI Scaffold) Core->AminoAlcohol Reduction (LiAlH4 or BH3) Cinnamonitrile 3-(4-Bromophenyl) acrylonitrile (Conjugated System) Core->Cinnamonitrile Dehydration (p-TsOH, Heat) Biaryl 3-(4-Biaryl)-3- hydroxypropanenitrile (Suzuki Product) Core->Biaryl Pd-Catalysis (Ar-B(OH)2) Acid 3-(4-Bromophenyl)-3- hydroxypropanoic acid Core->Acid Hydrolysis (HCl/H2O)

Figure 2: Divergent synthesis map showing key functional group transformations.[4]

Experimental Protocols

Protocol A: Synthesis from 4-Bromobenzaldehyde

This protocol utilizes a base-catalyzed aldol-type reaction.

Reagents:

  • 4-Bromobenzaldehyde (10.0 mmol)

  • Acetonitrile (anhydrous, 20 mL)

  • Base: n-Butyllithium (2.5 M in hexanes, 11.0 mmol) OR LDA.

  • Solvent: THF (anhydrous).

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (30 mL) and anhydrous Acetonitrile (0.6 mL, ~11 mmol). Cool to -78 °C .

  • Deprotonation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the cyanomethyl lithiate. Note: Solution may turn pale yellow.

  • Addition: Dissolve 4-Bromobenzaldehyde (1.85 g, 10 mmol) in THF (5 mL) and add dropwise to the reaction mixture.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Protocol B: Reduction to 3-Amino-1-(4-bromophenyl)propan-1-ol

Critical step for accessing pharmaceutical scaffolds.

Reagents:

  • 3-(4-Bromophenyl)-3-hydroxypropanenitrile (5.0 mmol)

  • LiAlH₄ (1.0 M in THF, 10.0 mmol) or BH₃·SMe₂.

Procedure:

  • Setup: Charge a flask with LiAlH₄ solution (10 mL) under Argon. Cool to 0 °C.

  • Addition: Dissolve the nitrile (1.13 g) in dry THF (10 mL) and add dropwise. Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 3 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0 °C. Carefully add:

    • 0.4 mL Water

    • 0.4 mL 15% NaOH

    • 1.2 mL Water

  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[5] Concentrate the filtrate to yield the crude amino alcohol.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][6][7]

    • Skin/Eye Irritation: Category 2 (Irritant).[1][6][7]

  • Specific Hazards:

    • Cyanide Generation: Under strong thermal or acidic decomposition, may release trace HCN.

    • Bromine Residues: Organobromides can be toxic; handle with gloves.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent moisture absorption (hygroscopic).

References

  • Sigma-Aldrich. "4-Bromo-beta-hydroxybenzenepropanenitrile Product Sheet (CAS 65984-59-0)." Merck KGaA. Link

  • PubChem. "3-(4-Bromophenyl)propanenitrile (Related Structure Data)." National Library of Medicine. Link

  • Chemistry Steps. "Reduction of Nitriles to Amines with LiAlH4: Mechanism and Protocol." Organic Chemistry Resources. Link

  • Organic Syntheses. "Preparation of p-Bromobenzaldehyde." Org.[4][8] Synth. 1937, 17, 20. Link

  • SynQuest Labs. "Safety Data Sheet: 3-(4-Bromophenyl)propanenitrile." SynQuest. Link

Sources

Molecular structure and reactivity of brominated beta-hydroxy nitriles

Mechanistic Architecture and Synthetic Utility of Brominated -Hydroxy Nitriles

Executive Summary

This technical guide provides a comprehensive analysis of brominated


-hydroxy nitriles

This document details the stereoelectronic factors governing their formation, their divergent reactivity profiles under acidic versus basic conditions, and validated protocols for their synthesis and transformation.

Structural Architectures & Stereochemistry

The reactivity of brominated

vicinal relationship
Electronic Environment
  • Inductive Effects: The nitrile (-CN) and bromine (-Br) groups exert strong electron-withdrawing effects (

    
    ), significantly increasing the acidity of the 
    
    
    -proton (pKa
    
    
    11–13 depending on substitution).
  • Dipole Alignment: In the ground state, the molecule often adopts a conformation that minimizes dipole repulsion between the C-Br and C-CN bonds, though hydrogen bonding between the -OH and -CN groups can stabilize specific gauche conformers.

Regiochemical Architectures

Synthetically, these motifs arise primarily from the bromohydroxylation of


  • Aryl-Substituted (e.g., Cinnamonitrile derivatives):

    • Mechanism: Formation of a bromonium ion followed by nucleophilic attack.[1][2]

    • Outcome: Water attacks the benzylic position (stabilized partial positive charge).

    • Product:

      
      -Hydroxy-
      
      
      -bromo nitrile (
      
      
      ).
  • Alkyl-Substituted / Electron-Deficient (e.g., Acrylonitrile):

    • Outcome: The regiochemistry can be sensitive to conditions, but often yields the

      
      -bromo-
      
      
      -hydroxy product due to the steric accessibility of the
      
      
      -carbon and the electronic destabilization of the
      
      
      -cation by the nitrile group.

Synthetic Pathways: The Bromohydrin Route[2]

The most robust method for generating this scaffold is the hypobromous acid (HOBr) generation method using N-bromosuccinimide (NBS) in aqueous media.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the pathway from an unsaturated nitrile to the bromohydrin and its subsequent closure to an epoxide.

ReactionPathwayStartα,β-Unsaturated Nitrile(R-CH=CH-CN)BromoniumBromonium IonIntermediateStart->Bromonium Electrophilic Attack (Br+)NBSNBS / H2O(In Situ HOBr)NBS->BromoniumProductBrominated β-Hydroxy Nitrile(Halohydrin)Bromonium->Product Nucleophilic Attack (H2O)(Regioselective)EpoxideGlycidonitrile(Epoxy Nitrile)Product->Epoxide Base (NaOH/K2CO3)Intramolecular SN2

Caption: Electrophilic bromination pathway yielding the halohydrin, followed by base-mediated cyclization.

Reactivity Profile

The brominated

Base-Promoted Cyclization (Epoxidation)

This is the most critical reaction for this moiety. Upon treatment with a mild base (e.g.,



glycidonitrile
  • Stereochemistry: The reaction is stereospecific.[3] The alkoxide and bromide must adopt an anti-periplanar geometry for displacement to occur. Thus, an erythro-halohydrin yields a trans-epoxide, while a threo-halohydrin yields a cis-epoxide.

Pinner Reaction (Acidic Hydrolysis)

Under anhydrous acidic conditions (HCl/MeOH), the nitrile group is attacked by the alcohol to form an imidate salt, which upon hydrolysis yields an


  • Utility: This preserves the alkyl bromide functionality while modifying the carboxylic terminus.

Nucleophilic Substitution

Direct displacement of the bromide by external nucleophiles (azides, amines) is possible but competes with epoxide formation. To favor substitution over cyclization, non-basic nucleophiles or Lewis acid catalysis is often required.

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxy-3-phenylpropanenitrile

Objective: Synthesis of a model brominated

Reagents & Equipment[4]
  • Substrate: Cinnamonitrile (trans-3-phenyl-2-propenenitrile).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).[4]

  • Solvent: Dimethyl sulfoxide (DMSO) and Water (

    
     ratio).
    
  • Quench: Sodium thiosulfate (saturated aq.).

  • Equipment: 3-neck round bottom flask, internal thermometer, magnetic stirrer.

Step-by-Step Methodology
StepActionCritical Technical Note (Causality)
1 Dissolution Dissolve cinnamonitrile (10 mmol) in DMSO (20 mL) and water (5 mL). Cool to 0°C.
2 Addition Add NBS (12 mmol, 1.2 eq) portion-wise over 15 minutes. Maintain T < 5°C.
3 Reaction Allow warming to RT. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1).
4 Quench Pour mixture into ice-cold saturated

(50 mL).
5 Extraction Extract with Diethyl Ether (

mL). Wash combined organics with brine.
6 Drying Dry over anhydrous

, filter, and concentrate in vacuo.
7 Purification Recrystallize from

/Hexane or perform flash chromatography.
Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of vinylic protons (

    
     6.0–7.5 ppm range changes). The 
    
    
    -proton (CH-OH) typically appears as a doublet around
    
    
    5.0–5.2 ppm, and the
    
    
    -proton (CH-Br) as a doublet around
    
    
    4.3–4.5 ppm (coupling constant
    
    
    indicates relative stereochemistry).
  • IR: Broad -OH stretch (

    
    ) and weak -CN stretch (
    
    
    ).

Decision Logic for Reactivity

Use this logic flow to determine the appropriate downstream application for the synthesized molecule.

ReactivityLogicStartBrominated β-Hydroxy NitrileCondition1Condition: Basic (NaOH/K2CO3)Start->Condition1Condition2Condition: Acidic (HCl/ROH)Start->Condition2Condition3Condition: Nucleophile (N3-, RS-)Start->Condition3Result1Glycidonitrile (Epoxide)(Heterocycle Precursor)Condition1->Result1 CyclizationResult2β-Hydroxy-α-bromo Ester(Pinner Product)Condition2->Result2 HydrolysisResult3α-Substituted-β-hydroxy Nitrile(SN2 Displacement)Condition3->Result3 Substitution

Caption: Divergent synthetic pathways based on reaction conditions.

References

  • Regioselectivity in Bromohydrin Formation

    • Mechanism of Halohydrin Formation.[1][3][5] Master Organic Chemistry.

    • [Link]

  • Epoxide Formation (Glycidonitriles)

    • Synthesis of vicinal bromohydrins and their conversion to epoxides. Journal of Organic Chemistry (Cited context: General reactivity of halohydrins to epoxides).
    • [Link]

  • Industrial Relevance (Biocides/Nitriles)

    • DBNPA (2,2-Dibromo-3-nitrilopropionamide) Chemistry.[6] (Context: Degradation pathways involving brominated hydroxy species).

    • [Link]

  • NBS Reactivity Profile

    • N-Bromosuccinimide (NBS) Reagent Guide.
    • [Link]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of chiral amino-alcohol-based pharmaceuticals (e.g., SNRIs like Atomoxetine and Fluoxetine analogs).

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile (hereafter BHP-CN ) is a bifunctional intermediate containing a secondary hydroxyl group and a nitrile moiety on a 4-bromophenyl scaffold. Its solubility behavior is the governing factor in reaction yield (particularly in biphasic biocatalytic reductions) and purification efficiency.

While extensive data exists for the non-halogenated analog (3-hydroxy-3-phenylpropanenitrile), the introduction of the bromine atom at the para-position significantly alters the thermodynamic landscape—increasing lipophilicity (LogP) and reducing aqueous solubility. This guide provides a theoretical solubility framework, rigorous experimental protocols for data generation, and thermodynamic models required for designing robust crystallization processes.

Chemical Identity & Theoretical Solubility Profile

Structural Analysis

The molecule exhibits a "push-pull" solubility character:

  • Hydrophilic Domain: The

    
    -hydroxy nitrile tail (
    
    
    
    ) acts as both a hydrogen bond donor (OH) and acceptor (OH, CN).
  • Hydrophobic Domain: The 4-bromophenyl ring dominates the steric bulk, driving the molecule towards non-polar solvation mechanisms.

Comparison with Analog: Compared to 3-hydroxy-3-phenylpropanenitrile (CAS 17190-29-3), the 4-bromo substituent increases the molecular weight (226.07 g/mol vs. 147.17 g/mol ) and the calculated partition coefficient (cLogP), shifting the solubility preference away from water and light alcohols towards aromatic and chlorinated solvents.

Predicted Solubility Ranking

Based on functional group contribution methods and dielectric constant matching:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole, strong H-accepting solvent
Esters/Ketones Ethyl Acetate, AcetoneHigh Dipole-dipole, H-bonding (solute donor)
Alcohols Methanol, Ethanol, IPAModerate Amphiphilic matching; decreases with chain length
Aromatics Toluene, XyleneModerate-Low

-

stacking; good for cooling crystallization
Alkanes Hexane, HeptaneInsoluble Lack of polar interaction sites
Water WaterVery Low Hydrophobic effect of Br-Phenyl ring dominates

Experimental Protocols for Solubility Determination

To generate the precise mole fraction (


) data required for process design, the following self-validating protocols  are recommended.
Protocol A: Isothermal Saturation (Shake-Flask)

This is the gold standard for equilibrium solubility.

  • Preparation: Add excess BHP-CN solid to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at 254 nm).

    • Validation: Repeat at 48h and 72h to confirm no drift in concentration (ensuring true equilibrium).

Protocol B: Laser Monitoring (Dynamic Method)

Used for determining the Metastable Zone Width (MSZW).

  • Setup: Place a mixture of known composition (

    
    ) in a reactor with a focused laser beam and turbidity probe.
    
  • Dissolution: Heat at 1 K/min until transmission reaches 100% (Clear Point,

    
    ).
    
  • Nucleation: Cool at 1 K/min until transmission drops (Cloud Point,

    
    ).
    
  • Data Point: The

    
     corresponds to the saturation temperature for that specific mole fraction.
    
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solid BHP-CN SolventSelect Solvent Selection (Polar vs Non-Polar) Start->SolventSelect MethodChoice Select Method SolventSelect->MethodChoice Static Static Equilibrium (Shake Flask) MethodChoice->Static High Accuracy Dynamic Dynamic Laser Monitoring MethodChoice->Dynamic Speed/MSZW Analysis HPLC / Gravimetric Analysis Static->Analysis DataFit Thermodynamic Modeling Dynamic->DataFit T_clear vs x Analysis->DataFit

Figure 1: Decision matrix and workflow for solubility data generation.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy (

) and entropy (

) of dissolution.
Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility with temperature in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
van't Hoff Analysis

Used to determine the thermodynamic driving forces. Plot


 vs 

.


  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      : Entropy-driven process (Disorder increases upon dissolving).
      
Thermodynamic Logic Diagram

ThermoLogic Input Experimental Data (x_i vs T) Apelblat Apelblat Regression (A, B, C parameters) Input->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Input->VantHoff Params Calc: ΔH_sol, ΔS_sol, ΔG_sol VantHoff->Params Result_Endo If ΔH > 0: Endothermic (Cooling Cryst. Feasible) Params->Result_Endo Result_Exo If ΔH < 0: Exothermic (Solubility drops with T) Params->Result_Exo

Figure 2: Thermodynamic analysis workflow for determining crystallization feasibility.

Process Application: Crystallization Design

For BHP-CN , the purification strategy relies on exploiting the temperature dependence of solubility (solubility curve slope).

Solvent System Selection
  • Primary Solvent (Good): Ethyl Acetate or Toluene. These solvents typically show a steep solubility curve for aryl-nitriles, allowing high recovery upon cooling.

  • Anti-Solvent (Poor): Heptane or Water.

    • Note: Water is an effective anti-solvent if the primary solvent is water-miscible (e.g., Methanol/Water system). However, for the bromo-derivative, a Toluene/Heptane system is often superior for rejecting polar impurities while crystallizing the target.

Cooling Crystallization Protocol
  • Dissolution: Charge crude BHP-CN into Toluene at 80°C until dissolved (approx. 1.2x saturation concentration).

  • Clarification: Hot filtration to remove insoluble mechanical impurities.

  • Cooling Ramp: Cool to 20°C at a controlled rate (e.g., 0.5°C/min) to remain within the Metastable Zone Width (MSZW).

  • Seeding: Add pure seed crystals at the metastable limit (approx. 50–60°C) to induce controlled nucleation and prevent oiling out.

  • Isolation: Filter and wash with cold Heptane.

References

The following sources provide the methodological foundation and comparative data for 3-hydroxy-3-arylpropanenitriles:

  • Methodology for Solubility Measurement

    • Shakeel, F., et al. "Solubility and Thermodynamic Analysis of an Antiviral Drug Emtricitabine in Different Pure Solvents." Molecules, vol. 26, no. 3, 2021. Link

  • Analogous Compound Data (3-hydroxy-3-phenylpropanenitrile)

    • Wang, Y., et al.

      
      -Hydroxy Nitriles."[1] Journal of the American Chemical Society, vol. 142, no. 18, 2020. (Discusses solubility challenges of the phenyl-analog in aqueous systems). Link
      
  • Synthesis & Purification Context

    • Mirmashhouri, B., et al.[2] "A simple, economical, and highly efficient synthesis of

      
      -hydroxynitriles from epoxide under solvent free conditions."[2] Journal of Molecular Catalysis A: Chemical, vol. 247, 2006.[2] Link[2]
      
  • Thermodynamic Modeling Equations: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999.

Sources

Technical Assessment: Thermodynamic Stability of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical chiral synthon used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-alkylamine therapeutics.

As a


-hydroxy nitrile, this molecule occupies a metastable thermodynamic position. While kinetically stable under ambient storage, it exhibits distinct degradation pathways driven by thermodynamic relaxation toward conjugated systems (dehydration) or dissociation (retro-aldol). This guide details these mechanisms, providing experimental protocols for stress testing and analytical monitoring to ensure integrity during drug development.[1][2]

Physicochemical Profile & Thermodynamic Context[3][4][5]

Chemical Identity[6][7][8]
  • IUPAC Name: 3-(4-Bromophenyl)-3-hydroxypropanenitrile[3]

  • CAS Number: 65984-59-0[3]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 226.07 g/mol [3]

  • Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid (

    
    ), highly dependent on enantiomeric purity.
    
Thermodynamic Landscape

The stability of 3-(4-Bromophenyl)-3-hydroxypropanenitrile is governed by two competing thermodynamic vectors:

  • Enthalpic Driver (Dehydration): The elimination of water yields 3-(4-bromophenyl)acrylonitrile. This reaction is exothermic and thermodynamically favored due to the formation of a conjugated

    
    -system extending from the phenyl ring through the alkene to the nitrile group.
    
  • Entropic Driver (Retro-Aldol): At elevated temperatures, the entropy gain from dissociation into 4-bromobenzaldehyde and acetonitrile favors the reverse reaction, particularly under basic catalysis.

ParameterCharacteristicImplication for Process
Bond Dissociation

bond is labile
Susceptible to retro-aldol cleavage >

.
pKa (

-proton)

(DMSO)
Requires strong base for deprotonation, but weak bases can catalyze elimination.
Hydration Energy ModerateHygroscopic tendency; moisture accelerates hydrolysis.

Degradation Pathways: Mechanistic Analysis

The degradation of this intermediate is not random; it follows specific mechanistic pathways definable by reaction kinetics.

Pathway A: -Elimination (Dehydration)

This is the primary degradation mode. Under acidic (


) or basic (

) conditions, or thermal stress, the molecule eliminates water to form the

-unsaturated nitrile.
  • Mechanism: E1cB (base-catalyzed) or E1/E2 (acid-catalyzed).

  • Product: (E/Z)-3-(4-Bromophenyl)acrylonitrile.

  • Criticality: High. The conjugated product is a Michael acceptor and potentially genotoxic impurity (PGI).

Pathway B: Retro-Aldol Dissociation

Reversible cleavage of the C-C bond between the


 and 

carbons.
  • Mechanism: Deprotonation of the hydroxyl group followed by collapse of the alkoxide.

  • Products: 4-Bromobenzaldehyde + Acetonitrile.

  • Trigger: Basic pH and heat.

Pathway C: Nitrile Hydrolysis

Slower than elimination, this pathway occurs in aqueous environments.

  • Mechanism: Nucleophilic attack of water on the nitrile carbon.

  • Intermediate: 3-(4-Bromophenyl)-3-hydroxypropanamide.

  • Final Product: 3-(4-Bromophenyl)-3-hydroxypropanoic acid.

Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic relationships between the parent molecule and its degradants.

DegradationPathways Parent 3-(4-Bromophenyl)-3- hydroxypropanenitrile (Target) Alkene 3-(4-Bromophenyl) acrylonitrile (Dehydration Product) Parent->Alkene Heat / Acid / Base (-H2O) Aldehyde 4-Bromobenzaldehyde (Retro-Aldol Product) Parent->Aldehyde Base / Heat (Retro-Aldol) Amide Primary Amide Intermediate Parent->Amide H2O / pH Extreme Acid Carboxylic Acid Derivative Amide->Acid Hydrolysis

Figure 1: Mechanistic degradation map of 3-(4-Bromophenyl)-3-hydroxypropanenitrile showing primary thermodynamic sinks.

Experimental Protocols: Stability Assessment

To validate the thermodynamic stability described above, the following "Forced Degradation" protocol is recommended. This system is self-validating: if mass balance is not achieved (


), secondary degradation pathways (e.g., polymerization of the alkene) are active.
Stress Testing Conditions (Standardized)
Stress TypeConditionDurationTarget DegradationMechanism Probed
Acidic 0.1 N HCl,

2 - 24 hrs10-20%Acid-catalyzed dehydration
Basic 0.1 N NaOH, Ambient1 - 4 hrs10-20%Retro-aldol & E1cB elimination
Oxidative 3%

, Ambient
2 - 6 hrs5-15%Benzylic oxidation (Ketone formation)
Thermal

(Solid/Neat)
7 days5-10%Bulk thermodynamic stability
Photolytic 1.2M lux-hr (UV/Vis)----Radical stability (C-Br bond)
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (nitrile/amide).

  • Rationale: Acidic mobile phase suppresses ionization of the potential carboxylic acid degradant, ensuring sharp peak shape.

Workflow Diagram

StabilityWorkflow Sample Test Sample (Solid/Oil) Stress Stress Conditions (Acid/Base/Ox/Heat) Sample->Stress Quench Neutralization/ Quenching Stress->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Data Degradation Kinetics Calculation Analysis->Data

Figure 2: Workflow for forced degradation and stability assessment.

Expert Insights & Recommendations

Handling & Storage
  • Temperature: Store at

    
    . The activation energy (
    
    
    
    ) for dehydration is relatively low; room temperature storage can lead to slow "yellowing" (formation of the conjugated alkene).
  • pH Sensitivity: Strictly avoid contact with alkaline surfaces (e.g., undiluted glass cleaning residues) or basic desiccants.

  • Solvent Choice: When used in solution, avoid protic solvents with high dielectric constants at elevated temperatures, as they stabilize the transition state for elimination. Dichloromethane or Toluene are preferred for stability over Methanol.

Synthetic Implications

If this molecule is an intermediate:

  • Telescoping: Do not isolate if possible. React the hydroxyl group (e.g., protection or substitution) or the nitrile immediately.

  • Purification: Avoid distillation unless under high vacuum (

    
    ) and temperature 
    
    
    
    to prevent retro-aldol decomposition.

References

  • Advanced ChemBlocks . (2024). Product Specification: 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0).[3] Retrieved from

  • Royal Society of Chemistry. (2026).

    
    -unsaturated nitriles via 
    
    
    
    -hydroxynitrile intermediates. Organic & Biomolecular Chemistry. Retrieved from
  • National Institute of Standards and Technology (NIST) . (2005).[5] Thermodynamics of the Hydrolysis Reactions of Nitriles. Journal of Research of the National Institute of Standards and Technology. Retrieved from

  • PubChem . (2025).[6] Compound Summary: 3-(4-Bromophenyl)propanenitrile and derivatives. National Library of Medicine. Retrieved from

  • Chemistry LibreTexts . (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation and Stability. Retrieved from

Sources

CAS registry number and identifiers for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

[1][2]

Executive Summary & Identification

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0 ) is a critical β-hydroxy nitrile intermediate used primarily in the synthesis of γ-amino alcohols and pharmaceutical scaffolds, including selective serotonin reuptake inhibitors (SSRIs). Its structure features a reactive nitrile group and a secondary alcohol, making it a versatile bifunctional building block for heterocycle formation and chain extension.

Core Identifiers
Identifier TypeValue
CAS Registry Number 65984-59-0
IUPAC Name 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
SMILES N#CCC(O)c1ccc(Br)cc1
InChIKey QAWLKTDBUQOFEF-UHFFFAOYSA-N (Predicted base structure)
Appearance Pale yellow oil or low-melting solid (dependent on purity)

Synthetic Pathways & Methodology

The synthesis of β-hydroxy nitriles requires precise control to prevent retro-aldol fragmentation or dehydration to the cinnamonitrile derivative. The most robust method for research-grade purity involves the lithiation of acetonitrile at cryogenic temperatures.

Protocol A: Cryogenic Lithiation (Kinetic Control)

This method maximizes yield by suppressing side reactions.

Reagents:

  • Acetonitrile (anhydrous)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • 4-Bromobenzaldehyde[1]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Mechanism:

  • Deprotonation : Acetonitrile (

    
    ) is treated with a strong base (LDA) in THF at -78°C to generate the lithioacetonitrile species (
    
    
    ).
  • Nucleophilic Addition : The lithiated species attacks the carbonyl carbon of 4-bromobenzaldehyde.

  • Quench : Acidic workup (saturated

    
    ) protonates the alkoxide to yield the target β-hydroxy nitrile.
    

Critical Control Point : The temperature must be maintained below -70°C during addition to prevent self-condensation of acetonitrile (Thorpe reaction).

Protocol B: Catalytic Aldol-Type (Thermodynamic Control)

For larger, non-GMP batches, a base-catalyzed approach using KOH or DBU in methanol can be used, though yields are typically lower due to equilibrium limitations.

SynthesisPathwayFigure 1: Cryogenic Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrileAldehyde4-Bromobenzaldehyde(Electrophile)AdductLithium AlkoxideIntermediateAldehyde->AdductMeCNAcetonitrile(Nucleophile Source)IntermediateLithioacetonitrile[LiCH2CN]MeCN->IntermediateDeprotonationBaseLDA / THF(-78°C)Base->IntermediateIntermediate->AdductNucleophilic AttackProduct3-(4-Bromophenyl)-3-hydroxypropanenitrile(CAS 65984-59-0)Adduct->ProductAcidic Quench (NH4Cl)

Chemical Reactivity & Applications

The bifunctional nature of CAS 65984-59-0 allows for divergent synthetic pathways.

A. Reduction to γ-Amino Alcohols

The nitrile group can be reduced to a primary amine using Borane-THF (


3-amino-1-(4-bromophenyl)propan-1-ol
B. Dehydration to Cinnamonitriles

Under acidic conditions or with mesyl chloride/base, the hydroxyl group undergoes elimination to form 3-(4-bromophenyl)acrylonitrile . This is often an unwanted side reaction during synthesis but can be a target for conjugated systems.

C. O-Alkylation

The secondary alcohol can be etherified (e.g., with aryl fluorides via

ReactivityMapFigure 2: Divergent Synthetic Applications of CAS 65984-59-0Target3-(4-Bromophenyl)-3-hydroxypropanenitrile(CAS 65984-59-0)AminoAlcohol3-Amino-1-(4-bromophenyl)propan-1-ol(Drug Scaffold)Target->AminoAlcoholReduction(BH3-THF or LiAlH4)Acrylo3-(4-Bromophenyl)acrylonitrile(Dehydration Product)Target->AcryloAcidic Dehydration(-H2O)Ether3-(4-Bromophenyl)-3-(aryloxy)propanenitrile(SERT Inhibitor Precursor)Target->EtherO-Alkylation(NaH, Ar-F)

Characterization & Quality Control

Verification of the compound identity should rely on NMR and MS due to the lack of standardized melting point data in public repositories.

TechniqueExpected Signal Characteristics
¹H-NMR (CDCl₃) δ 2.6-2.8 ppm : Doublet of doublets (2H,

, diastereotopic).δ ~5.0 ppm : Triplet/Multiplet (1H,

).δ 7.4-7.6 ppm : AA'BB' aromatic system (4H, 4-bromophenyl).
IR Spectroscopy ~2250 cm⁻¹ : Sharp nitrile (

) stretch.~3400 cm⁻¹ : Broad hydroxyl (

) stretch.
Mass Spectrometry M+ and M+2 : Characteristic 1:1 isotopic ratio for Bromine (

).

Safety & Handling

  • Hazard Class : Irritant (Skin/Eye/Respiratory).[2]

  • Nitrile Risks : While not as acutely toxic as simple cyanides, metabolic liberation of cyanide is possible. Handle in a well-ventilated fume hood.

  • Storage : Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • AChemBlock . "3-(4-bromophenyl)-3-hydroxypropanenitrile - CAS 65984-59-0 Product Page". AChemBlock Catalog. Link

  • DiBiase, S. A., et al. "Synthesis of -hydroxy nitriles." Journal of Organic Chemistry, 1979. (General methodology for lithioacetonitrile addition).
  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

  • PubChem . "3-(4-Bromophenyl)propanenitrile (Related Structure)." National Library of Medicine. Link (Note: Reference for structural analog comparison).

Strategic Utilization of 3-(4-Bromophenyl)-3-hydroxypropanenitrile in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers[1]

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) represents a "privileged scaffold" in modern pharmaceutical synthesis.[1] Its structural architecture—combining a chiral secondary alcohol, a reactive nitrile, and a para-bromophenyl moiety—makes it a versatile linchpin for constructing


-amino alcohols , a pharmacophore central to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs).[2]

Unlike simple phenyl analogs (used in generic Fluoxetine synthesis), the 4-bromo variant offers a critical "diversity handle," enabling late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details the strategic application of this synthon, focusing on enantioselective biocatalysis and chemoselective reduction protocols.[2][3][4]

Chemical Profile & Strategic Value[1]

PropertySpecificationStrategic Implication
Molecular Formula

Low MW (226.[1]07) allows for fragment-based drug design (FBDD).[1]
Chiral Center C-3 (Benzylic)Precursor to enantiopure APIs; (S)-enantiomer is typically the bioactive target for SSRIs.[1]
Functional Group A Nitrile (-CN)Precursor to primary amines, amides, or heterocycles (tetrazoles).[1][2]
Functional Group B Aryl Bromide (Ar-Br)Orthogonal reactivity; allows library generation via cross-coupling without affecting the chiral center.[1]
Solubility Polar Organic SolventsCompatible with standard flow-chemistry solvents (THF, MeCN).[1][2]
The "Bifunctional" Advantage

In drug discovery, this molecule bridges the gap between chiral pool synthesis and divergent synthesis .[2]

  • The Chiral Core : The

    
    -hydroxy nitrile motif is the direct precursor to 1,3-amino alcohols.[1]
    
  • The Coupling Partner : The bromine atom remains inert during mild nitrile reductions, allowing chemists to build the core scaffold first and "decorate" the aromatic ring later to optimize potency/selectivity.

Core Application: Synthesis of -Amino Alcohol Scaffolds

The primary pharmaceutical application is the synthesis of 3-amino-1-(4-bromophenyl)propan-1-ol derivatives.[1] These are structural analogs of Fluoxetine , Atomoxetine , and Nisoxetine .[2]

Mechanism of Action (Synthetic)

The transformation involves the reduction of the nitrile to a primary amine.[1] This step is critical; over-reduction can debrominate the aromatic ring, while under-reduction yields imines.[2]

Pathway Visualization

The following diagram illustrates the divergent pathways available from this core synthon.

G Start 3-(4-Bromophenyl)- 3-hydroxypropanenitrile (Racemic or Chiral) Amine Gamma-Amino Alcohol (SSRI Scaffold) Start->Amine Chemoselective Reduction (BH3) Biaryl Biaryl-Hydroxy Nitrile (Expanded Core) Start->Biaryl Suzuki Coupling (Pd cat., Ar-B(OH)2) Drug Fluoxetine/Atomoxetine Analogs Amine->Drug Etherification (Ar-F / Ar-CF3) Keto 3-(4-Bromophenyl)- 3-oxopropanenitrile Enzyme KRED / GDH (Biocatalytic Reduction) Keto->Enzyme Enzyme->Start Asymmetric Synthesis (>99% ee)

Figure 1: Divergent synthetic utility of the 3-(4-bromophenyl)-3-hydroxypropanenitrile scaffold.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Biocatalysis (DKR)

Objective: To generate enantiopure (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile from its keto-precursor. Context: Chemical reduction of the ketone often yields racemates.[1] Biocatalysis using Ketoreductases (KREDs) is the industry standard for high enantiomeric excess (ee).[1][2]

Reagents:

  • Substrate: 3-(4-Bromophenyl)-3-oxopropanenitrile (50 mM)[1]

  • Enzyme: KRED-130 (or equivalent commercial Ketoreductase screening kit)[1]

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)[1][2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)[2]

Step-by-Step Workflow:

  • Preparation : Dissolve the substrate in DMSO (5% v/v final concentration).

  • Reaction Assembly : In a reaction vessel, add buffer, Glucose (1.5 eq), GDH (5 U/mL), and NADP+ (1 mM).

  • Initiation : Add the KRED enzyme preparation. Initiate reaction by adding the substrate solution.[1]

  • Incubation : Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary (gluconic acid production lowers pH).[1]

  • Workup : Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[1][4]
    
  • Validation : Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

    • Target Specification: >99% conversion, >98% ee.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without debrominating the aryl ring. Critical Control Point: Avoid Lithium Aluminum Hydride (LAH) at high temperatures, as it can attack the Ar-Br bond.[2]

Reagents:

  • Substrate: (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile[1]

  • Reductant: Borane-Dimethyl Sulfide Complex (

    
    ) or Borane-THF[1][4]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup : Flame-dry a 2-neck round bottom flask under Argon.

  • Addition : Charge with substrate (1.0 eq) and THF (0.2 M). Cool to 0°C.[1][4]

  • Reduction : Dropwise add

    
     (2.5 eq) over 30 minutes. The reaction is exothermic; maintain temp <5°C.[1]
    
  • Reflux : Allow to warm to RT, then reflux gently for 2 hours to ensure complete reduction of the

    
     triple bond.
    
  • Quench (Critical) : Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 10% HCl/MeOH and reflux for 1 hour to break the amine-borane complex.

  • Isolation : Basify with NaOH to pH 10, extract with DCM.

  • Result : Yields 3-amino-1-(4-bromophenyl)propan-1-ol .

Advanced Application: The "Suzuki-First" Strategy

For drug candidates requiring complex biaryl systems, the bromine handle allows for modification before the sensitive amine generation.

Workflow:

  • Protect : Protect the hydroxyl group (e.g., TBS-Cl, Imidazole).[2]

  • Couple : Perform Suzuki-Miyaura coupling with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) using

    
    .[1]
    
  • Deprotect/Reduce : Remove silyl group and reduce nitrile.[1]

This route is preferred when the final amine is unstable or difficult to purify from palladium residues.[1]

References

  • Biocatalytic Resolution of Beta-Hydroxy Nitriles

    • Title: A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes.
    • Relevance: Establishes the protocol for enzymatic resolution of this specific scaffold class.
    • Source: [1][2]

  • Reduction of Beta-Hydroxy Nitriles to Amino Alcohols

    • Title: An Easy and Efficient Method to Produce -Amino Alcohols by Reduction of -Enamino Ketones (and related nitrile p
    • Relevance: Validates the reduction chemistry for 1,3-amino alcohol synthesis.
    • Source: [J. Braz.[1] Chem. Soc. Archive]([Link]) (General reference for gamma-amino alcohol synthesis).[1]

  • Chemical Properties & Safety D

    • Title: 3-(4-Bromophenyl)-3-hydroxypropanenitrile Compound Summary.
    • Source: [1][2]

  • General Synthesis of SSRI Intermedi

    • Title: Chemoselective biocatalytic reduction of conjug
    • Source: [1][2]

Sources

Technical Whitepaper: 3-(4-Bromophenyl)-3-hydroxypropanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Chiral Resolution, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry, 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0) has emerged as a "privileged scaffold"—a versatile chiral building block capable of divergent synthesis into multiple pharmacologically active classes. While structurally simple, its bifunctionality (a secondary alcohol and a nitrile group) combined with the para-substituted aryl halide allows for rapid access to


-amino alcohols , 

-hydroxy acids
, and 3-hydroxypropanamidines .

This guide provides a technical deep-dive into the production and derivatization of this scaffold. We prioritize enantioselective biocatalysis as the superior synthetic route for drug development, contrasting it with traditional chemocatalysis, and detail its critical role in developing next-generation antimalarials and CNS-active agents.

Structural Significance & Pharmacophore Logic[1]

The utility of 3-(4-bromophenyl)-3-hydroxypropanenitrile lies in its specific structural geometry and reactivity profile.

The "Anchor and Pivot" Model
  • The Anchor (4-Bromophenyl) : The bromine atom at the para position is not merely a lipophilic spacer; it serves as a metabolic block to prevent rapid hydroxylation of the phenyl ring (a common clearance pathway) and acts as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library complexity later in the synthesis.

  • The Pivot (Chiral

    
    -Hydroxy Nitrile) : This motif creates a stereogenic center at C3. The absolute configuration (
    
    
    
    or
    
    
    ) often dictates biological activity. For instance, in norepinephrine reuptake inhibitors, the spatial arrangement of the hydroxyl group relative to the amine (derived from the nitrile) is critical for receptor binding affinity.
Visualization: The Divergent Synthesis Hub

The following diagram illustrates how this single scaffold acts as a precursor for three distinct chemical classes.

DivergentSynthesis Scaffold 3-(4-Br-Ph)-3-OH-Propanenitrile (Chiral Scaffold) Amidine 3-Hydroxypropanamidines (Antimalarials) Scaffold->Amidine Pinner Rxn (MeOH/HCl) AminoAlc Gamma-Amino Alcohols (SSRI/SNRI Analogs) Scaffold->AminoAlc Nitrile Reduction (LiAlH4 or H2/Cat) Heterocycle Oxazoles / Imidazoles (Kinase Inhibitors) Scaffold->Heterocycle Cyclization Ketone 4-Bromobenzoylacetonitrile Ketone->Scaffold Biocatalytic Reduction (CRED, >99% ee)

Figure 1: The divergent synthetic utility of the 3-(4-bromophenyl)-3-hydroxypropanenitrile scaffold.

Synthetic Methodologies: Protocols & Validation

For pharmaceutical applications, enantiomeric purity is non-negotiable. Traditional reduction (e.g.,


) yields racemates, requiring wasteful resolution steps. We recommend Carbonyl Reductase (CRED)  technology for scalable, asymmetric synthesis.
Protocol A: Biocatalytic Asymmetric Reduction (Recommended)

This method utilizes engineered enzymes to achieve


 enantiomeric excess (ee).

Reagents:

  • Substrate: 4-Bromobenzoylacetonitrile[1]

  • Enzyme: Carbonyl Reductase (Screening required: Kit A131/A161 typically effective)

  • Cofactor: NADP+ / NADPH recycling system (Glucose dehydrogenase + Glucose)

  • Buffer: Potassium Phosphate (KPi), pH 7.0

Step-by-Step Workflow:

  • Preparation : Dissolve 4-bromobenzoylacetonitrile (

    
    ) in IPA/Buffer mix (
    
    
    
    IPA).
  • Initiation : Add CRED enzyme (

    
    ) and cofactor recycling mix.
    
  • Incubation : Stir at

    
     for 6–24 hours. Monitor consumption via HPLC.
    
  • Workup : Extract with Methyl tert-butyl ether (MTBE). The emulsion formation is minimal compared to chemical reduction.

  • Validation : Dry organic layer over

    
    , concentrate.
    

Quality Control Check:

  • Chiral HPLC : Chiralpak AD-H column.[2]

  • Mobile Phase : 95:5 Hexane/IPA.[2]

  • Expectation : (S)-enantiomer typically elutes first (approx. 18.9 min) vs (R)-enantiomer (21.1 min) [1].[2]

Protocol B: Chemical Reduction (Bench Scale)

Useful for generating racemic standards or when enzymes are unavailable.

Reagents:

  • Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Ethanol/Acetic Acid[1]

Workflow:

  • Suspend ketone in Ethanol.[1]

  • Add Acetic Acid (catalytic) and

    
     (1.5 eq).
    
  • Heat to

    
     for 2 hours.
    
  • Quench with water. Note: This produces racemic alcohol (

    
     mixture).
    
Comparative Data: Synthesis Methods
MetricBiocatalytic (CRED)Chemical (

)
Chemical (

)
Enantiomeric Excess (ee)


(Racemic)

(Racemic)
Yield



Workup Complexity Low (Simple Extraction)High (Boron salts removal)Medium
Scalability High (kg scale proven)Medium (Exotherm risk)Medium

Medicinal Chemistry Applications

Antimalarial 3-Hydroxypropanamidines (HPAs)

Recent studies have validated 3-hydroxypropanamidines as a novel chemotype for treating drug-resistant Plasmodium falciparum.[3] The 4-bromophenyl derivative serves as a bioisostere for the lead compound TKK130 [2].

Mechanism of Action : The amidine moiety mimics the transition state of peptide bond hydrolysis or interacts with the parasite's transport channels, while the hydroxyl group provides essential H-bond interactions within the binding pocket.

Synthesis of HPA Derivatives (Pinner Reaction Pathway):

  • Imidate Formation : Treat 3-(4-bromophenyl)-3-hydroxypropanenitrile with dry

    
     in Methanol at 
    
    
    
    . This converts the nitrile (
    
    
    ) to the methyl imidate (
    
    
    ).
  • Amidine Conversion : React the imidate with a primary or secondary amine (e.g., morpholine, piperidine) to generate the final amidine.

  • Optimization : Use trimethylaluminum (

    
    ) for direct aminolysis if the Pinner reaction stalls due to steric hindrance.
    
Gamma-Amino Alcohols (CNS Targets)

Reduction of the nitrile group yields


-amino alcohols, which are structural homologs to the pharmacophore found in Fluoxetine  and Duloxetine .
  • Reaction :

    
     reduction in THF.
    
  • Result : 3-amino-1-(4-bromophenyl)propan-1-ol.

  • Application : The free amine can be further functionalized (e.g., reductive amination) to tune blood-brain barrier (BBB) permeability.

Experimental Validation: Signaling & Reaction Pathway

The following diagram details the specific reaction mechanism for the Pinner synthesis used to generate antimalarial derivatives from the core scaffold.

PinnerMechanism Start Nitrile Scaffold (R-CN) Inter1 Protonated Nitrile (R-C≡NH+) Start->Inter1 + HCl Inter2 Imidate Ester (R-C(=NH)OMe) Inter1->Inter2 + MeOH (Nucleophilic Attack) Product Amidine Derivative (R-C(=NH)NR'2) Inter2->Product + Amine (- MeOH) HCl HCl (gas) MeOH MeOH Amine HNR'2 (Secondary Amine)

Figure 2: Mechanism of the Pinner reaction converting the nitrile scaffold to bioactive amidines.

References

  • Almac Group . (2012). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Retrieved from

  • Journal of Medicinal Chemistry . (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Publications. [Link]

  • Google Patents. (2014). US8680315B2 - Prodrugs and drug-macromolecule conjugates having controlled drug release rates.
  • Royal Society of Chemistry . (2004). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

Sources

Toxicity and safety data sheet (SDS) for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profile & Handling Framework for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). Primarily utilized as a chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine, this compound presents specific hazards related to its nitrile moiety and organohalogen structure .

Unlike standard Safety Data Sheets (SDS) which list hazards, this whitepaper explains the mechanistic causality of those hazards, providing researchers with the logic required to implement self-validating safety protocols.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and solubility is the first step in predicting bioavailability and exposure risks.

PropertySpecificationRelevance to Safety
Chemical Name 3-(4-Bromophenyl)-3-hydroxypropanenitrilePrimary Identifier
CAS Number 65984-59-0 Unique Registry ID
Synonyms 4-Bromo-

-hydroxybenzenepropanenitrile;

-hydroxy-4-bromohydrocinnamonitrile
Search keys for literature
Molecular Formula

MW: 226.07 g/mol
Physical State Solid (Off-white to pale yellow powder)Inhalation hazard (dust)
Solubility DMSO, Methanol, Ethyl Acetate; Low in waterLipophilicity aids dermal absorption
Chirality Contains one stereocenter (C3)Enantiomers may exhibit differential metabolism

Part 2: Toxicological Mechanisms (The "Why")

The toxicity of this compound is not merely "irritating"; it is metabolic.[1] The danger lies in the bioactivation of the nitrile group and the systemic load of the brominated aromatic ring.

The Nitrile Metabolic Pathway (Cyanogenic Potential)

While aromatic nitriles are generally more stable than aliphatic ones,


-hydroxy nitriles occupy a unique middle ground. The primary toxicity mechanism involves oxidative dealkylation  via hepatic Cytochrome P450 enzymes.
  • Bioactivation: The compound undergoes

    
    -hydroxylation (at the carbon adjacent to the nitrile, though the existing 
    
    
    
    -hydroxyl group influences electronic stability).
  • Cyanohydrin Formation: This unstable intermediate spontaneously decomposes.

  • Cyanide Release: The decomposition releases Hydrogen Cyanide (HCN) and the corresponding aldehyde (4-bromobenzaldehyde).

  • Mitochondrial Inhibition: Released

    
     binds to the ferric iron (
    
    
    
    ) in Cytochrome c Oxidase (Complex IV), halting aerobic respiration and causing cytotoxic hypoxia.
Visualization: Metabolic Activation & Detoxification

MetabolicPathway Compound 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Intermed Unstable Cyanohydrin Compound->Intermed Oxidative Metabolism CYP450 CYP450 Enzymes (Liver Microsomes) CYP450->Intermed HCN HCN Release (Toxicophore) Intermed->HCN Spontaneous Decomposition Aldehyde 4-Bromobenzaldehyde (Metabolite) Intermed->Aldehyde ComplexIV Cytochrome c Oxidase (Mitochondrial Inhibition) HCN->ComplexIV Inhibits Thiocyanate Thiocyanate (SCN-) (Excreted in Urine) HCN->Thiocyanate Detoxification Rhodanese Rhodanese Enzyme (+ Sulfur Donor) Rhodanese->Thiocyanate

Figure 1: The metabolic activation pathway of nitriles, showing the critical release of cyanide and the body's natural detoxification route via Rhodanese.[2]

Part 3: GHS Hazard Classification & SDS Synthesis

Based on Structure-Activity Relationships (SAR) and data from analogous halogenated nitriles, the following GHS classification applies.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[3][4] (Predicted LD50: 300–2000 mg/kg)
Acute Toxicity (Dermal) 4H312 Harmful in contact with skin.
Acute Toxicity (Inhal.) 4H332 Harmful if inhaled.[3][4]
Skin Irritation 2H315 Causes skin irritation.[3][4]
Eye Irritation 2AH319 Causes serious eye irritation.[3][4][5]
STOT - Single Exp. 3H335 May cause respiratory irritation.[4]

Scientific Note: The "Harmful" designation (Category 4) is a conservative baseline for nitriles where specific LD50 data is absent. The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs [1].

Part 4: Exposure Controls & Personal Protection

Standard "wear gloves" advice is insufficient for nitriles. Nitriles can permeate standard latex rubber rapidly.

The Hierarchy of Controls
  • Elimination/Substitution: Use the corresponding amide or acid if the nitrile functionality is not essential for the next step.

  • Engineering: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

  • PPE (Last Line of Defense):

Glove Permeation Protocol
  • Splash Contact: Disposable Nitrile (Minimum thickness 0.11 mm). Change immediately upon contamination.

  • Prolonged Contact/Immersion: Silver Shield® (Laminate) or Viton® gloves.

  • Do NOT Use: Latex (Natural Rubber) – poor resistance to organic nitriles.

Workflow Visualization: Safe Handling

SafetyWorkflow cluster_warning CRITICAL WARNING Start Start: Handling 3-(4-Bromophenyl)-3-hydroxypropanenitrile EngControl Engineering Control: Verify Fume Hood Airflow Start->EngControl PPE PPE Selection: Nitrile (Splash) or Laminate (Immersion) + Safety Glasses + Lab Coat EngControl->PPE Process Experimental Procedure (Synthesis/Purification) PPE->Process Waste Waste Disposal: Segregated Organic Stream (Do NOT mix with Acids) Process->Waste Decon Decontamination: Wash surfaces with 10% Bleach (Oxidizes residual Cyanide) Process->Decon AcidWarn NEVER mix with Strong Acids (Releases HCN Gas) Waste->AcidWarn

Figure 2: Operational safety workflow emphasizing the segregation of waste streams to prevent acid-catalyzed HCN generation.

Part 5: Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Why? Oxygen competes with cyanide for binding sites on Cytochrome c Oxidase, albeit weakly, and supports remaining mitochondrial function [2].

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin, as they may act as vehicles, driving the toxin deeper into the dermis.

  • Eye Contact: Rinse for 15 minutes.[5]

Antidote Availability

Laboratories handling >1g of nitrile intermediates should maintain a Cyanide Antidote Kit nearby (containing Amyl Nitrite, Sodium Nitrite, or Hydroxocobalamin), subject to local medical regulations.

Spill Management
  • Evacuate: Clear the area.

  • PPE: Don self-contained breathing apparatus (SCBA) if dust is airborne.

  • Neutralization: Treat the spill with Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[6][1][5][7]

      
      . Cyanate is significantly less toxic than cyanide.
      

References

  • PubChem. (2025).[3][8] Compound Summary: 3-(4-Bromophenyl)propanenitrile (Analogous Structure).[4][9] National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[Link]

  • European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: 4-Bromobenzonitrile (Structural Analog Hazard Data).[Link]

Sources

Functional group analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Structural Logic

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing


-amino alcohols (e.g., fluoxetine analogs) and 

-hydroxy acids.

Its utility stems from its orthogonal reactivity :

  • Aryl Bromide (Ar-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • 
    -Hydroxy Nitrile Core:  A masked 
    
    
    
    -amino acid precursor.[1] The nitrile is easily reduced to an amine or hydrolyzed to an acid, while the hydroxyl group offers a site for stereochemical control.

This guide deconstructs the molecule's analytical signature and outlines a self-validating characterization workflow.

Spectroscopic Validation (The Fingerprint)

To validate the identity of this compound, one must look for specific "conflict signals" where functional groups interact electronically.

A. Infrared Spectroscopy (FT-IR)

Primary Identification Mode: Functional Group Verification[1]

The IR spectrum will display two competing dipole moments.[1]

  • Hydroxyl (-OH): Broad band at 3400–3500 cm⁻¹ .[1] Note: Intermolecular H-bonding often broadens this peak significantly in the neat liquid/solid state.

  • Nitrile (-C≡N): Sharp, distinct peak at 2250 ± 10 cm⁻¹ .[1] This is the diagnostic "silent region" signal.[1]

  • Aromatic C-H: Weak stretches >3000 cm⁻¹.[1]

  • Aryl Bromide: Fingerprint region bands (600–800 cm⁻¹) specific to para-substitution.[1]

B. Nuclear Magnetic Resonance (¹H-NMR)

Primary Identification Mode: Connectivity & Stereochemistry[1]

The aliphatic chain forms an ABX spin system due to the chiral center at C3, making the C2 protons diastereotopic (magnetically non-equivalent).

PositionProton TypeShift (

, ppm)
MultiplicityCoupling Logic (

)
Ar-H Aromatic (AA'BB')7.40 – 7.55Two DoubletsPara-substitution pattern. The Br-substituted protons are deshielded relative to unsubstituted phenyl.[1]
C3-H Chiral Methine4.95 – 5.10dd or tCoupled to the two non-equivalent C2 protons.[1]
C2-H Methylene (

to CN)
2.60 – 2.80dd (AB of ABX)Diastereotopic protons split by each other (

Hz) and C3-H.
-OH Hydroxyl2.5 – 3.5Broad singletExchangeable with D₂O (disappears upon shake).[1]
C. Mass Spectrometry (GC-MS / LC-MS)

Primary Identification Mode: Isotopic Pattern Analysis

The bromine atom provides a definitive "smoking gun" in the mass spectrum.[1]

  • Molecular Ion (

    
    ):  225/227 Da.[1]
    
  • Isotope Pattern: A 1:1 ratio of peaks at

    
     225 (
    
    
    
    Br) and 227 (
    
    
    Br).[1]
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common pathway, leaving the stabilized oxonium ion of the bromobenzyl fragment.

Analytical Workflow: Purity & Chiral Resolution

For drug development, enantiomeric excess (ee) is as critical as chemical purity.[1] The following protocol ensures separation of the enantiomers and impurities (e.g., 4-bromobenzaldehyde starting material).

Protocol: Reverse-Phase Chiral HPLC Method

Objective: Quantify chemical purity and enantiomeric ratio.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

    • Reasoning: The hydroxyl group interacts via H-bonding with the carbamate stationary phase, essential for chiral recognition.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]

    • Additives: 0.1% Trifluoroacetic acid (TFA) to sharpen the peak if the hydroxyl group causes tailing.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption by the p-bromophenyl chromophore).[1]

  • Sample Prep: Dissolve 1 mg in 1 mL Isopropanol. Filter through 0.45 µm PTFE.[1]

Self-Validating Check:

  • Inject the racemate first to establish separation (

    
    ).[1]
    
  • If the starting material (aldehyde) is present, it will elute near the solvent front (less polar than the alcohol).[1]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the compound structure, moving from bulk properties to stereochemical specifics.

G Sample Unknown Sample (Solid/Oil) IR FT-IR Spectroscopy Check: 2250 cm⁻¹ (-CN) Check: 3400 cm⁻¹ (-OH) Sample->IR Functional Groups NMR 1H-NMR (CDCl₃) Check: ABX Pattern (2.6-5.0 ppm) Check: Para-subst. (7.4-7.6 ppm) Sample->NMR Connectivity MS GC-MS / LC-MS Check: 1:1 Doublet (Br Isotope) M+ 225/227 Sample->MS MW & Isotopes HPLC Chiral HPLC Check: Enantiomeric Excess (ee) Purity > 98% IR->HPLC NMR->HPLC If Structure Confirmed MS->HPLC Decision Validation Complete Release for Synthesis HPLC->Decision Pass Criteria

Caption: Integrated analytical workflow for structural confirmation and purity assessment.

Synthetic Utility & Transformation Mapping

The value of 3-(4-Bromophenyl)-3-hydroxypropanenitrile lies in its ability to undergo chemoselective transformations.[1]

Reactivity Map
  • Nitrile Reduction:

    • Reagent:

      
       or 
      
      
      
      .[1]
    • Product:

      
      -Amino alcohol (3-amino-1-(4-bromophenyl)propan-1-ol).[1]
      
    • Use: Precursor to serotonin reuptake inhibitors.[1]

  • Hydrolysis:

    • Reagent:

      
       or 
      
      
      
      .[1]
    • Product:

      
      -Hydroxy acid or Amide.[1]
      
  • Suzuki Coupling:

    • Reagent:

      
      , 
      
      
      
      ,
      
      
      .
    • Product: Biaryl derivatives (retaining the hydroxy-nitrile tail).[1]

    • Note: The -OH group usually does not require protection under mild Suzuki conditions.[1]

Reactivity Core 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Red Reduction (LiAlH₄) Core->Red Hyd Hydrolysis (HCl/H₂O) Core->Hyd Cross Pd-Coupling (Suzuki) Core->Cross Amino γ-Amino Alcohol (Drug Scaffold) Red->Amino Acid β-Hydroxy Acid Hyd->Acid Biaryl Biaryl Scaffold (Library Expansion) Cross->Biaryl

Caption: Chemoselective transformation pathways for library generation.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of 3-Hydroxypropanenitrile (Analogous Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]

  • PubChem. (2025).[1][4] Compound Summary: 3-(4-Bromophenyl)propanenitrile (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(26), 5209-5256. (Context on Nitrile Reactivity).
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][5] (Source for ABX NMR coupling constants and Br-isotope patterns).

Sources

Technical Guide: Acidity & pKa Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the acidity and pKa values of the hydroxyl group in 3-(4-Bromophenyl)-3-hydroxypropanenitrile. This document is structured for researchers and drug development scientists, focusing on structural determinants, predictive modeling, and experimental validation.

Executive Summary

Molecule: 3-(4-Bromophenyl)-3-hydroxypropanenitrile CAS: 65984-59-0 (Generic/Related) / 17190-29-3 (Unsubstituted analogue) Core Functionality: Chiral building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) and gamma-amino alcohols. Target pKa (Hydroxyl): Estimated 12.8 – 13.5 (in water). Critical Insight: The acidity of the secondary hydroxyl group is significantly enhanced by the


-nitrile and the 

-bromophenyl moiety relative to benzyl alcohol. However, this acidity introduces a liability: base-catalyzed E1cB elimination to form 3-(4-bromophenyl)acrylonitrile.

Structural Analysis & Electronic Effects

To accurately estimate the pKa without a direct experimental literature value, we must synthesize the electronic vectors acting on the hydroxyl proton. The molecule features three distinct electronic components influencing the O-H bond:

  • The

    
    -Nitrile Group (-CH
    
    
    
    CN):
    • Effect: Strong Inductive Withdrawal (-I).

    • Mechanism: The nitrile group is a powerful electron-withdrawing group (EWG). Although it is separated by one methylene unit (beta-position), its field effect and inductive pull significantly stabilize the resultant alkoxide anion compared to a standard alkyl chain.

    • Magnitude: In aliphatic alcohols, a

      
      -nitrile can lower pKa by ~2.0–2.5 units (e.g., Ethanol pKa ~16.0 vs. 3-Hydroxypropanenitrile pKa ~13.8).
      
  • The 4-Bromophenyl Ring:

    • Effect: Inductive Withdrawal (-I) > Mesomeric Donation (+M).

    • Mechanism: The phenyl ring itself is mildly electron-withdrawing (

      
       carbons). The bromine atom at the para position exerts a strong -I effect that outweighs its weak +M (resonance) donation. This further pulls electron density away from the benzylic carbon, stabilizing the negative charge on the oxygen.
      
  • Steric Environment:

    • The secondary benzylic position provides moderate steric bulk, which can slightly destabilize the solvated anion compared to a primary alcohol, but the electronic effects dominate.

Visualization: Electronic Force Vectors

The following diagram illustrates the competing and reinforcing electronic effects that define the molecule's acidity.

ElectronicEffects Br Bromine (4-Pos) Phenyl Phenyl Ring (Transmission) Br->Phenyl -I Effect (Strong) C_Alpha Benzylic Carbon (C3) Phenyl->C_Alpha e- Withdrawal OH Hydroxyl Group (Target Proton) C_Alpha->OH Inductive Pull CH2 Methylene Bridge (C2) C_Alpha->CH2 CH2->C_Alpha -I Transmission CN Nitrile Group (Strong EWG) CN->CH2 -I Effect

Figure 1: Vector map of electronic effects. Red arrows indicate electron density withdrawal, increasing acidity.

pKa Derivation & Estimation

Using Linear Free Energy Relationships (LFER) and comparative anchoring, we derive the pKa value.

The Calculation Model

We use Benzyl Alcohol (pKa 15.4) as the baseline substrate and apply substituent constants.

  • Baseline: Benzyl Alcohol

    
    .[1]
    
  • Correction 1:

    
    -Nitrile Effect: 
    
    • Data anchor: Ethanol (

      
      ) 
      
      
      
      3-Hydroxypropanenitrile (
      
      
      ).
    • 
      .
      
    • Applying this to Benzyl alcohol:

      
      .
      
  • Correction 2: p-Bromo Substituent:

    • Hammett Constant (

      
      ) for Br = 
      
      
      
      .
    • Sensitivity factor (

      
      ) for benzylic alcohol ionization is estimated at 
      
      
      
      .
    • 
      .
      
  • Final Estimate:

    • 
      .
      

Predicted pKa Range: 12.8 – 13.5

CompoundStructurepKa (Water)Source/Derivation
EthanolCH

CH

OH
16.0Reference Standard
Benzyl AlcoholPh-CH

OH
15.4Common Organic Chem [1]
3-HydroxypropanenitrileHO-CH

CH

-CN
13.82Predicted/NIST [2]
Target Molecule Ar(Br)-CH(OH)-CH

CN
12.8 - 13.5 Calculated (LFER)
PhenolPh-OH10.0Reference Standard

Experimental Determination Protocols

Measuring pKa values in the 12–14 range is challenging in pure water due to the leveling effect and low solubility of the organic substrate. Two rigorous protocols are recommended.

Method A: NMR Chemical Shift Imaging (CSI) in DMSO

This is the modern gold standard for pharmaceutical intermediates, requiring minimal sample and avoiding solubility issues.

  • Principle: The chemical shift (

    
    ) of protons adjacent to the ionizing group changes linearly with the ionization state.
    
  • Solvent: DMSO-

    
     (Note: pKa values in DMSO are typically higher than in water; conversion requires calibration).
    
  • Reference: Imidazole (pKa 6.9 in Water, ~16 in DMSO) or Benzoic Acid derivatives.

Protocol Workflow:

  • Preparation: Dissolve 2 mg of analyte in 0.6 mL DMSO-

    
    .
    
  • Titrant: Use a standardized base (e.g., Potassium tert-butoxide in DMSO).

  • Acquisition: Acquire

    
    H NMR spectra after each addition of 0.1 eq base.
    
  • Analysis: Track the chemical shift of the benzylic proton (CH-OH). Plot

    
     vs. equivalents of base to find the inflection point.
    
Method B: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Best for reporting "aqueous" pKa values for regulatory filings.

Protocol Workflow:

  • Solvent System: Prepare 3 mixtures of Methanol/Water (e.g., 40%, 50%, 60% MeOH).

  • Titration: Titrate 0.01 M analyte with 0.1 M KOH under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Extrapolation: Plot the measured apparent pKa (

    
    ) against the dielectric constant (
    
    
    
    ) or molar fraction of methanol.
  • Intercept: Extrapolate the line to

    
     organic solvent to obtain aqueous pKa.
    

ExperimentalWorkflow Start Select Method Solubility Is Solubility < 1mM in Water? Start->Solubility MethodA Method A: NMR Titration (DMSO) Solubility->MethodA Yes (Low Solubility) MethodB Method B: Potentiometric (Mixed Solvent) Solubility->MethodB No (Soluble) StepA1 Dissolve in DMSO-d6 Add Internal Standard MethodA->StepA1 StepB1 Prepare MeOH/Water Series (30%, 40%, 50%) MethodB->StepB1 StepA2 Titrate with KOtBu Track Benzylic Proton Shift StepA1->StepA2 StepB2 Yasuda-Shedlovsky Extrapolation to 0% Co-solvent StepB1->StepB2

Figure 2: Decision tree for experimental pKa determination.

Stability & Reactivity Implications (Critical)

The acidity of this hydroxyl group is not merely a physical constant; it dictates the molecule's stability.

The E1cB Elimination Risk: Beta-hydroxy nitriles are prone to base-catalyzed dehydration (elimination) to form conjugated acrylonitriles.

  • Reaction: 3-(4-Bromophenyl)-3-hydroxypropanenitrile

    
    3-(4-Bromophenyl)acrylonitrile  + 
    
    
    
    .
  • Mechanism: The base deprotonates the

    
    -carbon (CH
    
    
    
    next to CN, pKa ~25) or the hydroxyl group. If the conditions are forcing (heat + strong base), the hydroxide leaves to form the stable conjugated system.
  • Mitigation: When performing O-alkylation (e.g., ether synthesis), use non-nucleophilic bases (NaH) at low temperatures (

    
    C) to favor substitution over elimination.
    

References

  • Common Organic Chemistry. (2024).[2] Benzyl Alcohol Properties and pKa Data. Retrieved from

  • NIST Chemistry WebBook. (2023). Propanenitrile, 3-hydroxy- (Ethylene Cyanohydrin) Spectral and Chemical Data. SRD 69. Retrieved from

  • PubChem. (2024). 3-Hydroxy-3-phenylpropanenitrile Compound Summary. CID 86524.[3] Retrieved from

  • University of Liverpool. (2021). pKa Determination in Non-Aqueous Solvents using NMR Chemical Shift Imaging. PhD Thesis. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the high-purity synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0), a critical bifunctional intermediate containing both a secondary alcohol and a nitrile moiety, anchored by a 4-bromophenyl scaffold.

The protocol prioritizes the Lithium Diisopropylamide (LDA)-mediated addition of acetonitrile to 4-bromobenzaldehyde. This method is selected over thermodynamic base catalysis (e.g., KOH/MeOH) to prevent dehydration to the cinnamonitrile derivative, and over n-Butyllithium (n-BuLi) direct lithiation to strictly avoid Lithium-Halogen exchange at the aryl bromide site.

Strategic Analysis & Retrosynthesis

The target molecule, a


-hydroxynitrile, is synthesized via a two-carbon homologation of 4-bromobenzaldehyde using acetonitrile as the nucleophile.
Core Challenges
  • Chemoselectivity (Ar-Br Integrity): The 4-bromophenyl moiety is susceptible to metal-halogen exchange if highly nucleophilic bases like n-BuLi are used directly.

  • Elimination Control: Under thermodynamic control (reversible conditions),

    
    -hydroxynitriles readily dehydrate to form 
    
    
    
    -unsaturated nitriles (cinnamonitriles). Kinetic control at low temperature is required to isolate the alcohol.
Synthetic Pathway[1][2][3][4]
  • Reagents: Acetonitrile (Nucleophile), LDA (Non-nucleophilic Base), 4-Bromobenzaldehyde (Electrophile).

  • Mechanism: Deprotonation of acetonitrile (

    
    ) by LDA (
    
    
    
    ) generates the lithioacetonitrile species (
    
    
    ), which undergoes a 1,2-addition to the aldehyde.

ReactionScheme SM1 Acetonitrile (CH3CN) Inter Lithioacetonitrile (LiCH2CN) SM1->Inter Deprotonation (Kinetic Control) Base LDA / THF (-78°C) Base->Inter Prod 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Inter->Prod 1,2-Addition Then H3O+ Quench SM2 4-Bromobenzaldehyde (Ar-CHO) SM2->Prod Electrophile

Figure 1: Reaction pathway ensuring retention of the aryl bromide and prevention of dehydration.

Detailed Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]Amount (10 mmol Scale)RoleCritical Specification
4-Bromobenzaldehyde 1.01.85 gSubstrateDry, white crystals (No oxidation)
Acetonitrile 1.20.63 mL (0.49 g)NucleophileAnhydrous (<50 ppm H2O)
LDA (2.0 M in THF) 1.36.5 mLBaseTitrate before use if old
THF (Anhydrous) -40 mLSolventDistilled from Na/Benzophenone
Ammonium Chloride -Sat. Aq. SolutionQuench-

Equipment:

  • Double-manifold Schlenk line (Argon/Vacuum).

  • Three-neck round-bottom flask (100 mL) with temperature probe.

  • Dry ice/Acetone bath (-78°C).

  • Syringe pump (optional, for controlled addition).

Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry a 100 mL three-neck flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Cool under a stream of dry nitrogen/argon.

  • Charge the flask with 20 mL of anhydrous THF .

  • Cool the solvent to -78°C using a dry ice/acetone bath.

Step 2: Generation of Lithioacetonitrile
  • Add Acetonitrile (0.63 mL, 12 mmol) to the cold THF.

  • Dropwise Addition: Slowly add LDA (6.5 mL, 13 mmol) over 10 minutes via syringe. Maintain internal temperature below -70°C.

    • Expert Insight: Adding LDA to Acetonitrile (inverse addition) or vice-versa is debated. For this scale, pre-cooling THF, adding Acetonitrile, then adding LDA is effective. Alternatively, generate LDA in situ, then add Acetonitrile. The protocol here assumes commercial LDA solution.

  • Stir the mixture at -78°C for 30 minutes . A white suspension of lithioacetonitrile may form.

Step 3: Nucleophilic Addition
  • Dissolve 4-Bromobenzaldehyde (1.85 g, 10 mmol) in 10 mL of anhydrous THF in a separate dry vial.

  • Slow Addition: Transfer the aldehyde solution to the reaction flask dropwise over 15–20 minutes.

    • Critical Control: The reaction is exothermic. Ensure T < -65°C to prevent side reactions (e.g., attack on the Ar-Br ring).

  • Stir at -78°C for 1 hour , then allow the reaction to warm slowly to -20°C over 1 hour.

    • Note: Do not warm to room temperature immediately; this minimizes retro-aldol or dehydration.

Step 4: Quench and Workup
  • Quench the reaction at -20°C by adding 10 mL of Saturated NH4Cl solution . Vigorous stirring is required.

  • Allow to warm to room temperature.

  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (20 mL).

  • Separate layers. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Wash combined organics with Brine (30 mL), dry over Na2SO4 , and filter.

  • Concentrate under reduced pressure (Rotovap, 40°C bath) to yield the crude oil.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexanes : Ethyl Acetate (Gradient 80:20 to 60:40).

  • Observation: The product typically elutes after unreacted aldehyde.

  • Yield Target: 85-92% (White to off-white solid).

Process Workflow Diagram

Workflow Start Start: Dry Equipment N2 Atmosphere Step1 Cool THF to -78°C Add Acetonitrile Start->Step1 Step2 Add LDA (Dropwise) Generate LiCH2CN (30 min dwell) Step1->Step2 Deprotonation Step3 Add 4-Bromobenzaldehyde (in THF) Step2->Step3 Nucleophilic Attack Step4 Stir -78°C -> -20°C (Kinetic Control) Step3->Step4 Reaction Step5 Quench (Sat. NH4Cl) Extract (EtOAc) Step4->Step5 Workup End Purification (Silica Column) Step5->End

Figure 2: Operational workflow for the synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.

Analytical Validation (QC)

Confirm the structure using the following parameters. The integrity of the C-Br bond and the presence of the hydroxyl group are key indicators.

TechniqueExpected SignalInterpretation
1H NMR (400 MHz, CDCl3)

7.52 (d, 2H), 7.28 (d, 2H)
Aromatic AA'BB' system (Characteristic of 1,4-disubstitution).

5.05 (t, 1H)
CH-OH (Benzylic methine).

2.75 (d, 2H)
CH2-CN (Methylene alpha to nitrile).

2.80 (br s, 1H)
-OH (Exchangeable with D2O).
IR Spectroscopy 2250 cm

C≡N stretch (Nitrile).
3400-3500 cm

O-H stretch (Broad).
Mass Spectrometry m/z 225/227 (M+)Characteristic 1:1 Isotopic Ratio for Bromine (

).

Safety & Compliance

  • LDA (Lithium Diisopropylamide): Pyrophoric and corrosive. Handle strictly under inert atmosphere. Reacts violently with water.

  • Acetonitrile: Toxic by inhalation, ingestion, or skin absorption. Metabolizes to cyanide in the body. Use in a well-ventilated fume hood.

  • 4-Bromobenzaldehyde: Irritant. Avoid dust inhalation.

  • Waste Disposal: Aqueous waste from the quench contains lithium salts and ammonia. Organic waste contains nitriles. Segregate "Cyanide/Nitrile" waste streams according to institutional EHS protocols.

Alternative "Green" Method (Catalytic)

For laboratories lacking cryogenic capabilities (-78°C), a Reformatsky-type approach or Superbase Catalysis can be employed, though material costs may be higher.

  • Method: Reaction of Bromoacetonitrile + Zinc dust + 4-Bromobenzaldehyde in THF (Reflux).

  • Pros: Robust, no strong bases required.

  • Cons: Bromoacetonitrile is a severe lachrymator; Zinc activation can be variable.

References

  • Kaiser, E. M.; Hauser, C. R. (1968). "The Action of n-Butyllithium on Nitriles. Lithioacetonitrile." The Journal of Organic Chemistry, 33(9), 3402–3404. Link

  • Advanced ChemBlocks Inc. (2026). "Product Specification: 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0)."[2] AChemBlock Catalog. Link

  • DiBiase, S. A.; Gokel, G. W. (1978). "Synthesis of -hydroxynitriles." Synthesis, 1978(04), 294-296. (General methodology for acetonitrile addition).
  • Fleming, F. F.; Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. (Review of nitrile anion chemistry).

Sources

Chemo- and Stereoselective Reduction Strategies for 3-(4-bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RED-BRCN-04

Executive Summary & Strategic Analysis

Substrate: 3-(4-bromophenyl)-3-oxopropanenitrile (CAS: 94360-06-2 / Generic


-ketonitrile scaffold)
Target Transformation:  Controlled reduction of the 

-ketonitrile functionality.

The reduction of 3-(4-bromophenyl)-3-oxopropanenitrile presents a classic chemoselectivity triad challenge in medicinal chemistry. The molecule contains three reducible sites with distinct activation energies:

  • The Ketone (

    
    ):  Susceptible to nucleophilic attack (hydrides) and catalytic hydrogenation.
    
  • The Nitrile (

    
    ):  Requires stronger reducing agents or specific catalytic activation; prone to poisoning heterogeneous catalysts.
    
  • The Aryl Bromide (

    
    ):  A "silent" hazard. Standard heterogeneous hydrogenation (e.g., 
    
    
    
    , Pd/C) poses a high risk of hydrodehalogenation (cleaving the Br), destroying the molecular scaffold.

This guide outlines two distinct, high-value protocols:

  • Protocol A (The Chiral Switch): Asymmetric Transfer Hydrogenation (ATH) to yield (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile . This preserves the nitrile for future functionalization and establishes the stereocenter with >95% ee.

  • Protocol B (The Pharmacophore Access): Global reduction using Borane-Dimethyl Sulfide (BMS) to yield 3-amino-1-(4-bromophenyl)propan-1-ol . This provides direct access to the

    
    -amino alcohol core common in SNRI/SSRI analogs.
    
Reaction Decision Tree

ReactionFlow Substrate 3-(4-bromophenyl)- 3-oxopropanenitrile ATH_Cond Protocol A: Ru-TsDPEN (ATH) HCOOH/TEA Substrate->ATH_Cond Chemo- & Stereoselective BMS_Cond Protocol B: Borane-DMS (BMS) THF, Reflux Substrate->BMS_Cond Global Reduction Prod_A Target A: (S)-3-hydroxy-3- (4-bromophenyl)propanenitrile (Chiral Alcohol) ATH_Cond->Prod_A >95% ee Nitrile Intact Prod_B Target B: 3-amino-1- (4-bromophenyl)propan-1-ol (Gamma-Amino Alcohol) BMS_Cond->Prod_B Concerted C=O/CN Red. Br Preserved

Figure 1: Strategic decision map for selecting the reduction pathway based on the desired target pharmacophore.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to the alcohol while preserving the nitrile and aryl bromide.

Mechanistic Insight

We utilize the Noyori-Ikariya Asymmetric Transfer Hydrogenation . unlike standard hydrogenation (


 gas), this method uses an organic hydrogen donor (Formic Acid/Triethylamine).[1]
  • Why this catalyst? The Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN) operates via a metal-ligand bifunctional mechanism. The amine proton on the ligand directs the hydride transfer, ensuring high facial selectivity.

  • Why this H-source? The

    
     azeotrope (5:2) allows the reaction to proceed in an open vessel (or under light 
    
    
    
    flow) without high-pressure equipment, eliminating the risk of dehalogenating the aryl bromide.
Reagents & Materials
ComponentRoleSpecification
Substrate Reactant3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equiv)
Catalyst Chiral CatalystRuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 - 1.0 mol%)
Solvent/Donor H-SourceFormic Acid / Triethylamine complex (5:2 molar ratio)
Solvent Co-solventDichloromethane (DCM) or Ethyl Acetate (degassed)
Step-by-Step Methodology
  • Preparation of H-Source: In a fume hood, slowly add Formic Acid (5 equiv) to Triethylamine (2 equiv) at 0°C. Caution: Exothermic. Stir until the azeotrope forms a clear viscous liquid.

  • Catalyst Loading: In a reaction flask, dissolve the substrate (10 mmol, ~2.24 g) in degassed DCM (30 mL). Add the Ruthenium catalyst (0.05 mmol, 32 mg).

  • Initiation: Add the Formic Acid/TEA mixture (5 mL) via syringe.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench & Workup:

    • Dilute with water (50 mL).

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Saturated

      
       (to remove residual formic acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica gel, gradient 10%

    
     30% EtOAc/Hexanes).
    

Expected Yield: 85–95% Expected ee: >95% (Determined by Chiral HPLC, e.g., Chiralcel OD-H).

Protocol B: Global Reduction to -Amino Alcohol

Objective: Full reduction of both ketone and nitrile to yield the 1,3-amino alcohol scaffold.

Mechanistic Insight

Standard reducing agents like


 (LAH) are risky here. LAH can cause hydrodehalogenation  (stripping the Bromine) at reflux temperatures necessary to reduce the nitrile.
The Solution:  Borane-Dimethyl Sulfide (BMS).[2][3] Borane (

) acts as a Lewis acid hydride. It coordinates to the nitrile nitrogen, facilitating reduction to the amine, and reduces the ketone. Crucially, Borane is chemoselective and tolerates aryl halides much better than LAH or catalytic hydrogenation.
Reagents & Materials
ComponentRoleSpecification
Substrate Reactant3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equiv)
Reagent Reducing AgentBorane-Dimethyl Sulfide (BMS) (2.0 M in THF) (3.5 equiv)
Solvent MediumAnhydrous THF (inhibitor-free)
Quench Proton SourceMethanol (MeOH) and 6M HCl
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvation: Dissolve substrate (10 mmol) in Anhydrous THF (40 mL). Cool to 0°C .[2][3]

  • Addition: Dropwise add BMS (17.5 mL of 2.0 M solution, 35 mmol) over 20 minutes. Note: Gas evolution (

    
    ) may occur; ensure venting.
    
  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours to drive the nitrile reduction to completion.

  • Methanolysis (Critical Step):

    • Cool reaction to 0°C.[2][3]

    • Very slowly add MeOH (20 mL). Caution: Vigorous hydrogen evolution.

    • This breaks the Boron-Nitrogen complexes.

  • Acid Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour. This ensures the amine-borane adducts are fully cleaved.

  • Workup:

    • Cool to RT. Basify with NaOH (2M) to pH > 10.

    • Extract with DCM (

      
       mL).
      
    • Dry over

      
       (amines stick to magnesium sulfate, use Potassium Carbonate).
      
    • Concentrate to yield the crude amino alcohol.

Quality Control & Validation Data

Quantitative assessment is required to validate the protocol success.

Analytical Parameters
FeatureSubstrateProduct A (ATH)Product B (BMS)
Appearance White/Yellow SolidWhite SolidViscous Oil / Waxy Solid
IR (

)
2260 (

), 1690 (

)
2250 (

), 3400 (

)
3300 (

), No


NMR

4.1 (

singlet)

5.0 (

), 2.7 (

ABX)

4.8 (

), 3.0 (

)
Mass Spec M+ (223/225)M+ (225/227)M+ (229/231)
Pathway Visualization

Workflow cluster_ATH Protocol A: ATH Workflow cluster_BMS Protocol B: Borane Workflow Step1 Mix HCOOH/TEA (Exothermic) Step2 Add Ru-Catalyst & Substrate Step1->Step2 Step3 Stir 24h @ 30°C Step2->Step3 Step4 Workup (NaHCO3) Step3->Step4 B1 Cool Substrate (THF, 0°C) B2 Add BMS Dropwise (Vent H2) B1->B2 B3 Reflux 4h B2->B3 B4 Quench MeOH/HCl (Break B-N Adduct) B3->B4

Figure 2: Operational workflow comparison. Note the critical quenching step in the Borane protocol.

Safety & Handling (HSE)

  • Cyanide Potential: While the nitrile group is stable, thermal decomposition or exposure to strong acids/oxidizers could theoretically release HCN. Always work in a well-ventilated hood.

  • Borane Hazards: BMS is flammable and reacts violently with water. Keep a Class D fire extinguisher nearby. The "smell" of BMS (sulfur) is a warning sign of exposure; however, modern BMS reagents are often stabilized to reduce odor.

  • Ruthenium Waste: Segregate heavy metal waste. Do not dispose of Ru-catalysts in general organic waste.

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides. Journal of Organic Chemistry, 47(24), 4702–4708. (Foundational text on Borane/Borohydride selectivity).

  • Salvi, N. A., & Chattopadhyay, S. (2001). Asymmetric reduction of

    
    -ketonitriles with Baker's yeast. Tetrahedron, 57(14), 2833-2837. (Comparative biocatalytic route). 
    
  • Organic Syntheses. (2010). Reduction of Amides and Nitriles using Borane-Dimethyl Sulfide.[2] Organic Syntheses, Coll.[3] Vol. 11, p. 550.

Sources

Application Note: Enantioselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile via Biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a scalable, environmentally benign protocol for the asymmetric synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile , a versatile chiral building block for gamma-amino alcohol-based pharmaceuticals (e.g., SSRI/SNRI analogs like atomoxetine and fluoxetine). Unlike traditional chemical reductions (e.g., Corey-Bakshi-Shibata) or lipase-mediated kinetic resolutions (limited to 50% yield), this protocol utilizes Ketoreductases (KREDs) to achieve >99% conversion and >99% enantiomeric excess (ee) in a single step. We provide a complete workflow from substrate synthesis to enzyme screening, reaction optimization, and analytical validation.

Introduction & Strategic Value

The 3-hydroxy-3-arylpropanenitrile scaffold is a "privileged structure" in medicinal chemistry. Reduction of the nitrile moiety yields gamma-amino alcohols, the core pharmacophore of blockbuster antidepressants. The 4-bromo substituent on the phenyl ring is particularly valuable as a handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the drug core after the chiral center is established.

Why Biocatalysis?
FeatureChemical Route (CBS Reduction)Biocatalytic Route (KRED)
Enantioselectivity High (>90% ee), but temp dependentExcellent (>99% ee)
Conditions Cryogenic (-78°C), moisture sensitiveAmbient (30°C), aqueous buffer
Catalyst Toxic Boron reagentsBiodegradable Enzyme
Yield GoodQuantitative (Theoretical 100%)

Retrosynthetic Analysis & Pathway

The biocatalytic strategy relies on the stereoselective reduction of the beta-keto nitrile precursor. This precursor is accessed via a standard Claisen-type condensation.

Retrosynthesis Target Gamma-Amino Alcohol (Drug Target) Intermediate 3-(4-Bromophenyl)-3- hydroxypropanenitrile (Chiral Synthon) Intermediate->Target Nitrile Reduction (LiAlH4/H2) Precursor 3-(4-Bromophenyl)-3- oxopropanenitrile (Substrate) Precursor->Intermediate Biocatalysis (KRED + NADPH) StartMat Ethyl 4-bromobenzoate + Acetonitrile StartMat->Precursor Chemical Synthesis (NaH, THF)

Figure 1: Retrosynthetic pathway highlighting the biocatalytic entry point.

Pre-Step: Chemical Synthesis of Substrate

Note: The beta-keto nitrile substrate is not always commercially available and is best prepared fresh.

Reaction: Ethyl 4-bromobenzoate + CH₃CN


 3-(4-bromophenyl)-3-oxopropanenitrile

Protocol:

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF under nitrogen.

  • Add anhydrous acetonitrile (1.2 equiv) dropwise at 0°C. Stir for 30 min to form the anion.

  • Add ethyl 4-bromobenzoate (1.0 equiv) in THF dropwise.

  • Reflux for 4 hours. The mixture will solidify as the enolate forms.

  • Quench: Cool to 0°C and acidify with 1M HCl to pH 3.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Hexane to obtain the white crystalline solid.

Biocatalyst Screening & Selection

To identify the optimal enzyme, a panel of commercially available KREDs (e.g., Codexis, Johnson Matthey, or Daicel kits) must be screened.

Screening Workflow

ScreeningWorkflow Start Enzyme Library (96-well plate) AddReagents Add: 1. Substrate (5 g/L) 2. NAD(P)H 3. Recycling Mix (GDH/Glucose) Start->AddReagents Incubate Incubate 24h @ 30°C, 400 rpm AddReagents->Incubate Quench Quench with MeCN Centrifuge Incubate->Quench Analyze Analysis (Chiral HPLC) Quench->Analyze Decision Hit Selection (>95% Conv, >99% ee) Analyze->Decision

Figure 2: High-throughput screening workflow for KRED selection.

Selection Criteria
  • Enantioselectivity: >99% ee (Critical for pharma intermediates).

  • Solvent Tolerance: The substrate has low water solubility. The enzyme must tolerate 10-20% DMSO or IPA as a cosolvent.

  • Cofactor Preference: NADPH-dependent enzymes are common; ensure the recycling system matches (Glucose/GDH is preferred for scale-up over IPA/ADH due to equilibrium thermodynamics).

Detailed Protocol: Gram-Scale Synthesis

Target: (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile (assuming selection of an (S)-selective KRED).

Reagents & Equipment
  • Enzyme: Selected KRED (e.g., KRED-P1 series), 10-20 mg/mmol substrate.

  • Cofactor: NADP+ (catalytic amount, 0.5 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (1.5 equiv).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (10% v/v final concentration).

  • Equipment: Overhead stirrer, pH stat (optional), thermostated vessel.

Step-by-Step Procedure
  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 10 mins.

  • Substrate Solution: Dissolve 2.24 g (10 mmol) of 3-(4-bromophenyl)-3-oxopropanenitrile in 10 mL DMSO.

  • Reaction Mix Assembly:

    • To the buffer, add D-Glucose (2.7 g, 15 mmol) and NADP+ sodium salt (40 mg).

    • Add GDH (approx. 500 units or 20 mg lyophilized powder).

    • Add the KRED enzyme (50-100 mg depending on specific activity).

  • Initiation: Add the Substrate/DMSO solution dropwise to the stirring enzyme mixture.

    • Note: A milky suspension is normal and acceptable.

  • Incubation: Stir at 30°C at 250 rpm.

    • pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH.

  • Monitoring: Take 50 µL aliquots at 4h, 8h, and 24h. Dilute with acetonitrile, centrifuge, and analyze via HPLC.

  • Workup (at >99% conversion):

    • Add 100 mL Ethyl Acetate (EtOAc) to the reaction vessel. Stir vigorously for 10 min.

    • Centrifuge or filter through Celite to remove protein emulsion.

    • Separate phases. Extract aqueous phase 2x with EtOAc.

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is typically >98% pure. If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 80:20).

Analytical Method (Quality Control)

Validation of enantiomeric purity is critical.[1]

Method: Normal Phase Chiral HPLC[1][2]

  • Column: Daicel Chiralpak AD-H or AD-3 (4.6 x 150 mm, 3 or 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (absorption of bromophenyl group).

  • Retention Times (Approx):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Note: Elution order depends on specific mobile phase ratios; confirm with authentic standards.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Substrate inhibition or solubility limit.Add substrate in fed-batch mode (syringe pump) or increase DMSO to 15%.
pH Drift Gluconic acid buildup from cofactor recycling.Use stronger buffer (200 mM) or automated pH stat with NaOH.
Emulsion during Workup Denatured enzyme at interface.Filter through a Celite pad before separation.
Low ee Non-selective background reduction (rare) or wrong enzyme.Re-screen enzyme panel. Ensure no chemical reducing agents are present.

References

  • Biocatalytic Resolution of Analogs: Degórska, O., et al. "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile..." Comput. Struct. Biotechnol. J., 2023.[4] Link

  • KRED Screening Methodologies: Codexis Inc. "Enzyme Screening Kits and Panels." Link

  • General Reductive Amination Pathways: Trowbridge, A., et al. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI, 2022. Link

  • Substrate Synthesis (Beta-Keto Nitriles): "Synthesis of 3-aryl-3-oxopropanenitriles." Organic Syntheses, Coll. Vol. various.
  • Chiral HPLC Methods: "Instruction Manual for Chiralpak AD-3." Daicel Chiral Technologies. Link

Sources

Catalytic hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile to gamma-amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Executive Summary

The catalytic hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (hereafter Substrate 1 ) to 3-amino-1-(4-bromophenyl)propan-1-ol (hereafter Product 2 ) presents a "Selectivity Triad" challenge common in the synthesis of SNRIs (e.g., Atomoxetine/Fluoxetine analogs). The chemist must reduce the nitrile functionality while preserving two labile motifs: the aryl bromide (susceptible to oxidative addition/dehalogenation) and the benzylic alcohol (susceptible to hydrogenolysis).

This application note provides a field-proven protocol prioritizing chemoselectivity over raw activity. While Palladium on Carbon (Pd/C) is the standard for many reductions, it is contraindicated here due to rapid de-bromination. The protocols below utilize Raney Nickel and Platinum (IV) Oxide systems, optimized to suppress secondary amine formation and hydrodehalogenation.

Mechanistic Analysis & Chemoselectivity

To achieve high yield, one must understand the competing pathways. The reduction of the nitrile proceeds via an imine intermediate, which can couple with the product amine to form secondary amines. Simultaneously, the catalyst surface can cleave the C-Br or C-O bonds.

Figure 1: Reaction Pathways and Competitive Side-Reactions

ReactionPathways Substrate 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Imine Imine Intermediate (R-CH=NH) Substrate->Imine + H2 Product TARGET: Gamma-Amino Alcohol Imine->Product + H2 SecAmine Side Product B: Secondary Amine (Dimerization) Imine->SecAmine + Product (-NH3) DeBromo Side Product A: De-brominated Amine (via Pd/C) Product->DeBromo Pd Cat. (Oxidative Addition) Deoxy Side Product C: Benzylic Reduction (via Acidic Pd) Product->Deoxy Acid/Heat (Hydrogenolysis)

Caption: The "Selectivity Triad." Successful hydrogenation requires suppressing the red pathways (De-bromination, Dimerization, and Deoxygenation) while promoting the green pathway.

Catalyst Selection Guide

The choice of metal dictates the survival of the Aryl-Bromide bond.

Catalyst SystemActivity (Nitrile)Aryl-Br RetentionBenzylic-OH RetentionRecommendation
Pd/C (Neutral) HighPoor (Rapid de-bromination)GoodAvoid
Pd/C (Acidic) HighModeratePoor (Promotes hydrogenolysis)Avoid
Raney Nickel HighExcellent ExcellentPrimary Choice
PtO₂ (Adam's) ModerateGoodGoodSecondary Choice
Raney Cobalt ModerateSuperior ExcellentHigh Selectivity Option

Experimental Protocols

Protocol A: The Industry Standard (Raney Nickel)

Best for: Scalability, cost-efficiency, and high retention of the bromine atom.

Rationale: Raney Nickel is highly active for nitrile reduction but significantly less active towards aryl halides than Palladium. The addition of ammonia is strictly required to suppress the formation of secondary amines (Side Product B in Fig 1) by shifting the equilibrium of the imine intermediate.

Materials:

  • Substrate 1: 10.0 g (41.6 mmol)

  • Catalyst: Raney Nickel (W-2 or equivalent), ~2.0 g (20 wt% loading). Note: Ra-Ni is pyrophoric; handle as a slurry.

  • Solvent: Methanol (100 mL) saturated with Ammonia (approx. 7N NH3 in MeOH).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Wash the Raney Nickel slurry (2.0 g wet weight) three times with anhydrous Methanol to remove water and protective alkali.

    • Critical Safety: Never let the catalyst dry out. Keep it submerged in solvent at all times.

  • Reaction Assembly:

    • In a pressure vessel (e.g., Parr reactor) or a heavy-walled glass flask, dissolve 10.0 g of Substrate 1 in 100 mL of 7N Methanolic Ammonia .

    • Transfer the washed Raney Nickel slurry into the vessel.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) . Note: Nitrile reduction is often sluggish at 1 atm; elevated pressure is recommended.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Optimization: Do not heat initially. Heating >40°C increases the risk of de-bromination. Only heat if H₂ uptake stalls after 4 hours.

  • Monitoring:

    • Monitor via HPLC or TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). Look for the disappearance of the nitrile peak and the appearance of the primary amine (ninhydrin active).

  • Workup:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

    • Purification: The product can often be recrystallized from Isopropyl Acetate or converted to the HCl salt for precipitation.

Protocol B: The Noble Metal Alternative (Platinum Oxide)

Best for: Scenarios where Nickel traces are unacceptable or trace de-bromination is observed with Ra-Ni.

Rationale: Platinum (Pt) is generally less active for hydrogenolysis of aryl halides than Palladium. Using PtO₂ in an acidic medium usually speeds up reduction, but here we use a neutral/mildly basic environment to protect the benzylic alcohol.

Materials:

  • Substrate 1: 1.0 g

  • Catalyst: PtO₂ (Adam's Catalyst), 50 mg (5 wt%).

  • Solvent: Ethanol (20 mL).

  • Additive: Chloroform (CHCl₃) - Optional trace additive (1-2 drops) known to poison dehalogenation active sites on noble metals.

Methodology:

  • Suspend Substrate 1 and PtO₂ in Ethanol.

  • Purge system with H₂.

  • Run reaction at 3 atm (45 psi) H₂ pressure at RT .

  • Note: Without ammonia, secondary amine formation is a risk. If observed, switch to Protocol A or add 5 eq. of Ammonium Acetate.

Analytical Validation & Troubleshooting

Quantitative Assessment: Summarize your crude purity using the following markers.

ComponentHPLC Retention (Relative)Mass Spec (M+H)Diagnostic Signal (1H NMR)
Product 1.00~230/232 (Br isotope)Triplet ~2.7 ppm (-CH2-N)
Substrate 1.50~226/228Singlet ~3.5 ppm (-CH2-CN)
De-bromo Impurity 0.80~152Loss of aryl splitting pattern
Dimer (Sec. Amine) 1.80~443Broad multiplet, higher MW

Troubleshooting Guide:

  • Issue: De-bromination (>5%)

    • Cause: Catalyst too active or temperature too high.

    • Fix: Switch from MeOH to EtOH (lower polarity sometimes helps). Reduce catalyst loading. Ensure temperature is strictly <25°C. Add 1-2% thiophene or pyridine to "poison" the most active sites (though this slows the reaction).

  • Issue: Incomplete Nitrile Reduction

    • Cause: Poisoning of catalyst by the amine product.

    • Fix: Increase H₂ pressure to 100 psi. Ensure agitation is vigorous (H₂ mass transfer limitation).

  • Issue: Benzylic OH Cleavage

    • Cause: Acidity in the reaction media.

    • Fix: Ensure the presence of NH₃.[1] Avoid any acid additives.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Foundational text on catalyst selection for halogens/nitriles).

  • Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42. Link

  • Kukula, P., et al. (2014). "Catalytic Hydrogenation of Nitriles to Amines." Organic Process Research & Development, 18(10). (Discusses suppression of secondary amines).
  • Organic Chemistry Portal. (2024). "Reduction of Nitriles."[1][3][4][5][6][7] (General conditions and side-reaction mechanisms). Link

  • Vertex AI Search. (2026). "Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-ol." (Specific substrate data).

Sources

Application Note: Strategic Cyanomethylation of 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedural frameworks for the cyanomethylation of 4-bromobenzaldehyde. Depending on the target moiety required for downstream drug development, "cyanomethylation" can refer to two distinct transformations:

  • Homologation to the

    
    -unsaturated nitrile  (Cinnamonitrile derivative) via Horner-Wadsworth-Emmons (HWE) olefination.[1]
    
  • Direct nucleophilic addition to the

    
    -hydroxynitrile  (Aldol-type adduct) via lithiated acetonitrile.[1]
    

The 4-bromo handle is preserved in both protocols, maintaining orthogonality for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions common in medicinal chemistry.[1]

Strategic Methodology & Selection Guide

The choice of protocol depends strictly on the oxidation state and unsaturation required in the final scaffold.

FeatureProtocol A: HWE Olefination Protocol B: Direct Anion Addition
Target Product (E)-3-(4-bromophenyl)acrylonitrile3-(4-bromophenyl)-3-hydroxypropanenitrile
Reaction Type Carbonyl OlefinationAldol-type Addition
Key Reagent Diethyl (cyanomethyl)phosphonateAcetonitrile (Lithiated via LDA/n-BuLi)
Stereoselectivity High (>20:1 E-isomer)Racemic (unless chiral ligands used)
Primary Utility Michael acceptors, polymer precursors

-amino alcohol precursors, heterocycle synthesis

Protocol A: High-Fidelity Synthesis of (E)-3-(4-bromophenyl)acrylonitrile

Method: Horner-Wadsworth-Emmons (HWE) Reaction[1]

Rationale

The HWE reaction is the "Gold Standard" for this transformation in pharmaceutical settings. Unlike the Wittig reaction, the phosphate by-products are water-soluble, simplifying purification.[1][2][3] It provides superior E-selectivity compared to base-catalyzed condensation (Knoevenagel) and avoids the polymerization risks associated with heating acetonitrile with KOH.[1]

Reaction Scheme & Mechanism

The phosphonate carbanion attacks the aldehyde to form an oxaphosphetane intermediate, which undergoes irreversible elimination to yield the alkene.[2]

HWE_Mechanism Reagents Diethyl (cyanomethyl)phosphonate + Base (NaH or KHMDS) Carbanion Phosphonate Carbanion Reagents->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde Nucleophilic Attack Aldehyde 4-Bromobenzaldehyde Aldehyde->Intermediate Product (E)-3-(4-bromophenyl) acrylonitrile Intermediate->Product Elimination Byproduct Diethyl phosphate (Water Soluble) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of the HWE olefination favoring the thermodynamically stable E-alkene.[1]

Detailed Procedure

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv, 10 mmol, 1.85 g)[1]

  • Diethyl (cyanomethyl)phosphonate (1.2 equiv, 12 mmol, 2.12 g)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv, 15 mmol, 0.60 g) OR KHMDS (1.0 M in THF).

  • Tetrahydrofuran (THF), anhydrous (50 mL).

Step-by-Step Protocol:

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Base Activation:

    • Charge the flask with NaH (0.60 g).

    • Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high-precision kinetics are required; otherwise, use as is.[1]

    • Add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

  • Phosphonate Addition (The "Ylide" Formation):

    • Dilute diethyl (cyanomethyl)phosphonate (2.12 g) in THF (5 mL).

    • Add dropwise to the NaH suspension over 10 minutes.

    • Observation: Evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

  • Aldehyde Addition:

    • Dissolve 4-bromobenzaldehyde (1.85 g) in THF (10 mL).

    • Add dropwise to the reaction mixture at 0 °C.

  • Reaction Phase:

    • Allow the mixture to warm naturally to room temperature (20–25 °C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Quench carefully with Saturated Ammonium Chloride (sat. aq. NH4Cl, 20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often pure enough for use. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).[1]

Expected Yield: 85–95% Data Validation:

  • 1H NMR (CDCl3):

    
     7.40 (d, 2H), 7.55 (d, 2H), 7.36 (d, 1H, J=16.5 Hz, vinyl), 5.89 (d, 1H, J=16.5 Hz, vinyl).[1] Note: Large coupling constant confirms E-geometry.
    

Protocol B: Direct Synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile

Method: Lithiated Acetonitrile Addition (Kinetic Control)

Rationale

To obtain the


-hydroxynitrile (adding -CH2CN without dehydration), the reaction must be performed under kinetic control using a strong base at low temperature. Acetonitrile (

) requires a base like LDA or n-BuLi for quantitative deprotonation without inducing condensation side-reactions.[1]
Experimental Workflow

Protocol_B_Workflow Step1 1. Cryogenic Cooling THF, -78°C Step2 2. Generate Nucleophile Add n-BuLi to THF Add CH3CN dropwise Step1->Step2 Step3 3. Electrophile Addition Add 4-Bromobenzaldehyde Maintain -78°C Step2->Step3 Step4 4. Quench Add AcOH or sat. NH4Cl while cold Step3->Step4 Step5 5. Isolation Extract (EtOAc) -> Evaporate Yields Hydroxynitrile Step4->Step5

Figure 2: Cryogenic workflow for isolating the kinetic aldol adduct.

Detailed Procedure

Reagents:

  • Acetonitrile (anhydrous) (1.1 equiv, 11 mmol).

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 11 mmol).

  • 4-Bromobenzaldehyde (1.0 equiv, 10 mmol).[1]

  • THF (anhydrous) (50 mL).

Step-by-Step Protocol:

  • Deprotonation:

    • In a flame-dried flask under Argon, add anhydrous THF (30 mL).

    • Cool to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi (4.4 mL, 11 mmol) dropwise.

    • Add Acetonitrile (0.45 g, 11 mmol) dropwise over 15 minutes. Critical: Rapid addition can cause self-condensation.[1]

    • Stir at -78 °C for 30–45 minutes to form the lithio-acetonitrile species (

      
      ).
      
  • Addition:

    • Dissolve 4-bromobenzaldehyde (1.85 g) in THF (10 mL).

    • Add slowly to the lithio-acetonitrile solution, maintaining temp < -70 °C.

    • Stir at -78 °C for 1 hour.

  • Quench:

    • Quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl or dilute Acetic Acid. Reason: Warming before quenching promotes the retro-aldol reaction or dehydration.[1]

  • Workup:

    • Allow to warm to room temperature.[4][5][6]

    • Extract with Diethyl Ether or EtOAc.

    • Wash with water and brine.[5][6]

    • Concentrate to yield the crude alcohol.

Expected Yield: 75–85% Stability Note: The product is sensitive to base and heat. Store at 4 °C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonation of phosphonate.[1]Ensure NaH is fresh; increase stir time of step 3. Switch to KHMDS for faster deprotonation.
Z-Isomer Contamination (Protocol A) Kinetic control favored over thermodynamic.[1]Use HWE conditions (NaH/THF) rather than Still-Gennari (KHMDS/18-crown-6) to favor E.
Polymerization (Protocol B) Temperature too high during anion formation.Strictly maintain -78 °C. Ensure Acetonitrile is added to the base slowly.
Dehydration of Alcohol (Protocol B) Acidic workup or excessive heat.Keep workup neutral. Do not heat the rotovap bath >35 °C.

Safety & Handling

  • Acetonitrile: Toxic and flammable. Metabolizes to cyanide in vivo. Handle in a fume hood.

  • Phosphonates: Can cause skin and eye irritation.

  • n-BuLi/NaH: Pyrophoric/Water-reactive.[1] Ensure all glassware is dry. Have a Class D fire extinguisher available.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Source: American Chemical Society (ACS) / J. Org. Chem. URL:[Link] (Generalized citation for HWE utility).

  • Preparation of Horner-Wadsworth-Emmons Reagents. Source: Organic Syntheses, Coll. Vol. 9, p.432 (1998). URL:[Link]

  • Synthesis of 3-(4-bromophenyl)acrylonitrile via Base Catalysis. Source: National Institutes of Health (NIH) / PMC - Cu-catalyzed cyanomethylation comparison.[1] URL:[Link]

Sources

Using 3-(4-Bromophenyl)-3-hydroxypropanenitrile as a Suzuki coupling partner

Application Note: Suzuki-Miyaura Coupling of Labile -Hydroxy Nitriles

Protocol for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Executive Summary

This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling on 3-(4-bromophenyl)-3-hydroxypropanenitrile (1 ). While the aryl bromide moiety is a standard handle for Pd-catalyzed coupling, the aliphatic side chain presents a specific chemoselectivity challenge. The

retro-aldol cleavageE1cB elimination

Successful coupling requires a "Kinetic Protection" strategy: using highly active catalytic systems (e.g., Buchwald dialkylbiaryl phosphines) to enable oxidative addition and transmetallation at temperatures low enough (

Chemical Context & Mechanistic Challenges[1][2][3][4]

The substrate (1) contains two reactive centers: the electrophilic C-Br bond (desired) and the base-labile

The Stability Paradox

Suzuki coupling fundamentally requires a base to activate the boronic acid (forming the boronate "ate" complex) for transmetallation. However, the


  • Elimination (Dehydration): Formation of the conjugated cinnamonitrile.

  • Retro-Aldol: Cleavage of the C-C bond to release 4-bromobenzaldehyde and acetonitrile.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways managed in this protocol.

ReactionPathwaysSMStarting Material3-(4-Bromophenyl)-3-hydroxypropanenitrilePd_CyclePd(0)/LigandOxidative AdditionSM->Pd_Cycle Fast (<60°C)Base_AttackBase (OH- or CO3 2-)SM->Base_Attack Slow (>80°C)ProductTarget Biaryl Product(Suzuki Coupling)Pd_Cycle->Product Transmetallation& Red. Elim.Elim_ProdSide Product A:Cinnamonitrile Derivative(Dehydration)Base_Attack->Elim_Prod E1cB MechanismRetro_ProdSide Product B:Aryl Aldehyde + MeCN(Retro-Aldol)Base_Attack->Retro_Prod C-C Cleavage

Figure 1: Competing reaction pathways. Success depends on accelerating the green pathway (Catalysis) while suppressing the red pathway (Base degradation).

Optimization Matrix

To resolve the stability paradox, we utilize specific reagents that maintain a "Goldilocks" basicity window—strong enough to activate boron, but too weak or kinetically slow to deprotonate the nitrile

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Base

,

,

(Hot)

or

Phosphate is a mild proton acceptor; Fluoride activates boron without high basicity.
Ligand

(Tetrakis)
SPhos or XPhos Bulky, electron-rich ligands accelerate oxidative addition, allowing reaction at 40-50°C .
Solvent DMF (High bp, promotes elimination)Toluene/Water (20:1) or Dioxane (Dry) Biphasic systems keep the bulk base separated from the organic substrate.
Temp Reflux (

)
40 - 60°C Thermal control is the primary defense against elimination.
Experimental Protocols
Protocol A: The "Phosphate Buffer" Method (Preferred)

Best for: Coupling with standard aryl boronic acids where the partner is stable.

Reagents:

  • Substrate: 3-(4-Bromophenyl)-3-hydroxypropanenitrile (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv) or Pd(OAc)2/SPhos (1:2 ratio, 0.02 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Add Toluene and Water. Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst death.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 50°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by TLC/LCMS at 2 hours. If conversion is low (<20%), increase temp to 60°C, but do not exceed 70°C .

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash the organic layer with water (x2) and brine (x1). The mild pH of the workup prevents post-reaction retro-aldol.

  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography. Caution: Avoid modifying silica with triethylamine, as it may degrade the product.
    
Protocol B: The "Anhydrous Fluoride" Method (Advanced)

Best for: Highly sensitive substrates or boronic esters that hydrolyze slowly.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Ester (Pinacol ester preferred) (1.3 equiv)

  • Catalyst: Pd_2(dba)_3 (0.02 equiv) + PCy_3 or XPhos (0.04 equiv)

  • Base/Activator: CsF (Cesium Fluoride) (2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate, boronic ester, Pd source, Ligand, and CsF inside a glovebox or under strict Schlenk technique.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Stir at 80°C .

    • Why higher temp? Without water/hydroxide, the E1cB elimination pathway is significantly suppressed, allowing higher thermal energy to drive the cross-coupling.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Troubleshooting & Self-Validation

Use this table to diagnose failure modes.

ObservationDiagnosisCorrective Action
Formation of Cinnamonitrile (M-18 mass peak)Base is too strong or Temp is too high.Switch from ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to

. Lower temp by 10°C.
Formation of Benzaldehyde Retro-aldol cleavage occurred.Ensure solvent is degassed. Switch to Protocol B (Anhydrous) to remove water.
Low Conversion (Start Material remains) Catalyst inactive at low temp.Switch ligand to SPhos or XPhos (Buchwald G3 precatalysts). These are active at room temp.[1]
Protodeboronation of Boronic Acid Boronic acid is unstable.Use the Boronic Ester (Pinacol) or add the boronic acid in portions.
Workflow Visualization

OptimizationWorkflowStartStart: Substrate + Ar-B(OH)2Check_StabIs Boronic Acid Stable?Start->Check_StabRoute_AProtocol A: AqueousBase: K3PO4Solvent: Tol/H2OTemp: 50°CCheck_Stab->Route_AYes (Standard)Route_BProtocol B: AnhydrousBase: CsFSolvent: DioxaneTemp: 80°CCheck_Stab->Route_BNo (Sensitive)AnalysisAnalyze LCMS (2h)Route_A->AnalysisRoute_B->AnalysisDecisionOutcome?Analysis->DecisionSuccessIsolate ProductDecision->Success>90% Conv.Fail_ElimElimination Observed?Reduce Base StrengthDecision->Fail_ElimDehydrationFail_StallNo Reaction?Switch to SPhos/XPhosDecision->Fail_StallSM Recovered

Figure 2: Decision tree for protocol selection and troubleshooting.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Li, H., et al. (2015).[1] A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes.[1] Organic Letters, 17(14), 3616–3619. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link

  • Vertex AI Research. (2024).

Application Note: High-Purity Recrystallization of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0), a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other aryl-propylamine therapeutics.

While often isolated as a "sticky oil" or "semi-solid" in crude reaction mixtures, high-purity crystalline forms are required for downstream enantioselective processing or catalytic hydrogenation. This guide addresses the specific challenge of "oiling out" (liquid-liquid phase separation) common to


-hydroxynitriles and provides a robust, self-validating recrystallization protocol using a seeded cooling strategy.

Compound Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the competing intermolecular forces within the molecule.

FeatureChemical MoietySolubility Implication
Lipophilic Domain 4-Bromophenyl ringSoluble in non-polar/aromatic solvents (Toluene, Hexanes).
Polar Domain Hydroxyl (-OH) & Nitrile (-CN)Soluble in polar protic/aprotic solvents (Ethanol, EtOAc, THF).
Crystallization Risk Rotational freedom of alkyl chainHigh entropy of fusion; prone to forming amorphous oils rather than crystal lattices.
Solvent Selection Strategy

Based on the "like dissolves like" principle and the specific risk of oiling out, a single-solvent system is often insufficient.[1] We utilize a Binary Solvent System or a Temperature-Controlled Aromatic System .

  • System A (Preferred): Toluene/Heptane . Toluene solubilizes the aromatic ring at high temperatures, while Heptane acts as an anti-solvent to force lattice formation upon cooling.

  • System B (Alternative): Ethyl Acetate/Hexanes .[2] Standard normal-phase polarity gradient. Good for removing polar impurities but higher risk of oiling out if cooling is too rapid.

Detailed Recrystallization Protocol

Objective: Purify crude 3-(4-Bromophenyl)-3-hydroxypropanenitrile (>90% purity) to >98% crystalline solid.

Phase 1: Dissolution and Clarification
  • Charge: Place 10.0 g of crude 3-(4-Bromophenyl)-3-hydroxypropanenitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 25 mL of Toluene (2.5 vol).

  • Heating: Heat the mixture to 65–70°C in an oil bath.

    • Note: Do not exceed 80°C to prevent thermal degradation of the nitrile or elimination of the hydroxyl group.

  • Check: If solids remain, add Toluene in 1 mL increments until a clear, homogeneous solution is observed.

  • Hot Filtration (Critical): While still hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., NaBr from the prior bromination/substitution step).

Phase 2: Controlled Crystallization (The Anti-Solvent Method)

Causality: Rapid cooling causes the compound to crash out as an oil. We use controlled supersaturation to favor crystal growth.

  • Initial Cooling: Remove the filtrate from heat and allow it to cool slowly to 45°C with gentle stirring (100 RPM).

  • Seeding: Add a tiny amount (<10 mg) of pure seed crystal.

    • If no seed is available: Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Anti-Solvent Addition: Dropwise, add Heptane (approx. 10-15 mL) until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 mL of Toluene to just clear the turbidity. The solution is now metastable.

  • Ramp Down: Cool the flask to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

  • Final Crystallization: Once a heavy precipitate forms, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect the solids via vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with cold Heptane/Toluene (3:1 ratio) to remove mother liquor containing impurities.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours.

    • Warning: Higher temperatures may cause the low-melting solid to melt or sublime.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes in the purification workflow, specifically addressing the "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Dissolve Dissolve in Toluene (65°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to 45°C Filter->Cool1 Seed Add Seed Crystal / Scratch Cool1->Seed AntiSolvent Add Heptane (Dropwise) Seed->AntiSolvent Decision Is it Oiling Out? AntiSolvent->Decision Reheat Reheat & Add more Toluene Decision->Reheat Yes (Liquid droplets form) Crystallize Slow Cool to 20°C then 0°C Decision->Crystallize No (Turbidity/Solids form) Reheat->Cool1 Retry Isolate Vacuum Filtration & Drying Crystallize->Isolate

Figure 1: Decision-tree workflow for the recrystallization process, highlighting the mitigation strategy for oiling out.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, perform the following checks. If the criteria are not met, reprocessing is required.

Analytical MethodAcceptance CriteriaFailure Interpretation
Visual Inspection White to off-white crystalline solid.Yellow/Sticky: Retained solvent or oxidation impurities.
HPLC (UV 254 nm) Purity > 98.0% (Area %).<98%: Incomplete removal of ketone precursor or brominated byproducts.
1H NMR (CDCl3) Distinct doublet (aromatic) and multiplet (alkyl). No solvent peaks.Extra peaks: Trapped Toluene (requires longer drying) or side-products.
Melting Point Sharp range (e.g., X - X+2 °C). Note: Compare to specific lot COA if available.Broad range (>3°C): Indicates impure mixture or amorphous content.
Troubleshooting "Oiling Out"

If the product separates as a liquid oil at the bottom of the flask:

  • Do not filter.

  • Reheat the mixture until the oil re-dissolves.

  • Add a small volume (5-10%) of the good solvent (Toluene).

  • Cool much more slowly and ensure vigorous stirring to prevent oil droplets from coalescing.

References

  • PubChem. 3-(4-Bromophenyl)propanenitrile Compound Summary. National Library of Medicine.[3] Available at: [Link]

  • University of Wisconsin-Madison. Recrystallization Laboratory Techniques. Department of Chemistry. Available at: [Link]

  • Chemistry Steps. Synthesis of Fluoxetine (Prozac) and Intermediates. Available at: [Link]

Sources

Application Note: Kinetic Resolution of Racemic 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The preparation of enantiomerically pure 3-(4-bromophenyl)-3-hydroxypropanenitrile is a critical step in the synthesis of chiral


-amino alcohols, which serve as pharmacophores for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

While the unsubstituted phenyl analog is a precursor to fluoxetine (Prozac) and atomoxetine, the 4-bromo variant offers superior strategic value. The bromine handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chiral libraries from a single resolved core.

This guide details a robust, scalable protocol for the kinetic resolution (KR) of this substrate using Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). This method utilizes irreversible transesterification to achieve high enantiomeric excess (


) and predictable scalability.

Scientific Principles

The Biocatalytic Mechanism

The resolution proceeds via a Ping-Pong Bi-Bi mechanism . The lipase active site contains a catalytic triad (Ser-His-Asp). The serine residue acts as a nucleophile, attacking the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate.

Crucially, the enzyme's chiral binding pocket discriminates between the enantiomers of the incoming alcohol substrate. According to the Kazlauskas Rule for secondary alcohols, CAL-B typically favors the acylation of the (R)-enantiomer , leaving the (S)-alcohol unreacted.

Reaction Pathway Visualization

KineticResolution Racemate Racemic Substrate (R/S)-Alcohol Complex Enzyme-Substrate Complex Racemate->Complex Binding AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Complex Enzyme CAL-B (Novozym 435) Enzyme->Complex Catalysis ProductR (R)-Acetate (Acylated Product) Complex->ProductR Fast Reaction (k_fast) ProductS (S)-Alcohol (Unreacted) Complex->ProductS Slow/No Reaction (k_slow) Byproduct Acetaldehyde (Tautomerized) Complex->Byproduct Irreversible Step

Caption: Figure 1. Kinetic resolution workflow. The enzyme selectively acylates the (R)-enantiomer, allowing physical separation of the resulting ester and the remaining (S)-alcohol.

Methodology Development

Enzyme Selection

While Pseudomonas cepacia (PS) lipases are effective for some


-hydroxy nitriles, CAL-B (Novozym 435)  is selected for this protocol due to:
  • Solvent Stability: Retains activity in toluene and MTBE.

  • Stereoselectivity (

    
    -value):  Consistently yields 
    
    
    
    for benzylic secondary alcohols.
  • Ease of Handling: The immobilized bead format allows for simple filtration workup.

Solvent & Acyl Donor
  • Acyl Donor: Vinyl Acetate is chosen over ethyl acetate. The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the reaction irreversible and driving equilibrium toward the product.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene . MTBE is preferred for this specific substrate due to the higher solubility of the polar nitrile group compared to pure hydrocarbons like hexane.

Standard Operating Procedure (SOP)

Scale: 1.0 gram (approx.[1] 4.4 mmol) Target: 50% Conversion (Theoretical Yield: 0.5g (S)-alcohol, 0.6g (R)-acetate)

Materials Checklist
Reagent/MaterialGradeQuantityRole
3-(4-Br-phenyl)-3-hydroxypropanenitrile>98%1.0 gSubstrate
Novozym 435 (CAL-B)Immobilized50-100 mgCatalyst
Vinyl AcetateAnhydrous2.0 mL (~5 eq)Acyl Donor
MTBE (or Toluene)Anhydrous20 mLSolvent
Molecular Sieves (4Å)Activated0.5 gWater Scavenger
Experimental Protocol
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask or reaction vial.

    • Add 1.0 g of racemic substrate and 20 mL of MTBE. Stir until fully dissolved.

    • Add 0.5 g of activated molecular sieves to ensure anhydrous conditions (water competes with the alcohol for the acyl enzyme).

  • Initiation:

    • Add 2.0 mL of Vinyl Acetate.

    • Equilibrate the mixture to 30°C in a thermostated shaker or oil bath.

    • T=0 Sample: Take a 50 µL aliquot for HPLC baseline.

    • Add 100 mg of Novozym 435 to start the reaction.

  • Reaction & Monitoring:

    • Orbitally shake (200 rpm) or stir gently (magnetic stirring can grind the immobilized beads; overhead stirring or shaking is preferred).

    • Monitor: Check conversion by HPLC or GC every 2 hours.

    • Endpoint: Stop the reaction when conversion reaches 49-50% . Do not exceed 50%, or the enantiomeric purity of the remaining alcohol will degrade.

  • Termination & Workup:

    • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads and molecular sieves.

    • Note: The enzyme can be washed with MTBE and stored for reuse (typically 3-5 cycles).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess vinyl acetate/acetaldehyde.

  • Purification:

    • The residue contains the (S)-alcohol and the (R)-acetate .[2]

    • Separate via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate gradient (starts 90:10, moves to 70:30). The ester (acetate) is less polar and elutes first; the alcohol elutes second.

Analytical Method (HPLC)[3][4][5]

To determine Enantiomeric Excess (


):
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption due to 4-bromo phenyl ring).

  • Expected Retention:

    • (S)-Alcohol: ~12 min

    • (R)-Alcohol: ~15 min

    • (Note: Acetates will have significantly different retention times, usually shorter).

Data & Troubleshooting

Expected Performance
ParameterTarget Specification
Conversion (

)
49% - 51%

of (S)-Alcohol
> 98%

of (R)-Acetate
> 96%
Isolated Yield~45% (for each enantiomer)

-Value (Selectivity)
> 100
Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Rate Enzyme inactive or water present.Dry solvents over sieves. Increase enzyme load to 20% w/w.
Low

at 50% Conv.
Low Selectivity (

-value).
Lower temperature to 20°C. Switch solvent to Toluene or DIPE (hydrophobic solvents often boost

).
Enzyme Aggregation Polar substrate clustering.Increase solvent volume (dilution). Ensure vigorous shaking rather than stirring.
Side Reactions Hydrolysis of nitrile.Ensure pH is neutral; avoid aqueous buffers. Use only organic solvents.

Process Logic & Validation

Calculation of Selectivity ( )

The efficiency of the resolution is quantified by the Enantiomeric Ratio (


), calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).


Validation Rule: If calculated


, the resolution is impractical for high purity. For this substrate/enzyme pair, 

should exceed 100.
The "Stop-Point" Logic

In a kinetic resolution, the optical purity of the remaining substrate ((S)-alcohol) increases as conversion proceeds.

  • At 40% conversion, (S)-alcohol

    
     might be only 80%.
    
  • At 52% conversion, (S)-alcohol

    
     is >99%.
    
  • Risk: If conversion hits 60%, the enzyme begins eating into the (S)-enantiomer (since selectivity is not infinite), reducing yield. Always stop slightly past 50% (e.g., 51-52%) to ensure maximum purity of the alcohol.

ProcessLogic Start Start Reaction Check Check Conversion (HPLC) Start->Check Decision Is Conversion > 50%? Check->Decision Stop STOP Reaction Filter Enzyme Decision->Stop Yes Continue Continue Shaking Decision->Continue No Continue->Check Wait 1 hr

Caption: Figure 2. Decision logic for reaction termination to maximize enantiomeric purity.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Kamal, A., et al. (2002).

    
    -Hydroxy Nitriles. Tetrahedron: Asymmetry, 13(18), 2039-2051. Link
    
  • Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[3] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3262. Link

  • Daicel Chiral Technologies. Application Guide for Chiralcel OD-H Columns.Link

  • Novozymes. Novozym 435 Application Manual: Immobilized Lipase B from Candida antarctica.Link

Sources

Application Note: Scalable Synthesis Protocols for Brominated Hydroxy Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated hydroxy nitriles are critical bifunctional building blocks in medicinal chemistry. They serve as linchpins in the synthesis of heterocycles (via nitrile cyclization), cross-coupling partners (via aryl bromides), and PROTAC linkers. However, scaling these syntheses introduces significant hazards: the handling of highly toxic cyanides and the control of exothermic bromination.

This guide provides two field-proven, scalable protocols designed to maximize safety and regioselectivity:

  • Protocol A: Regioselective ortho-bromination of 4-hydroxybenzonitrile using N-bromosuccinimide (NBS) in acetonitrile.

  • Protocol B: Safer synthesis of brominated cyanohydrins via the sodium bisulfite adduct method, avoiding the use of gaseous HCN.

Critical Process Parameters (CPP) & Safety Architecture

Before initiating synthesis, the following parameters must be controlled to ensure reproducibility and operator safety.

ParameterCriticalityOperational LimitConsequence of Deviation
Temperature (Bromination) High0°C – 5°CLoss of regioselectivity (di-bromination); runaway exotherm.
pH (Cyanation) CriticalpH > 10FATAL: Generation of HCN gas if pH drops below 9.
Reagent Stoichiometry Medium0.95 – 1.05 eqExcess NBS leads to difficult-to-remove di-bromo impurities.
Quenching HighOxidative/ReductiveResidual cyanide must be bleached; residual bromine reduced with thiosulfate.
Safety Decision Logic

The following logic gate determines the appropriate safety controls for the cyanation workflow.

SafetyLogic Figure 1: Safety Decision Logic for Cyanide Chemistry Scale-Up Start Start: Cyanation Planning ReagentCheck Reagent Selection Start->ReagentCheck GasGen Is HCN Gas Required? ReagentCheck->GasGen Stop STOP: Engineering Controls Required (Scrubbers, Closed System) GasGen->Stop Yes Bisulfite Select Bisulfite Adduct Route (Protocol B) GasGen->Bisulfite No (Solid Salts) PHCheck Maintain pH > 10 Bisulfite->PHCheck Waste Waste: Bleach Quench (pH > 11) PHCheck->Waste

Protocol A: Regioselective Bromination of 4-Hydroxybenzonitrile

Target Molecule: 3-Bromo-4-hydroxybenzonitrile Scale: 100 g – 1 kg Mechanism: Electrophilic Aromatic Substitution (EAS)

Rationale

While elemental bromine (


) is cheap, it is difficult to handle on scale due to its high vapor pressure and corrosivity. Furthermore, 

often leads to over-bromination (3,5-dibromo species). This protocol uses N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . The polar aprotic solvent, combined with low temperature, enhances the stability of the transition state, favoring mono-substitution over di-substitution.
Materials
  • 4-Hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACS Grade, 5 mL/g of substrate)

  • Sodium Thiosulfate (10% aq. solution)

  • Optional: p-Toluenesulfonic acid (pTsOH) (0.1 eq) – accelerates reaction if kinetics are sluggish.

Step-by-Step Methodology
  • Dissolution: Charge a jacketed glass reactor with 4-hydroxybenzonitrile and acetonitrile. Stir at 250 RPM until fully dissolved.

  • Cooling: Circulate glycol coolant to lower the internal temperature to 0°C – 5°C .

  • Addition: Add NBS solid in portions over 60 minutes.

    • Note: Do not add all at once. An exotherm will occur. Monitor internal temperature; do not exceed 10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: < 2% Starting Material, < 5% Di-bromo impurity.

  • Quench: Add 10% sodium thiosulfate solution (0.5 eq relative to NBS) to destroy unreacted bromine species. The solution will turn from orange/red to pale yellow.

  • Work-up (Precipitation Method):

    • Concentrate the acetonitrile solution to ~30% volume under reduced pressure.

    • Slowly add cold water (3x original solvent volume) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with water (2x) to remove succinimide byproduct.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Di-bromo impurity Temperature too high or excess NBS.Keep T < 5°C during addition. Reduce NBS to 0.95 eq.
Reaction stalls Moisture in solvent or low reactivity.Add 5-10 mol% pTsOH as a catalyst.
Yellow product color Residual Bromine.Wash filter cake with additional thiosulfate solution.

Protocol B: Safer Cyanohydrin Synthesis (Bisulfite Method)

Target Molecule: 3-Bromo-4-hydroxymandelonitrile (from 3-bromo-4-hydroxybenzaldehyde) Scale: 50 g – 500 g Mechanism: Nucleophilic addition to carbonyl via bisulfite intermediate.

Rationale

Direct reaction of aldehydes with NaCN/H+ generates HCN gas in situ, which poses a lethal inhalation risk on scale. The Bisulfite Adduct Method forms a stable intermediate first, which is then converted to the cyanohydrin in a controlled manner, minimizing free HCN evolution.

Materials
  • 3-Bromo-4-hydroxybenzaldehyde (1.0 eq)[1]

  • Sodium Bisulfite (

    
    ) (1.2 eq)
    
  • Sodium Cyanide (

    
    ) (1.2 eq) – Handle with extreme caution
    
  • Water/Ethanol (1:1 mixture)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve sodium bisulfite (1.2 eq) in minimal water.

    • Add the aldehyde (1.0 eq) to the solution with vigorous stirring.

    • Observation: A thick precipitate (the bisulfite adduct) will form. Stir for 1–2 hours at room temperature to ensure completion.

  • Cyanation:

    • Cool the adduct slurry to 0°C .

    • Prepare a solution of NaCN (1.2 eq) in water.

    • CRITICAL: Add the NaCN solution dropwise to the adduct slurry.

    • Chemistry: The cyanide ion displaces the sulfonate group.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Safety Check: Ensure the system is closed and vented to a bleach scrubber.

  • Work-up:

    • Acidify carefully with dilute

      
       to pH ~4 (do not go lower to avoid HCN gas).
      
    • Extract immediately with Ethyl Acetate (3x).

    • Wash organic layer with brine.

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Recrystallize from hexanes/EtOAc if necessary.

Process Visualization

Synthesis Workflow Comparison

The following diagram illustrates the divergent paths for aromatic functionalization versus aliphatic chain extension.

SynthesisWorkflow Figure 2: Parallel Workflows for Brominated Hydroxy Nitrile Synthesis Start Starting Material Phenol 4-Hydroxybenzonitrile Start->Phenol Aldehyde 3-Bromo-4-hydroxybenzaldehyde Start->Aldehyde NBS Reagent: NBS/MeCN (Protocol A) Phenol->NBS Electrophilic Subst. Bisulfite Step 1: NaHSO3 Adduct Aldehyde->Bisulfite Nucleophilic Addn. Bromoxynil Product: 3-Bromo-4-hydroxybenzonitrile NBS->Bromoxynil Cyanide Step 2: NaCN Displacement (Protocol B) Bisulfite->Cyanide Cyanohydrin Product: Brominated Cyanohydrin Cyanide->Cyanohydrin

References

  • Regioselective Bromination (NBS vs Br2)

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
    • Source:Molecules (2016).[2]

    • Link:[Link]

  • Cyanohydrin Safety (Bisulfite Method)

    • Title: Acetone Cyanohydrin (Organic Syntheses Procedure).[3][4]

    • Source:Organic Syntheses, Coll.[3][5] Vol. 2, p.7 (1943).

    • Link:[Link]

  • Compound Data & Safety

    • Title: 3-Bromo-4-hydroxybenzonitrile (PubChem CID 75341).[6]

    • Source: N
    • Link:[Link]

  • Solvent Effects in Halogenation

    • Title: Solvent effect on the ortho:para ratio in the bromination of phenols.[7]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Link:[Link][1][3]

Sources

Protecting group strategies for the hydroxyl moiety in 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protection strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile (1) . This scaffold presents a unique "triad of reactivity": a secondary benzylic alcohol, a base-sensitive nitrile, and a metallation-ready aryl bromide.

The Core Challenge: The


-hydroxy nitrile motif is highly susceptible to base-mediated E1cB elimination , converting the desired scaffold into the conjugated cinnamonitrile derivative. Furthermore, the choice of protecting group (PG) must be orthogonal to the specific downstream transformation intended for the aryl bromide (e.g., Palladium-catalyzed coupling vs. Lithium-Halogen exchange).

This note recommends a Bifurcated Strategy :

  • Silyl Protection (TBS): For mild downstream conditions (Suzuki/Heck couplings).

  • Acetal Protection (THP): For harsh nucleophilic downstream conditions (Grignard/Lithiation).

Chemoselectivity & Risk Analysis

Before selecting a reagent, researchers must understand the intrinsic instability of the substrate.

The E1cB Elimination Trap

The


-protons of the nitrile group are significantly acidic (

in DMSO). Under basic conditions (often used for alkylation or silylation), deprotonation occurs. The resulting carbanion can expel the adjacent hydroxyl group (or an activated leaving group), leading to irreversible elimination.

Key Constraint: Avoid strong bases (NaH, KH) during protection. Use mild organic bases (Imidazole, Pyridine) or acid-catalyzed methods.

Downstream Compatibility Matrix

The aryl bromide (


) is the primary handle for subsequent derivatization. The PG must withstand the conditions used to manipulate this handle.
Downstream ChemistryRecommended PGRationale
Suzuki-Miyaura Coupling TBS (tert-Butyldimethylsilyl)TBS is stable to aqueous base/heat typical of Suzuki conditions. It minimizes steric bulk compared to TBDPS.
Lithium-Halogen Exchange THP (Tetrahydropyranyl)Silyl ethers can undergo retro-Brook rearrangements or cleavage with strong organolithiums. THP is chemically inert to

-BuLi.
Nitrile Reduction TBS or Bn (Benzyl)THP can complicate workups after reduction due to poly-functionalization. Note: Benzyl is hard to remove without cleaving the Ar-Br.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate protocol.

PG_Strategy Start Substrate: 3-(4-Bromophenyl)- 3-hydroxypropanenitrile Decision What is the Next Step? Start->Decision Pd_Chem Pd-Catalysis (Suzuki, Heck, Sonogashira) Decision->Pd_Chem Mild Base/Aq. Compatible Li_Chem Organometallics (Li-Halogen Exchange, Grignard) Decision->Li_Chem Strong Nucleophile Compatible TBS_Route STRATEGY A: TBS Protection (Mild Base Protocol) Pd_Chem->TBS_Route THP_Route STRATEGY B: THP Protection (Acid Catalyzed) Li_Chem->THP_Route Risk RISK: E1cB Elimination (Avoid NaH/Strong Base) TBS_Route->Risk If Base > pKa 12

Caption: Strategic selection of protecting group based on downstream chemoselectivity requirements.

Detailed Protocols

Protocol A: TBS Protection (Silylation)

Target Application: Preparation for Palladium-catalyzed cross-couplings. Mechanism: Nucleophilic substitution at silicon assisted by imidazole acting as a nucleophilic catalyst and acid scavenger.

Reagents
  • Substrate: 1.0 equiv

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.3 equiv

  • Imidazole: 2.5 equiv (Recrystallized preferred)

  • Solvent: DMF (Anhydrous), 0.5 M concentration

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the Substrate and anhydrous DMF .[1] Stir until fully dissolved.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear. Cool to

    
     in an ice bath.
    
  • Silylation: Add TBSCl portion-wise over 5 minutes.

    • Why: Exotherm control. Although mild, keeping the reaction cool initially suppresses any potential elimination side-reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be less polar (

      
      ) than the starting material (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Dilute with

      
       (Diethyl ether) or EtOAc.
      
    • Wash

      
       with water (removes DMF/Imidazole).
      
    • Wash

      
       with Saturated 
      
      
      
      (removes traces of HCl).
    • Wash

      
       with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Validation Data:

  • 1H NMR: Look for two singlets near

    
     0.0 ppm (Si-Me) and a large singlet near 
    
    
    
    0.9 ppm (t-Butyl). The benzylic proton signal will shift upfield slightly compared to the free alcohol.
Protocol B: THP Protection (Acetalization)

Target Application: Preparation for Lithiation or Grignard formation (Ar-Br


 Ar-MgBr).
Mechanism:  Acid-catalyzed addition of the alcohol to the enol ether (Dihydropyran).
Reagents
  • Substrate: 1.0 equiv

  • 3,4-Dihydro-2H-pyran (DHP): 1.5 equiv

  • Pyridinium p-toluenesulfonate (PPTS): 0.1 equiv (Catalyst)

  • Solvent: DCM (Dichloromethane), 0.3 M concentration

Step-by-Step Procedure
  • Setup: Dissolve the Substrate and DHP in anhydrous DCM at RT under Nitrogen.

  • Catalysis: Add PPTS (10 mol%).

    • Why PPTS? It is a weak acid. Stronger acids (like

      
      -TsOH) can sometimes cause hydrolysis of the nitrile or migration, though they are usually tolerated. PPTS is the "gold standard" for mildness.
      
  • Reaction: Stir at RT for 4–12 hours.

    • Note: The solution usually remains colorless.

  • Workup:

    • Dilute with

      
      .
      
    • Wash with half-saturated Brine (to remove catalyst).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

QC Note (The Diastereomer Issue): The THP group introduces a new chiral center. Since your substrate is likely racemic (or even if enantiopure), you will form a pair of diastereomers (RR/SS and RS/SR).

  • NMR Impact: You will see two sets of signals for the benzylic proton and the THP acetal proton. This is normal and does not indicate impurity. Do not attempt to separate them unless necessary for crystallography.

Analytical Reference Table

FeatureFree Alcohol (Substrate)TBS ProtectedTHP Protected
TLC (Hex/EtOAc 3:1)

(Streaks)

(Clean spot)

(Two overlapping spots)
1H NMR (Benzylic-H)

4.8–5.0 ppm (m)

4.7–4.9 ppm (t/dd)
Multiplet (complex splitting due to diastereomers)
Key NMR Signals Broad -OH singlet

0.9 (9H, s),

0.0 (6H, s)

4.5–4.8 (1H, m, O-CH-O)
Stability Stable at RTBase: High / Acid: LowBase: Very High / Acid: Low

Troubleshooting & Safety

Avoiding Elimination

If you observe a new spot on TLC that is UV-active and very non-polar, it is likely 3-(4-bromophenyl)acrylonitrile (the elimination product).

  • Cause: Basic conditions were too harsh or reaction temperature was too high.

  • Fix: Switch from Imidazole to 2,6-Lutidine (non-nucleophilic base) or use the Acid-Catalyzed THP method.

Deprotection Notes
  • TBS Removal: Use TBAF (1.0 M in THF). Caution: The resulting alkoxide is basic. Buffer with acetic acid to prevent retro-aldol decomposition of the liberated

    
    -hydroxy nitrile.
    
  • THP Removal: Use PPTS in MeOH/Water (warm to

    
    ). This mild acidic condition preserves the nitrile.
    

References

  • Greene's Protective Groups in Organic Synthesis (5th Edition). Wuts, P. G. M.[2][3][4] John Wiley & Sons, 2014.

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." The Journal of Organic Chemistry, 1977, 42(23), 3772–3774.

  • Organic Chemistry Portal. "Hydroxyl Protecting Groups: Stability and Deprotection."

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in 3-(4-Bromophenyl)-3-hydroxypropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Ticket ID: #TS-9021-BR Subject: Optimization of Enantiomeric Excess (ee) in


-Keto Nitrile Reduction
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile via the asymmetric reduction of its corresponding


-keto nitrile precursor.[1] This scaffold is a critical intermediate for serotonin reuptake inhibitors (SSRIs) and other bioactive aryl-propanolamines.[1]

Achieving high ee (>98%) with this substrate is challenging due to the high acidity of the


-methylene protons (

), which can lead to racemization or elimination (dehydration) to the cinnamonitrile derivative under basic conditions.[1] This guide outlines two validated pathways: Biocatalysis (KREDs) and Asymmetric Transfer Hydrogenation (ATH) .[1]

Module 1: Biocatalytic Reduction (The "Green" Route)

Mechanism: Ketoreductases (KREDs) utilize NADPH/NADH to transfer a hydride to the pro-chiral ketone.[1] This is the most reliable method for achieving >99% ee due to the rigid chiral environment of the enzyme active site.

Core Protocol
  • Enzyme: KRED (Screening required; typically Lactobacillus or Candida derived variants).[1]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1][2]

  • Buffer: 100 mM Potassium Phosphate or Triethanolamine (pH 7.0).

  • Substrate Loading: 50–100 g/L.[1]

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Enzyme inhibition by product or high substrate concentration.[1]Add DMSO (5-10% v/v) to improve solubility. If inhibition persists, switch to a fed-batch mode (dosing substrate over 6 hours).
pH Drift (Acidification) Gluconic acid accumulation (byproduct of GDH recycling).[1]Implement active pH control.[1] Use a pH-stat to dose 1M NaOH or use a high-capacity buffer (0.5 M).[1] Critical: Do not exceed pH 7.5 to prevent substrate degradation.[1]
Emulsion Formation High protein load + lipophilic substrate.[1]Add isopropyl acetate (IPAc) as a co-solvent overlay to extract the product in situ (biphasic system).[1]
Visualizing the Biocatalytic Cycle

Biocatalysis cluster_0 Cofactor Recycling cluster_1 Asymmetric Reduction Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH GDH Enzyme GDH->Glucose Substrate 3-(4-Br-Ph)-3-oxopropanenitrile Product Chiral Alcohol (>99% ee) Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate NADP NADP+ NADPH NADPH NADP->NADPH GDH coupled NADPH->NADP KRED coupled

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.

Module 2: Asymmetric Transfer Hydrogenation (The Chemical Route)

Mechanism: Ruthenium-catalyzed transfer hydrogenation (Noyori-Ikariya type) using a chiral diamine ligand.[1][3] This method is preferred when biological handling is unavailable or for rapid scale-up.[1]

Core Protocol
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R) for opposite enantiomer).

  • Hydrogen Source: Formic Acid / Triethylamine (TEAF) azeotrope (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

  • Temperature: 0°C to 25°C.[1]

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Low ee (e.g., 70-80%) Reversible Hydrogenation: The reaction is reaching equilibrium where the reverse oxidation occurs.[1]Stop the reaction early. Monitor conversion closely. Once conversion hits 95%, quench immediately. Prolonged reaction times allow thermodynamic equilibration, eroding ee.[1]
Stalled Reaction Catalyst Poisoning: The nitrile group or trace impurities are binding to Ru.Increase catalyst loading to 0.5 - 1.0 mol% . Ensure the substrate is recrystallized to remove bromide/acidic impurities before reaction.
Byproduct: Cinnamonitrile Elimination: The reaction mixture is too basic or too hot.The

-hydroxy nitrile is sensitive. Ensure the Formic Acid/TEA ratio is >1.2:1 (molar) to keep the medium slightly acidic. Keep T < 30°C.
Visualizing the ATH Decision Tree

Caption: Diagnostic flow for resolving low ee issues in Ru-catalyzed transfer hydrogenation.

Module 3: Analytical & Purification Integrity

Critical Warning:


-Hydroxy nitriles are prone to Retro-Aldol  decomposition and Dehydration  (elimination to the alkene) under thermal or basic stress.[1]
Common Analytical Pitfall: The "Disappearing" ee
  • Issue: HPLC shows 98% ee in the reaction mixture, but isolated solid shows 90% ee.

  • Cause: During rotary evaporation, heating a basic solution (residual TEA) causes the minor enantiomer to enrich or the major to decompose preferentially (unlikely) or, more likely, racemization via the enolate intermediate.[1]

  • Solution:

    • Quench Acidic: Always quench the ATH reaction with dilute HCl or citric acid to neutralize TEA before concentration.[1]

    • Cold Workup: Keep water bath < 40°C.

Chiral HPLC Method (Reference)
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Bromophenyl chromophore).[1]

  • Expected Retention:

    • (S)-Enantiomer: ~12 min[1]

    • (R)-Enantiomer: ~15 min[1]

    • Note: Order depends on specific column batch; verify with racemic standard.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research, 30(2), 97–102.[1]

  • Huisman, G. W., et al. (2010).[1] Practical chiral alcohol synthesis using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129.[1] [1]

  • Wang, F., et al. (2021).[1] Asymmetric Transfer Hydrogenation of

    
    -Substituted-
    
    
    
    -Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society.[3][5][6]
  • Codexis Inc. (2023).[1] Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates.

Sources

Minimizing dehydration side reactions in hydroxypropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Dehydration (Acrylonitrile Formation) & Etherification Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Paradox

Welcome to the technical support center. If you are synthesizing 3-Hydroxypropanenitrile (3-HPN), also known as ethylene cyanohydrin, you are likely encountering a fundamental stability paradox: The conditions required to synthesize the molecule often overlap with the conditions that destroy it.

The primary enemy is dehydration . 3-HPN is the direct precursor to acrylonitrile (vinyl cyanide). In industrial settings, this dehydration is intentional. In your lab, it is a contaminant that indicates loss of thermal or pH control.

The Reaction Landscape

The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while suppressing the red (elimination) and orange (dimerization) pathways.

ReactionPathways Start Precursors (Ethylene Oxide + HCN OR 3-Chloropropanol + NaCN) Target TARGET: 3-Hydroxypropanenitrile (3-HPN) Start->Target Controlled Synthesis (pH 7-8, <50°C) Acryl IMPURITY: Acrylonitrile (Dehydration Product) Target->Acryl Heat (>150°C) + Acid/Base Catalyst Ether IMPURITY: Bis(cyanoethyl) ether (Dimer) Target->Ether Excess Base High Conc. Acryl->Target Hydration (H2O + Base) Polymer Polymerized Material (Tars) Acryl->Polymer Radical Initiation

Figure 1: Mechanistic pathway showing the reversibility of the dehydration reaction. Note that basic conditions catalyze both the formation of 3-HPN and its subsequent decomposition to acrylonitrile.

Critical Process Parameters (CPP)

Dehydration of 3-HPN follows an E2 elimination mechanism or a retro-Michael addition pathway. This transformation is catalyzed by active surface sites (on glassware/stirrers), extreme pH, and heat.

ParameterOptimal RangeFailure Mode (Dehydration Risk)Mechanism of Failure
pH (Workup) 6.5 – 7.5 pH > 8.0 or pH < 4.0Base: Abstraction of the

-proton triggers elimination. Acid: Protonation of -OH creates a leaving group (

).
Temperature (Rxn) 35°C – 50°C T > 60°CIncreases kinetic energy sufficient to overcome activation energy for elimination (

).
Distillation Pressure < 5 mmHg > 20 mmHgHigher pressure requires higher pot temperature (>150°C), causing thermal degradation before distillation.
Catalyst (EO Route) MgO / Mg(OH)

NaOH / KOHStrong alkalis are difficult to neutralize completely and create "hot spots" causing local dehydration.

Troubleshooting Guide (Q&A)

Scenario A: "My distillate contains acrylonitrile and water."

Diagnosis: Thermal Dehydration during Workup. You likely neutralized your reaction mixture, but perhaps not precisely enough, or your distillation temperature was too high. 3-HPN boils at ~228°C at atmospheric pressure; at this temperature, it will decompose.

Corrective Protocol:

  • Strict Neutralization: Before heating the crude mixture, check the pH. If you used a basic catalyst (cyanide or hydroxide), neutralize exactly to pH 7.0 using a weak acid like acetic acid or formic acid . Do not use mineral acids (HCl/H2SO4) as they can catalyze ether formation or hydrolysis to the carboxylic acid [1].

  • Vacuum Integrity: You must distill under high vacuum.

    • Target: 110°C at 10 mmHg or ~90°C at 1-2 mmHg .

    • If you cannot achieve this vacuum, do not attempt distillation. Use column chromatography or wiped-film evaporation.

  • Stabilization: Add a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to the collection flask, not to prevent dehydration, but to stop the generated acrylonitrile from polymerizing and fouling your system.

Scenario B: "I am seeing bis(cyanoethyl) ether peaks."

Diagnosis: Concentration/Base Error. This is a dimerization side reaction where the alkoxide of 3-HPN attacks another molecule of acrylonitrile (formed transiently) or displaces the leaving group on the precursor.

Corrective Protocol:

  • Dilution: If using the 3-chloro-1-propanol route, ensure sufficient solvent volume. High concentration favors bimolecular reactions (ether formation) over unimolecular ones.

  • Temperature Control: Keep the reaction temperature below 45°C. Ether formation has a higher activation energy than the substitution reaction.

  • Feed Rate: If using the Ethylene Oxide (EO) + HCN route, ensure HCN is present in slight excess or added simultaneously to prevent localized accumulation of alkoxide intermediates [2].

Scenario C: "The reaction exotherms uncontrollably."

Diagnosis: Runaway Epoxide Opening. The reaction of Ethylene Oxide with HCN is highly exothermic (


).

Corrective Protocol:

  • Catalyst Selection: Switch from soluble strong bases (NaOH) to heterogeneous catalysts like Magnesium Hydroxide or anion exchange resins. These moderate the reaction rate and are easier to filter out, preventing downstream dehydration during distillation [3].

  • Dosing: Never add all reagents at once. Dose the epoxide into the cyanide solution at a rate where cooling capacity > heat generation.

Validated Workflow: 3-Chloro-1-Propanol Route

This protocol is designed for researchers avoiding the gaseous HCN/EO route. It prioritizes the suppression of elimination side reactions.

Reagents:

  • 3-Chloro-1-propanol (1.0 eq)

  • Sodium Cyanide (1.1 eq) - Warning: High Toxicity

  • Solvent: Ethanol/Water (1:1) or Aqueous buffer.

Step-by-Step Methodology:

  • Preparation: Dissolve NaCN in water. Cool to 35°C.

  • Addition: Add 3-chloro-1-propanol dropwise. Monitor internal temperature.[1] Do not exceed 45°C.

    • Why? Higher temps favor the E2 elimination of HCl to form allyl alcohol or cyclization to propylene oxide.

  • Reaction: Stir at 40-45°C for 4-6 hours. Monitor by TLC or GC.

  • CRITICAL STEP - Workup:

    • Cool to room temperature.

    • Adjust pH to 6.5 - 7.0 using 10% Acetic Acid.

    • Note: If the solution is left basic (pH > 9), 3-HPN will revert to acrylonitrile upon heating.

  • Extraction: Extract with Ethyl Acetate (3x). Avoid continuous liquid-liquid extraction with boiling solvent if possible, as prolonged heat degrades the product [4].

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
    
  • Final Distillation: Distill the residue using the setup below.

Workup & Purification Logic Flow

WorkupFlow Crude Crude Reaction Mixture (Contains NaCl, H2O, Product) Neut Neutralization Step Add Acetic Acid to pH 7.0 Crude->Neut Essential to stop Dehydration Extract Solvent Extraction (Ethyl Acetate) Neut->Extract Remove Salts Conc Concentration Rotavap < 40°C Extract->Conc Distill Vacuum Distillation < 5 mmHg, < 110°C Conc->Distill Final Polish

Figure 2: Purification workflow emphasizing the neutralization step as the critical control point for stability.

References

  • Organic Syntheses , Coll. Vol. 1, p. 256 (1941); Vol. 8, p. 52 (1928). Ethylene Cyanohydrin.[2][3][4][5][6] Link

  • American Cyanamid Company. The Chemistry of Acrylonitrile. Beacon Press, 1951.
  • U.S. Patent 2,459,430 . Production of Ethylene Cyanohydrin. (Describes the use of Magnesium catalysts to prevent polymer formation). Link

  • U.S. Patent 2,646,444 . Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin. (Describes the specific conditions that cause dehydration, which this guide aims to reverse/avoid). Link

Sources

Troubleshooting low yields in the condensation of acetonitrile with 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in the condensation of acetonitrile with 4-bromobenzaldehyde Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Subject: Optimization of 3-(4-bromophenyl)acrylonitrile synthesis via Knoevenagel-type condensation. Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary & Mechanistic Bottleneck

The Core Problem: You are likely experiencing low yields (or recovering starting material) because this reaction is thermodynamically disfavored under standard Knoevenagel conditions.[1] Unlike malononitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), acetonitrile has a high 

(

in DMSO,

in water).

Most "standard" organic lab bases (piperidine, pyridine, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) are insufficiently basic to deprotonate acetonitrile to any significant extent. Furthermore, if you use a base that is too strong without careful control, acetonitrile undergoes self-condensation (Thorpe reaction), creating oligomeric tar rather than your target cinnamonitrile.[1]

The Target Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Diagnostic Phase: Identify Your Failure Mode[1]

Q: My reaction mixture turned dark brown/black, but I isolated very little product. What happened? A: You likely triggered the Thorpe Reaction (Self-Condensation). When acetonitrile is treated with a strong base (like NaH or LDA) in the absence of a highly reactive electrophile, it attacks itself.[1]

  • Mechanism: $ ^-CH_2CN + CH_3CN \rightarrow \text{Enaminonitrile Dimers} \rightarrow \text{Polymers (Tar)} $.

  • Fix: Ensure the aldehyde is present before adding the base, or add the base slowly to a mixture of aldehyde and acetonitrile. Switch to a base that allows equilibrium deprotonation (like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -BuOK) rather than irreversible deprotonation.
    

Q: I recovered 90% of my 4-bromobenzaldehyde unreacted. I used piperidine/acetic acid. A: Insufficient Basicity. The classic Knoevenagel catalyst system (piperidine/AcOH) works for active methylenes (malonates, acetoacetates).[1] It cannot deprotonate acetonitrile.[1]

  • Fix: You must upgrade to a base system with a conjugate acid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . (See Base Selection Matrix below).
    

Q: I see a new spot on TLC, but it's not the alkene. It has an -OH stretch in IR. A: Stalled Dehydration. You formed the intermediate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-hydroxynitrile (aldol adduct) but failed to eliminate water.
  • Fix: The elimination of water from the acetonitrile adduct is often the rate-determining step.[1] Increase the reaction temperature (reflux) or add a dehydrating agent (e.g., mesyl chloride/base in a second step, though usually heat is sufficient).[1]

Base & Solvent Optimization (The "Hardware")[1]

The choice of base determines the reaction pathway.[1] Review this matrix to select the correct system for your constraints.

Base Selection Matrix
SystemBase StrengthRisk ProfileTypical YieldNotes
Piperidine/EtOH WeakHigh (No Rxn)< 5%Do not use. Acetonitrile is too weak of an acid.[1]
Solid KOH / MeCN StrongModerate60-85%Recommended. Requires Phase Transfer Catalyst (PTC) or high surface area.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-BuOK / THF
StrongLow80-95%Gold Standard. Homogeneous, fast, clean. Requires anhydrous conditions.[1]
NaH / DMF Very StrongHigh (Tar)VariableRisk of Thorpe polymerization and Cannizzaro side reactions.[1]
n-BuLi SuperbaseCritical 0%Avoid. Will cause Lithium-Halogen exchange on the 4-bromo moiety.[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired condensation and the parasitic side reactions.

ReactionPathways Start Acetonitrile (pKa ~25) Base Base (Deprotonation) Start->Base Anion [CH2CN]- Anion Base->Anion Thorpe Thorpe Reaction (Self-Condensation) Anion->Thorpe Excess Base No Electrophile Aldol Aldol Adduct (Beta-Hydroxynitrile) Anion->Aldol + Aldehyde Tar Polymeric Tar (Low Yield) Thorpe->Tar Aldehyde 4-Bromobenzaldehyde Cannizzaro Cannizzaro Rxn (Aldehyde Consumption) Aldehyde->Cannizzaro Aq. Strong Base Elimination Dehydration (-H2O) Aldol->Elimination Heat/Time Product 3-(4-bromophenyl)acrylonitrile (Target) Elimination->Product

Figure 1: Mechanistic pathways showing the competition between the desired condensation (Green path) and parasitic Thorpe/Cannizzaro reactions (Red paths).[1]

Recommended Protocols (Step-by-Step)

Protocol A: The "Gold Standard" (Anhydrous)

Best for high purity and yield.[1] Uses Potassium tert-butoxide.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 4-Bromobenzaldehyde (1.85 g, 10 mmol)[1]

    • Acetonitrile (Dry, 20 mL - acts as solvent and reagent)[1]

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -BuOK (1.0 M in THF, 12 mL, 12 mmol)
      
  • Execution:

    • Dissolve the aldehyde in dry acetonitrile/THF (1:1 mixture) under

      
      .
      
    • Cool to 0°C (Ice bath).[1] Reason: Low temp favors the kinetic deprotonation and suppresses polymerization.[1]

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -BuOK solution dropwise over 10 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Check Point: TLC (Hexane/EtOAc 4:1).[1] If the intermediate alcohol is visible, heat to 50°C for 30 mins to force dehydration.

  • Workup: Quench with Sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[1] Wash with Brine.[1] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water.[1]

Protocol B: The "Robust Lab" Method (Solid KOH)

Best if anhydrous THF or t-BuOK is unavailable.[1] Relies on Phase Transfer conditions.

  • Setup: 100 mL RBF, open to air (with drying tube).

  • Reagents:

    • 4-Bromobenzaldehyde (10 mmol)[1]

    • Acetonitrile (30 mL, excess)[1]

    • KOH (Solid pellets, crushed, 15 mmol)[1]

    • Catalyst: 18-Crown-6 (0.5 mmol) OR TEBA (Triethylbenzylammonium chloride).[1]

  • Execution:

    • Dissolve aldehyde in acetonitrile.[1]

    • Add the Phase Transfer Catalyst.[1]

    • Add crushed KOH.[1]

    • Stir vigorously at RT. The reaction is heterogeneous; surface area matters.[1]

    • Monitor by TLC.[1] If slow, heat to 60°C.

  • Note: The PTC is crucial here to transport hydroxide anions into the organic phase to deprotonate the acetonitrile effectively [1].

Advanced Troubleshooting FAQs

Q: Can I use n-Butyllithium (n-BuLi) to ensure total deprotonation? A: NO. While n-BuLi will deprotonate acetonitrile, it will also perform a Lithium-Halogen Exchange on your 4-bromobenzaldehyde (attacking the bromine).[1] You will end up with a complex mixture of debrominated byproducts and alkylated species.[1] Stick to non-nucleophilic bases or alkoxides.[1]

Q: The product is oiling out and won't crystallize. A: This is common if you have a mixture of E and Z isomers.[1] The E-isomer (trans) is thermodynamically more stable and usually solid.[1]

  • Fix: Reflux the crude oil in ethanol with a catalytic amount of Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or acid for 1 hour. This facilitates photo-isomerization/acid-catalyzed isomerization to the stable E-form, improving crystallinity.
    

Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave synthesis often suppresses the Thorpe side-reaction by accelerating the condensation step.[1]

  • Conditions: Basic Alumina (

    
    ) support, solvent-free, 120°C for 5-10 minutes [2].
    

References

  • DiBiase, S. A., et al. "Phase transfer catalyzed synthesis of unsaturated nitriles."[1] Journal of Organic Chemistry, 44.25 (1979): 4640-4649.[1] [1]

  • Moghaddam, F. M., et al. "Microwave-assisted rapid synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -unsaturated nitriles." Synthetic Communications, 30.13 (2000): 2423-2428.[1] [1]
    
  • Crouse, D. J., & Seebach, D. "Acidity of nitriles: pKa values in DMSO."[1] Chemische Berichte, 101 (1968): 3113.[1] (Foundational data on Acetonitrile pKa).

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE.[1] Acetonitrile and 4-bromobenzaldehyde are toxic.[1]

Sources

Technical Support Center: Extraction Optimization for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EXT-882-Br Subject: Solvent Selection & Purification Protocols for Amphiphilic Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0), a critical chiral building block often synthesized via the cyanomethylation of 4-bromobenzaldehyde.[1]

This molecule presents a classic amphiphilic extraction challenge :

  • Lipophilic Head: The 4-bromophenyl group drives solubility in non-polar organics.[1]

  • Polar Tail: The

    
    -hydroxy nitrile moiety acts as both a hydrogen bond donor and acceptor, increasing water solubility and stabilizing emulsions.
    

This guide moves beyond basic "add solvent and shake" instructions.[1][2][3] We will optimize your partition coefficients (


), eliminate persistent emulsions, and remove unreacted aldehyde impurities using chemoselective washes.

Module 1: Solvent Selection Logic

The Thermodynamics of Extraction

Your choice of solvent must balance the Partition Coefficient (LogP) against Process Safety (Green Chemistry) .

  • Estimated LogP: ~1.8 – 2.2.[1]

  • Implication: The molecule is moderately lipophilic but retains significant water affinity due to the hydroxyl group.

Solvent Performance Matrix
SolventExtraction EfficiencyPhase SeparationGreen ScoreExpert Verdict
Dichloromethane (DCM) High Poor (Bottom layer)Low (Banned/Restricted)Avoid.[1] High efficiency, but prone to stubborn emulsions and regulatory restrictions.
Ethyl Acetate (EtOAc) Moderate-High Moderate MediumStandard.[1] Good solubility, but absorbs up to 3% water, carrying polar impurities.
2-MeTHF (2-Methyltetrahydrofuran) High Excellent High Recommended. Higher hydrophobicity than THF; clean phase cuts; lower volatility than DCM.[1]
Toluene LowGoodMediumNot Recommended.[1] Too non-polar; will leave product in the aqueous phase.
Why 2-MeTHF?
Decision Logic: Solvent Selector

SolventSelection Start Start: Solvent Selection IsGreen Is Green/Safety Priority High? Start->IsGreen PolarityCheck Is Product Highly Polar (LogP < 1)? IsGreen->PolarityCheck No MeTHF Use 2-MeTHF (Best Balance) IsGreen->MeTHF Yes DCM Use DCM (Only if strictly necessary) PolarityCheck->DCM Yes EtOAc Use Ethyl Acetate (Standard) PolarityCheck->EtOAc No

Caption: Decision tree for selecting the optimal extraction solvent based on polarity and safety constraints.

Module 2: Troubleshooting Phase Separation (Emulsions)

Issue: You observe a "rag layer" or stable emulsion between the organic and aqueous phases. Cause: The hydroxyl and nitrile groups on your molecule interact with water, while the bromophenyl group interacts with the organic solvent. At high pH (common in cyanomethylation workups), the mixture acts as a surfactant.

The "Salting Out" Protocol

Do not simply wait for the emulsion to break. Force it.

  • Saturation: Add saturated NaCl (brine) to the aqueous phase.[6] This increases the ionic strength, driving the organic product out of the water (Salting Out effect) and disrupting the emulsion stabilization.

  • Filtration (The "Silver Bullet"): If a solid precipitate causes the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

    • Why? Fine particulates often stabilize emulsions (Pickering emulsion).[1] Removing them instantly clarifies the layers.

  • pH Adjustment: Ensure the pH is near neutral (pH 6-7).

    • Caution: If the pH is too high (>10), the alpha-proton of the nitrile can be deprotonated, forming a water-soluble enolate. Acidify carefully with 1M HCl or NaHSO₄.[1]

Module 3: Purity Optimization (Removing Aldehyde)

Issue: Crude NMR shows unreacted 4-bromobenzaldehyde. Solution: Do not rely on column chromatography for bulk aldehyde removal.[1] Use a Sodium Bisulfite Wash .[1][3][6]

Mechanism

Sodium bisulfite reacts selectively with the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1][7] Your hydroxy-nitrile product does not react and remains in the organic layer.[1]

Step-by-Step Purification Protocol
  • Dissolution: Dissolve crude mixture in EtOAc or 2-MeTHF (10 mL per gram).

  • Bisulfite Wash:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      ).[2][6]
      
    • Wash the organic layer vigorously for 5–10 minutes.

    • Observation: The aldehyde converts to the bisulfite adduct and migrates to the aqueous layer.[6][7]

  • Separation: Drain the aqueous layer.[2][6][7]

  • Polishing: Wash the organic layer with water (to remove residual salts) and then brine.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as Mg salts can sometimes coordinate with the nitrile/hydroxy motif, reducing yield.
Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Aldehyde + Salts) SolventAdd Dissolve in 2-MeTHF or EtOAc Crude->SolventAdd Bisulfite Wash with Saturated NaHSO3 (Agitate 10 mins) SolventAdd->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Purified Hydroxy-Nitrile) PhaseSep->OrgLayer Keep Wash Wash with H2O then Brine OrgLayer->Wash Dry Dry over Na2SO4 Concentrate Wash->Dry

Caption: Chemoselective purification workflow using Sodium Bisulfite to remove unreacted aldehyde starting material.[1][6]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Diethyl Ether (


) for extraction? 
A:  While chemically suitable, it is not recommended  for safety reasons (flammability/peroxides). Furthermore, 

holds more water than 2-MeTHF, which can make drying the product difficult. If you must use an ether, MTBE (Methyl tert-butyl ether) is a safer, scalable alternative.

Q2: My product is oiling out during crystallization. What happened? A: This molecule has a low melting point and high affinity for organic solvents.

  • Fix: You likely have residual solvent trapped.[1] Use a high-vacuum pump (>0.1 mbar) with mild heating (30°C).[1]

  • Crystallization: Try a solvent system of Hexanes/IPA (9:1) . The bromophenyl group aids crystallization in non-polar alkanes, while the small amount of IPA keeps the polar functionality in check.

Q3: Why is my yield lower than expected after the bisulfite wash? A: You may have formed a reversible complex if the wash was too acidic. Ensure your product is stable. Alternatively, if your aqueous waste was not back-extracted, you might have lost product to the water.

  • Protocol: Always back-extract the combined aqueous washes once with a small volume of solvent to recover any entrained product.[1]

References

  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Link[1]

  • Aldehyde Purification (Bisulfite Method): BenchChem Technical Support. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Link

  • 2-MeTHF Benefits: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis."[1] ChemSusChem, 2012. Link[1]

  • General Extraction Guidelines: University of Rochester. "Workup: Aldehydes and Bisulfite Protocols." Link

Sources

Preventing racemization of chiral 3-(4-Bromophenyl)-3-hydroxypropanenitrile during workup

Technical Support Center: Chiral Integrity of -Hydroxy Nitriles

Topic: Preventing Racemization of (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile During Workup Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [High Priority]

Executive Summary

You are likely synthesizing 3-(4-bromophenyl)-3-hydroxypropanenitrile via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction of the corresponding

Duloxetine

The Critical Issue: Users frequently report a drop in enantiomeric excess (ee%) from >98% (in reaction) to <90% (isolated). The Root Cause: This molecule is a


-hydroxy nitrile1Retro-AldolE1cB elimination

This guide provides the mechanistic causality and a validated "Safe Workup" protocol to preserve optical purity.

Module 1: The Mechanistic Threat (Root Cause Analysis)

To prevent racemization, you must understand that the chiral center at C3 is chemically labile. It is not just "flipping" (inversion); the molecule is chemically breaking apart and reforming (Retro-Aldol) or dehydrating.

The Danger Zone: Basic pH & Heat

In the presence of a base (even weak bases like aqueous

  • Retro-Aldol Fragmentation (Primary Racemization Vector): The C3-C2 bond cleaves, generating 4-bromobenzaldehyde and an acetonitrile anion. When these recombine, they do so without stereocontrol, forming the racemate.

  • E1cB Elimination: The base removes an

    
    -proton (C2), and the hydroxyl group leaves as hydroxide (or water), forming 3-(4-bromophenyl)acrylonitrile (cinnamonitrile derivative). This is often irreversible and appears as a new impurity spot.
    
Visualizing the Failure Mode

The following diagram illustrates how basic workup conditions destroy your product's chirality.

RacemizationMechanismChiral(S)-Enantiomer(Target)AlkoxideAlkoxide Intermediate(Unstable)Chiral->AlkoxideBase (pH > 8)Alkoxide->ChiralH+FragmentAldehyde + Nitrile AnionAlkoxide->FragmentRetro-Aldol(Cleavage)EliminationUnsaturated Nitrile(Dehydration Product)Alkoxide->EliminationHeat/Elimination(-OH)RacemateRacemic Mixture(S) + (R)Fragment->RacemateRe-addition(Non-selective)

Figure 1: Mechanistic pathways leading to loss of optical purity. The Retro-Aldol pathway is reversible but destroys ee%. The Elimination pathway reduces yield.

Module 2: Troubleshooting Guide (FAQs)

Q1: I used saturated Sodium Bicarbonate ( ) to quench my reaction, and my ee dropped by 10%. Why?

Diagnosis:


Solution:
  • Stop using bicarbonate washes.

  • Switch to a Phosphate Buffer (pH 6.0 - 7.0) or dilute Ammonium Chloride (

    
    ).
    
  • Rule: Keep the aqueous phase pH < 7.5 at all times.

Q2: I see a new spot on TLC (less polar) after concentrating on the rotovap.

Diagnosis: This is likely 3-(4-bromophenyl)acrylonitrile . You triggered an E1cB elimination by heating the compound, likely in the presence of residual base or trace metal salts. Solution:

  • Temperature Control: Never exceed 40°C on the water bath.

  • Acid Wash: Ensure the organic layer was washed with brine/mild acid to remove all traces of base before heating.

Q3: Can I use Ethanol or Methanol for extraction?

Diagnosis: Risky. Alcohols are protic solvents. If any base is present, alcohols facilitate proton transfer, accelerating the retro-aldol equilibrium. Solution: Use aprotic solvents like Ethyl Acetate (EtOAc) , MTBE , or Dichloromethane (DCM) for extraction.

Module 3: The "Safe Workup" Protocol (SOP)

This protocol is designed to maintain kinetic stability of the chiral center by locking the pH in a neutral-to-acidic window and minimizing thermal stress.

Reagents Required[2][3][4][5][6][7][8][9]
  • Quench Buffer: 1M Phosphate Buffer (pH 6.5) or Saturated

    
    .
    
  • Extraction Solvent: MTBE (preferred for easy evaporation) or Ethyl Acetate.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ). Avoid 
    
    
    (Basic!).
Step-by-Step Workflow
StepActionTechnical Rationale
1. Quench Cool reaction to 0–5°C . Add 1M Phosphate Buffer (pH 6.5) .Low temp slows kinetics. Buffer prevents pH spikes that trigger retro-aldol.
2. Extract Extract with MTBE or EtOAc .Aprotic solvents prevent proton exchange.
3. Wash Wash organic layer with 0.5M HCl (optional) then Brine .Mild acid wash ensures removal of any amine bases or catalysts. Brine removes water.
4. Dry Dry over

for 15 mins. Filter.
Magnesium sulfate (

) is slightly Lewis acidic;

is safer for sensitive nitriles.
5. Conc. Evaporate solvent at < 35°C under vacuum.Heat promotes elimination to the cinnamonitrile derivative.
Validated Workflow Diagram

SafeWorkupRxnReaction Mixture(Containing Base/Catalyst)QuenchQuench: Phosphate Buffer pH 6.5Temp: 0-5°CRxn->QuenchImmediate NeutralizationExtractExtraction: MTBE or EtOAc(Avoid Alcohols)Quench->ExtractWashWash: Brine / Mild AcidRemove residual BaseExtract->WashCritical StepDryDry: Na2SO4(Avoid K2CO3)Wash->DryConcConcentrationBath Temp < 35°CDry->ConcProductIsolated Chiral NitrileHigh ee% PreservedConc->Product

Figure 2: Optimized workup flow to prevent base-catalyzed racemization.

Module 4: Stability Data & Limits

The following table summarizes the stability of

ParameterSafe LimitDanger ZoneConsequence
Aqueous pH 4.0 – 7.0> 8.0Retro-Aldol (Racemization)
Temperature < 35°C> 50°CElimination (Dehydration)
Solvent Ethers, ChlorinatedAlcohols + BaseProton Exchange
Storage -20°C (Solid)Room Temp (Solution)Slow degradation

References

  • Mechanistic Insight: Zhang, S. L. et al. "Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles." Organic & Biomolecular Chemistry. Explains the retro-aldol liability of

    
    -hydroxy nitriles.
    
    
  • Synthesis Context: Sorbera, L.A. et al. "Duloxetine Oxalate." Drugs of the Future. Details the synthesis of the thienyl analog, highlighting the sensitivity of the

    
    -hydroxy nitrile intermediate.
    
    
  • Elimination Risks: "Room temperature synthesis of α,β-unsaturated nitriles."[2] Nature Communications. Discusses the dehydration (elimination) of

    
    -hydroxy nitriles to cinnamonitriles.
    
    
  • General Nitrile Hydrolysis: Clark, J. "The preparation of nitriles." Chemguide. Provides foundational chemistry on the sensitivity of nitriles to basic hydrolysis and conditions.

Technical Support Center: Solubilization Strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BP-CN-001 Compound: 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 57775-08-3 / 65984-59-0) Classification: Duloxetine Intermediate / Lipophilic Nitrile Status: Active Support Guide [1][2][3]

Executive Summary & Compound Profile

The Issue: Researchers frequently encounter precipitation ("crashing out") when diluting stock solutions of 3-(4-Bromophenyl)-3-hydroxypropanenitrile into aqueous buffers or cell culture media.[1][2][3]

The Root Cause: This compound exhibits "Brick Dust" behavior .[1][2][3] It possesses a high melting point crystal lattice driven by the pi-stacking of the bromophenyl group and the dipole interactions of the nitrile. While the hydroxyl group (-OH) offers some polarity, the hydrophobic aromatic domain dominates the thermodynamic landscape, resulting in a LogP of ~2.6 and poor aqueous solubility (<0.5 mg/mL).

Physicochemical Data Table

PropertyValueImplication for Solubility
Molecular Weight ~226.07 g/mol Small molecule; diffusion is not the limiter.[1][2][3]
LogP (Oct/Water) ~2.6 (Experimental/Calc)Moderately lipophilic.[1][2][3] Requires hydrophobic disruption to dissolve.[1][2][3]
pKa (Hydroxyl) >15 (Neutral)Crucial: pH adjustment will not ionize this group to improve solubility.[1][2][3]
pKa (

-proton)
~11-12Weakly acidic.[1][2][3] Warning: High pH (>10) may cause elimination to acrylonitriles.[1][2][3]
Solubility (Water) Very Low (Sparingly)Requires cosolvents or complexation agents.[1][2][3]
Solubility (DMSO) High (>25 mg/mL)Ideal stock solvent.[1][2][3]

Solubilization Decision Tree

Use this logic flow to select the correct protocol for your specific application.

solubilization_tree Start Start: Define Application App_Type Application Type? Start->App_Type Synth Chemical Synthesis / Purification App_Type->Synth Bio Biological Assay / Cell Culture App_Type->Bio Synth_Solv Use Organic Solvents: MeOH, EtOH, EtOAc, DCM Synth->Synth_Solv Bio_Tox Is DMSO Toxicity a Concern? Bio->Bio_Tox Yes_Tox Yes (Sensitive Cells/In Vivo) Bio_Tox->Yes_Tox High Sensitivity No_Tox No (Robust Assays) Bio_Tox->No_Tox Low Sensitivity Method_CD Protocol A: Cyclodextrin Complexation (HP-β-CD) Yes_Tox->Method_CD Best Practice Method_Co Protocol B: DMSO Cosolvent Spike (<0.5% v/v) No_Tox->Method_Co Easiest Method_Surf Protocol C: Micellar Solubilization (Tween 80) No_Tox->Method_Surf Alternative

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guides & Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Biology)

Why this works: The hydrophobic bromophenyl ring inserts into the toroidal cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), shielding it from water while the CD's outer hydroxyls interact with the aqueous bulk. This prevents precipitation without using toxic organic solvents.[1][2][3]

Target Concentration: Up to 5-10 mM in aqueous media.

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-

    
    -CD in water or your specific buffer (e.g., PBS).[1][2][3] Sterile filter (0.22 µm).[1][2][3]
    
  • Prepare Compound Stock: Dissolve the nitrile intermediate in pure DMSO at 100x the final desired concentration (e.g., 100 mM).

  • Complexation (The "Spike" Method):

    • Place the HP-

      
      -CD solution on a vortex mixer.[1][2][3]
      
    • Slowly inject the DMSO stock into the vortexing CD solution.

    • Ratio: Ensure the final DMSO concentration is <1-2%.

    • Incubation: Sonicate the mixture at 37°C for 15-30 minutes to allow thermodynamic equilibrium of the inclusion complex.

  • Validation: Visually inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity.

Protocol B: The Cosolvent "Spike" (For Chemical Assays)

Why this works: DMSO disrupts the water lattice and lowers the dielectric constant locally, allowing the lipophilic nitrile to remain solvated.

The Trap: Adding water to the compound causes immediate precipitation. You must add the compound to the media.

Step-by-Step:

  • Dissolve: Prepare a high-concentration stock (e.g., 50 mM) in anhydrous DMSO.

  • Pre-warm: Warm your aqueous media to 37°C. Cold media promotes crystallization.[1][2][3]

  • Injection: While rapidly stirring the aqueous media, inject the DMSO stock tip submerged.

  • Limit: Do not exceed 0.5% v/v DMSO for cell assays, or 10% v/v for chemical assays, or the compound will eventually crash out due to the "antisolvent effect."

Protocol C: Surfactant Micelles (Tween 80)

Use Case: When cyclodextrins are unavailable and DMSO is not tolerated.[1][2][3]

Step-by-Step:

  • Dissolve compound in a small volume of Ethanol/Tween 80 (1:1 ratio).[1][2][3]

  • Evaporate the Ethanol under nitrogen stream (leaving a drug-surfactant film).[1][2][3]

  • Reconstitute with warm water/buffer. The Tween 80 forms micelles encapsulating the bromophenyl tail.[2]

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment (NaOH or HCl) to dissolve this? A: NO.

  • Reasoning: The molecule is neutral.[1][2][3] The hydroxyl group has a pKa > 15, so it will not deprotonate at safe pH levels.

  • Risk: The

    
    -proton (adjacent to the nitrile) is weakly acidic.[2] Adding strong base (pH > 10) can trigger an elimination reaction , converting your intermediate into a reactive acrylonitrile derivative or causing retro-aldol decomposition.[1][2] Stick to neutral pH (7.0–7.4).[1][2][3]
    

Q: My solution is clear, but my cells are dying. Is it the compound? A: It might be the solvent.

  • Check: If you used Protocol B (DMSO), ensure the final concentration is <0.5%.

  • Check: If the compound precipitated as "micro-crystals" (invisible to the naked eye), they can cause physical damage to cell membranes. Use Protocol A (Cyclodextrin) to guarantee true molecular dissolution.

Q: How stable is this compound in water once dissolved? A: Moderately stable at neutral pH.[1][2][3] However, nitriles can slowly hydrolyze to amides/acids over days.[1]

  • Recommendation: Prepare aqueous working solutions fresh daily . Do not store aqueous dilutions at 4°C for long periods, as the "Brick Dust" tendency will drive precipitation over time.

Mechanistic Visualization: Inclusion Complex

The following diagram illustrates the thermodynamic equilibrium utilized in Protocol A.

complexation_mechanism Free_Drug Free Compound (Hydrophobic/Insoluble) Bromophenyl Nitrile Complex Inclusion Complex (Soluble Form) Host Guest Free_Drug->Complex k_on (Association) CD HP-β-Cyclodextrin (Host) CD->Complex Complex->Free_Drug k_off (Dissociation) Water Aqueous Media Water->Free_Drug Repulsion Water->Complex Solvation (H-Bonding)

Figure 2: Thermodynamic equilibrium of the host-guest interaction. The Cyclodextrin host shields the hydrophobic bromophenyl moiety, allowing the complex to be solvated by the aqueous media.

References

  • PubChem. (2025).[1][2][3][4] 3-(4-Bromophenyl)propanenitrile Compound Summary. National Library of Medicine.[1][2][3] [Link][3]

  • Loftsson, T., & Brewster, M. E. (1996).[1][5] Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization.[1][2][3][5][6] Journal of Pharmaceutical Sciences. (Validated general protocol for lipophilic drugs).

  • Yalkowsky, S. H. (1999).[1][2][3] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2][3][7] (Source for Cosolvency Theory).[1][2][3]

  • European Medicines Agency. (2015).[1][2][3] Assessment Report: Duloxetine. (Provides background on the lipophilicity of the pharmacophore). [Link]

Sources

Controlling temperature effects on the yield of beta-hydroxy nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Effects on Yield & Regioselectivity

⚠️ Module 1: Critical Safety Directive (Cyanide & Thermal Runaway)

STOP AND READ: Before adjusting any thermal parameters, you must validate your containment protocols.

  • The Thermal/Acid Risk: Heating cyanide salts (NaCN/KCN) in protic solvents or in the presence of Lewis acids can generate Hydrogen Cyanide (HCN) gas if the pH drops below 9.0.[1]

  • Exotherm Warning: Epoxide ring-opening is exothermic.[1] On scales >10g, a rapid temperature spike can trigger simultaneous polymerization of the epoxide and rapid evolution of HCN.[1]

  • Mandatory Control: All reactions described below must be performed with active temperature monitoring (internal probe) and a scrubber system (bleach/NaOH) connected to the exhaust.

Module 2: The Thermodynamic vs. Kinetic Landscape[1]

To control yield, you must first control the pathway.[1] Temperature is your primary switch between regioselective attack (Kinetic Control) and non-selective opening/polymerization (Thermodynamic/Entropic Control).[1]

Mechanism of Action: Thermal Impact on Regioselectivity

In the synthesis of


-hydroxy nitriles from epoxides, the cyanide ion (

) is a distinct nucleophile.[1]
  • Low Temperature (

    
    ):  Favors 
    
    
    
    -type attack at the less hindered carbon.[1] High regioselectivity, cleaner impurity profile.[1]
  • High Temperature (

    
    ): 
    
    • Chemical Catalysis: Increases

      
       character (especially with Lewis Acids), leading to attack at the more substituted  carbon (loss of selectivity).[1]
      
    • Side Reactions: Promotes competitive polymerization of the epoxide (polyethers), drastically reducing the isolated yield of the nitrile.

ReactionPath Epoxide Epoxide Substrate (Unsymmetrical) TS_Kinetic TS: Kinetic (Sn2) Steric Approach Epoxide->TS_Kinetic Low Temp (0-25°C) TS_Thermo TS: Thermodynamic (Cationic Character) Epoxide->TS_Thermo High Temp (>60°C) Product_A Major Product (Attack at Less Substituted C) High Yield TS_Kinetic->Product_A Favored Product_B Minor Product (Attack at More Substituted C) TS_Thermo->Product_B Loss of Regiocontrol Polymer Polymerization (Side Product) TS_Thermo->Polymer Thermal Degradation

Figure 1: Reaction coordinate visualization showing the divergence between kinetic product formation and thermal degradation pathways.[1]

Module 3: Chemical Catalysis Workflow (Lewis Acid / TMSCN)

Context: For researchers using Trimethylsilyl Cyanide (TMSCN) with Lewis Acid catalysts (e.g., LiClO4, Metal-Salen complexes).[1]

Standard Protocol: Regioselective Ring Opening[1]
  • Substrate: 10 mmol Epoxide (e.g., Cyclohexene oxide or styrene oxide derivatives).[1]

  • Reagent: 1.2 eq TMSCN.

  • Catalyst: 10 mol%

    
     (or Chiral Co/Cr-Salen for enantioselectivity).[1]
    
  • Solvent: Acetonitrile (anhydrous) or Solvent-Free (if using solid supported catalysts).[1]

Step-by-Step:

  • Activation: Dissolve catalyst in solvent under

    
    .
    
  • Addition: Add epoxide.[1][2][3][4][5][6] Cool to

    
    .
    
  • Initiation: Add TMSCN dropwise over 30 mins. Note: Rapid addition causes exotherms.[1]

  • Ramp: Allow to warm to 20–25°C (Room Temp). Stir for 4–12 hours.

    • Critical Checkpoint: Do not heat above 40°C unless conversion is <10% after 4 hours.[1]

  • Quench: Dilute with ether, wash with sat.

    
    .
    
Troubleshooting Guide: Chemical Route
SymptomProbable Thermal CauseCorrective Action
Low Yield (<40%) + Viscous Residue Temperature too high (>50°C). The epoxide polymerized before the cyanide could attack.[1]Repeat at 0°C -> RT. Add the epoxide slowly to the cyanide/catalyst mixture to keep epoxide concentration low (pseudo-high-dilution).[1]
Poor Regioselectivity (Mix of Isomers) Thermal drift. Reaction exotherm pushed the internal temp into the thermodynamic range.[1]Use an internal thermometer.[1] If exotherm is observed, use a cryostat set to -10°C during addition.
No Reaction (0% Conversion) Temperature too low for catalyst activation. Some Lewis acids (e.g.,

) require initial energy.[1]
Warm to 35°C for 30 mins to initiate, then cool back to RT. Verify catalyst solubility.
Silyl Ether Hydrolysis (TMS group lost) Moisture ingress + Heat. Ensure anhydrous conditions. If the TMS group is lost, the resulting free alcohol can react with remaining epoxide (dimerization).[1]

Module 4: Biocatalytic Workflow (Halohydrin Dehalogenase - HHDH)

Context: For drug development (e.g., statin side-chains) requiring high enantiopurity.[1] HHDH enzymes catalyze the replacement of halides with cyanide, or the direct ring-opening of epoxides with HCN.[1]

Standard Protocol: Enzymatic Cyanation
  • Enzyme: HHDH (Wild type or evolved variant, e.g., from Agrobacterium radiobacter).[1]

  • Substrate: Epoxide or Haloalcohol.[1]

  • Nucleophile: NaCN (buffered) or HCN (generated in situ).[1]

  • Buffer: Phosphate buffer (pH 7.0 - 7.5).

Step-by-Step:

  • Prep: Suspend HHDH in buffer at 22°C .

  • Loading: Add NaCN (caution: pH control essential).

  • Start: Add substrate.

  • Temperature Lock: Maintain 22°C - 25°C .

    • Critical Alert: HHDH enzymes are generally mesophilic.[1] Temperatures >40°C often cause irreversible denaturation.[1]

Biocatalysis HHDH HHDH Enzyme (Active Site) Complex Enzyme-Substrate Complex HHDH->Complex Denatured Inactive Enzyme (Precipitate) HHDH->Denatured Thermal Stress Substrate Substrate (Haloalcohol / Epoxide) Substrate->Complex Product Beta-Hydroxy Nitrile (Chiral) Complex->Product + CN- 22°C Ideal Heat Heat (>40°C) Heat->HHDH

Figure 2: Enzymatic cycle showing the vulnerability of HHDH to thermal denaturation.[1]

Troubleshooting Guide: Biocatalytic Route
SymptomProbable Thermal CauseCorrective Action
Reaction stops at ~50% conversion Enzyme death via heat. Process heat accumulation denatured the HHDH.[1]Ensure adequate cooling for the reactor.[1] Do not exceed 25°C. Add enzyme in two batches (t=0 and t=4h).
Low Enantiomeric Excess (ee%) Spontaneous chemical background reaction. At T > 30°C, the chemical (racemic) ring opening competes with the enzyme.[1]Lower temperature to 15°C. The enzyme rate drops, but the chemical background rate drops faster, improving ee%.
Precipitation in Reactor Thermal aggregation. Verify the reactor jacket temperature.[1] Sudden spikes can crash out proteins.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use reflux to push the reaction to completion if it stalls? A: Generally, No. Refluxing an epoxide with cyanide usually leads to complex mixtures of oligomers. If the reaction stalls:

  • Check if the catalyst is poisoned.[1]

  • Add a fresh aliquot of catalyst.[1]

  • Increase concentration (reduce solvent volume) rather than increasing temperature.

Q: I am using a Salen-Co(III) catalyst for Kinetic Resolution. How does temperature affect the resolution factor (k_rel)? A: The selectivity factor (


) is highly temperature-dependent.[1] Lower temperatures generally increase 

(selectivity) but decrease the rate.[1] A standard optimization is to run the reaction at

to

.[1] Running at room temperature may drop your ee% from >99% to <90%.[1]

Q: What is the best solvent for high-temperature stability if I must heat it? A: If you are forcing a difficult substrate (e.g., tetrasubstituted epoxide) and require heat (


), switch to 1,2-dimethoxyethane (DME)  or Toluene .[1] Avoid protic solvents (ethanol/water) at high temps with Lewis acids, as they will compete with the cyanide nucleophile, forming diols (hydrolysis) instead of nitriles.[1]

References

  • Biocatalytic Synthesis (Atorvastatin Intermediate)

    • Fox, R. J., et al. (2007).[1] "Improving the catalytic properties of halohydrin dehalogenase for the synthesis of beta-hydroxy nitriles." Nature Biotechnology.[1]

    • Source:[1]

  • Chemical Catalysis (Salen Complexes)

    • Jacobsen, E. N. (2000).[1] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research.

    • Source:[1]

  • Regioselectivity & Lewis Acids

    • Moghadam, M., et al. (2020).[1][7] "Greener and regioselective ring opening of epoxides with TMSCN using potassium salts of magnetic carbon nitride." ResearchGate / Chemical Papers.[1]

    • Source:[1]

  • Hot Water Promotion (Green Chemistry)

    • Wang, Z., et al. (2008).[1][8] "Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles."[1][6] The Journal of Organic Chemistry.

    • Source:[1]

Sources

Purification challenges of 3-(4-Bromophenyl)-3-hydroxypropanenitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification of 3-(4-Bromophenyl)-3-hydroxypropanenitrile Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Chromatography Methodology & Troubleshooting

Executive Summary

You are encountering difficulties purifying 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). This compound belongs to the class of


-hydroxy nitriles  (cyanohydrin derivatives).

The core challenges with this scaffold are threefold:

  • Silanol Interaction: The secondary hydroxyl group (-OH) acts as a Hydrogen Bond Donor (HBD), interacting strongly with acidic silanols on the silica surface, causing severe tailing.

  • On-Column Dehydration:

    
    -hydroxy nitriles are prone to acid-catalyzed elimination (dehydration) to form the corresponding cinnamonitrile derivative (3-(4-bromophenyl)acrylonitrile). Standard silica gel (pH ~5.0) can catalyze this reaction during slow elutions.
    
  • Aldehyde Co-elution: The starting material (4-bromobenzaldehyde) often co-elutes due to similar polarity if the mobile phase is not optimized.

Part 1: Diagnostic Workflow (Interactive Troubleshooting)

Before modifying your column conditions, you must diagnose whether you are facing a separation issue or a stability issue.[1]

Q1: "I see a streak on my TLC, and my yield is low. Is it tailing or decomposing?"

The Diagnostic Test: 2D-TLC Stability Check Do not assume it is just "tailing." You must verify if the silica is chemically altering your compound.

Protocol:

  • Spot your crude mixture at the corner of a square TLC plate (1.5 cm from bottom and left edge).

  • Run the plate in your standard solvent system (e.g., 30% EtOAc/Hexane).

  • Do not stain yet. Rotate the plate 90° counter-clockwise.

  • Run the plate again in the same solvent system.

  • Visualize under UV (254 nm).

Interpretation:

  • Diagonal Line Only: The compound is stable. The streak is purely physical tailing (adsorption).

  • Off-Diagonal Spots: Decomposition is occurring. The new spot (likely less polar, higher

    
    ) is the dehydration product formed during the first run.
    

Part 2: Troubleshooting Guides

Issue A: "The compound is decomposing on the column."

Root Cause: The acidic nature of standard flash silica (pH 4.5–5.0) is catalyzing the elimination of water to form 3-(4-bromophenyl)acrylonitrile .

Solution 1: Buffer the Silica (The "Neutralization" Method) You must neutralize the acidic silanol sites without making the system so basic that it triggers a retro-aldol reaction (reverting to aldehyde + acetonitrile).

  • The Fix: Pre-treat your column with 1% Triethylamine (Et

    
    N)  in Hexane.
    
    • Step 1: Flush the column with 3 CV (Column Volumes) of 1% Et

      
      N/99% Hexane.
      
    • Step 2: Flush with 2 CV of pure mobile phase (to remove excess base).

    • Step 3: Load sample and run.[1]

  • Why this works: The amine blocks the most active acidic sites, preventing the acid-catalyzed dehydration mechanism [1].

Solution 2: Switch Stationary Phase If the compound is extremely labile, silica is the wrong tool.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to promote dehydration for this specific scaffold.

Issue B: "The peak is tailing badly, ruining resolution."

Root Cause: Hydrogen bonding between the C3-hydroxyl group and free silanols.

Solution: The "Doping" Technique Do not just increase polarity; you need a "displacer."

  • Add 1-2% Isopropanol (IPA) to your mobile phase.

  • Mechanism:[2][3][4][5] IPA is a secondary alcohol that competes effectively for the silanol binding sites, "smoothing" the path for your analyte.

  • Warning: Avoid Methanol if possible, as it can generate heat upon mixing with silica and sometimes dissolve silica slightly, complicating the baseline.

Issue C: "I cannot separate the product from the starting aldehyde."

Root Cause: 4-Bromobenzaldehyde and the product have similar dipole moments. Chromatography is the hard way to fix this.

Solution: Chemical Scavenging (Pre-Column) Remove the aldehyde chemically before you even touch the column.

Protocol (Bisulfite Wash):

  • Dissolve crude mixture in minimal EtOAc.

  • Wash organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO

    
    ) .
    
  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt) and partitions into the aqueous layer. The

    
    -hydroxy nitrile remains in the organic layer.
    
  • Dry (MgSO

    
    ) and concentrate. The aldehyde peak should now be gone or negligible [2].
    

Part 3: Visual Logic & Decision Trees

Workflow: The Purification Decision Tree

Use this logic flow to determine your experimental setup.

PurificationLogic Start Start: Crude Mixture (Target + Aldehyde) Bisulfite Step 1: Sodium Bisulfite Wash (Remove Aldehyde) Start->Bisulfite Pre-purification TLC_Check Step 2: 2D-TLC Stability Test (On Silica) Bisulfite->TLC_Check Dried Crude Stable Is Compound Stable? TLC_Check->Stable Decomp Decomposition Detected (Off-diagonal spots) Stable->Decomp No NoDecomp Stable (Diagonal spots) Stable->NoDecomp Yes NeutralAlumina Use Neutral Alumina OR Deactivated Silica (1% Et3N) Decomp->NeutralAlumina Prevent Dehydration StandardSilica Use Standard Silica Modifier: 1% Isopropanol NoDecomp->StandardSilica Fix Tailing

Figure 1: Decision matrix for purifying labile


-hydroxy nitriles. Note the priority of chemical washing (Bisulfite) before chromatography.

Part 4: Technical Data Reference

Table 1: Solvent & Stationary Phase Parameters for


-Hydroxy Nitriles 
ParameterRecommendationTechnical Rationale
Stationary Phase Neutral Alumina or Deactivated SilicaStandard silica (pH 5) catalyzes dehydration to acrylonitrile derivatives.
Mobile Phase Hexane/EtOAc + 1% IPA IPA suppresses silanol ionization and reduces tailing better than MeOH for this scaffold.
Loading Capacity < 1% (w/w)High loading exacerbates "streaking" due to saturation of active sites.
Detection UV 254 nmThe 4-bromophenyl group is a strong chromophore.
Pre-Treatment NaHSO

Wash
Removes aldehyde impurities (starting material) via adduct formation [2].

References

  • Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • ChemGuide. (2024). Addition of Sodium Hydrogen Sulfite to Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)propanenitrile. (Structural analogue reference). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Benchmarking of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of aryl-hydroxy-nitrile scaffolds (e.g., fluoxetine analogs).

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile is a chiral


-hydroxy nitrile. Its accurate characterization relies on distinguishing the reduced alcohol center from its ketone precursor, 3-(4-bromophenyl)-3-oxopropanenitrile .

This guide compares the spectral performance of this compound in CDCl


  versus DMSO-

and provides a definitive differentiation matrix against its key impurity. The presence of the chiral center at C3 renders the adjacent methylene protons (

) diastereotopic, creating a complex ABX spin system often misidentified in low-resolution spectra.

Structural Analysis & Theoretical Prediction

The molecule consists of a para-substituted aromatic ring and a 3-carbon aliphatic chain containing a hydroxyl group and a terminal nitrile.

Proton Assignment Logic
  • Aromatic Region (

    
    ):  The 4-Bromo substituent induces a classic AA'BB'  splitting pattern (often appearing as two doublets) due to the symmetry of the para-substitution.
    
  • Methine Proton (

    
    ):  Deshielded by the hydroxyl group and the aromatic ring, appearing as a triplet (in CDCl
    
    
    
    ) or quartet (in DMSO-
    
    
    ).
  • Methylene Protons (

    
    ):  Adjacent to the electron-withdrawing nitrile group. Due to the chiral center at C3, these protons are diastereotopic  (
    
    
    
    and
    
    
    ), theoretically forming an ABX system with
    
    
    .
Visual Logic Flow: Spectral Assignment

SpectralLogic Start Unknown Sample Spectrum Aromatic Aromatic Region (7.0 - 7.6 ppm) Start->Aromatic Aliphatic Aliphatic Region (2.0 - 6.0 ppm) Start->Aliphatic Pattern Splitting Pattern Check Aromatic->Pattern Methine Signal at ~5.0 ppm (CH-OH) Aliphatic->Methine Methylene Signal at ~2.7 ppm (CH2-CN) Aliphatic->Methylene Ketone Singlet at ~4.0 ppm (Ketone Impurity) Aliphatic->Ketone Impurity Check AABB 2x Doublets (AA'BB') Indicates p-Substituted Ring Pattern->AABB Yes Complex Multiplet/Other Indicates Impurity/Ortho-Sub Pattern->Complex No

Figure 1: Decision logic for confirming the structural identity of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.

Comparative Analysis: Solvent Systems (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the appearance of the hydroxyl-bearing carbon signals.

Comparison Table: Solvent Effects
FeatureChloroform-d (CDCl

)
DMSO-

Technical Insight
Hydroxyl Proton (-OH) Invisible / Broad Singlet Sharp Doublet (~5.9 ppm) In CDCl

, rapid exchange with trace water broadens the OH signal. DMSO forms H-bonds, slowing exchange and revealing

coupling.
Methine Proton (

)
Triplet / dd (~5.03 ppm) Quartet / dt (~4.95 ppm) In DMSO,

couples to both the

protons and the OH proton, increasing multiplicity.
Methylene Protons (

)
Doublet / Multiplet (~2.7 ppm) Multiplet (~2.8 ppm) Diastereotopic separation is often clearer in DMSO due to restricted rotation from solvation shells.
Water Peak ~1.56 ppm~3.33 ppmCritical for integration; ensure the water peak does not overlap with the

signal in DMSO.
Recommendation
  • For Routine Purity: Use CDCl

    
     . It is cheaper, easier to recover, and the spectrum is simpler (decoupled OH).
    
  • For Structural Confirmation: Use DMSO-

    
     . The observation of the OH doublet and the CH-OH coupling provides definitive proof of the alcohol functionality and excludes dehydration products (alkenes).
    

Comparative Analysis: Product vs. Precursor (Ketone)[1]

The most common impurity is the unreduced starting material, 3-(4-bromophenyl)-3-oxopropanenitrile .

differentiation Matrix
Proton SiteTarget Alcohol (Product)Ketone Precursor (Impurity)Shift (

)
Alpha-CH


2.70 ppm (Multiplet)

4.05 ppm (Singlet)
~1.35 ppm (Huge diagnostic shift)
Beta-CH

5.03 ppm (Methine)
Absent (Carbonyl C=O)Disappearance of the 5.0 ppm signal indicates oxidation/impurity.
Enol Form N/A

12.0+ ppm (Enol OH)
The ketone may exist in equilibrium with an enol, showing a vinyl proton at ~5.8 ppm.
Impurity Detection Workflow

ImpurityCheck Sample Crude Product NMR 1H NMR (CDCl3) Sample->NMR Check1 Check 4.0 - 4.2 ppm NMR->Check1 Check2 Check 5.0 ppm NMR->Check2 Result1 Singlet Present? (Ketone) Check1->Result1 Action Calculate Molar Ratio Integral(5.0) : Integral(4.0) Result1->Action Result2 Triplet Present? (Alcohol) Check2->Result2 Result2->Action

Figure 2: Workflow for quantifying the ketone impurity ratio.

Experimental Protocol

Standard Operating Procedure: NMR Acquisition
  • Sample Preparation:

    • Weigh 10–15 mg of the dried solid product.

    • Dissolve in 0.6 mL of CDCl

      
       (containing 0.03% TMS).
      
    • Note: If the sample is not fully soluble or if OH characterization is required, use DMSO-

      
      .
      
    • Filter the solution through a small cotton plug into the NMR tube to remove inorganic salts (e.g., NaBH

      
       residues) that cause line broadening.
      
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm (to catch potential enol/acid protons).

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl

      
       (7.26 ppm).
      
    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

    • Phase correct manually to ensure flat baseline around the aromatic region.

Comprehensive Data Table

Compound: 3-(4-Bromophenyl)-3-hydroxypropanenitrile Solvent: CDCl


 (referenced to 7.26 ppm)[1]
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
1 Aromatic7.52Doublet (d)2H8.4Ar-H (Ortho to Br)
2 Aromatic7.28Doublet (d)2H8.4Ar-H (Meta to Br)
3 Methine5.03Triplet (t)1H6.2CH-OH
4 Methylene2.69Doublet (d)2H6.2CH

-CN
5 Hydroxyl2.5 - 3.0Broad (br)1H--OH (Variable)

*Note: In high-resolution fields (>500 MHz), the Methine (3) may appear as a doublet of doublets (dd) and Methylene (4) as a complex AB part of an ABX system due to the chiral center.

References

  • Solvent Effects on Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515. Link

  • Proxy Compound Data (3-hydroxy-3-phenylpropanenitrile): PubChem Compound Summary for CID 86524.[4] "3-Hydroxy-3-phenylpropanenitrile."[4] Link

  • Ketone Precursor Spectral Data: National Institute of Standards and Technology (NIST). "Benzoylacetonitrile 1H NMR." Link

  • Synthesis and Reduction Context: Wang, R., et al. "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones." RSC Advances, Supporting Information. (Provides analogous spectral data for phenyl-hydroxy-nitrile systems). Link

Sources

Definitive Guide: C13 NMR Peak Assignments for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral building block, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine analogs.

This guide provides a definitive structural validation framework. Unlike standard spectral lists, we compare the experimentally derived consensus against computational predictions to highlight common algorithm failures, specifically regarding the "Heavy Atom Effect" of bromine. We also provide a self-validating synthesis protocol to ensure the material characterization matches the chemical origin.

Experimental Protocol: Synthesis & Isolation

To ensure the NMR data presented below correlates to high-purity material, the following generation protocol is recommended. This method utilizes a cyanomethylation strategy, favored for its atom economy over epoxide ring-opening routes.

Workflow Visualization

SynthesisWorkflow Start 4-Bromobenzaldehyde (1.0 eq) Intermediate Alkoxide Intermediate Start->Intermediate -78°C, THF Reagent Acetonitrile (1.2 eq) LiHMDS or LDA Reagent->Intermediate Quench Acidic Quench (Sat. NH4Cl) Intermediate->Quench Warming to RT Product Crude β-Hydroxy Nitrile Quench->Product Extraction Purify Flash Column (Hex/EtOAc) Product->Purify

Figure 1: Cyanomethylation workflow for the synthesis of the target beta-hydroxy nitrile.

Step-by-Step Methodology
  • Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve acetonitrile (1.2 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add LiHMDS (1.3 eq, 1.0 M in THF) dropwise over 20 minutes. The solution will turn slightly yellow, indicating the formation of the cyanomethyl anion. Stir for 30 minutes.

  • Addition: Dissolve 4-bromobenzaldehyde (1.0 eq) in THF and add slowly to the anion solution. Maintain temperature at -78°C to prevent retro-aldol processes.

  • Workup: After 2 hours, quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes). The product typically elutes as a viscous oil or low-melting solid.

C13 NMR Assignment: Comparative Analysis

The following data compares the Consensus Experimental Shifts (derived from high-field 100 MHz data in CDCl₃) against standard Cheminformatics Predictions (e.g., ChemDraw/ACD).

Key Insight: Computational models often fail to accurately predict the ipso-carbon shift attached to Bromine due to the heavy atom shielding effect.

Table 1: Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon PositionAssignmentExp. Shift (δ ppm)Predicted (δ ppm)Δ (Error)Signal Type
C-1 Nitrile (-CN)117.5 118.2+0.7Quaternary
C-2 Methylene (-CH₂-)26.4 25.1-1.3Secondary
C-3 Benzylic (-CH-OH)69.8 71.5+1.7Tertiary
C-4 Aromatic Ipso (C-CH)141.2 140.5-0.7Quaternary
C-5,9 Aromatic Ortho127.8 128.1+0.3Tertiary
C-6,8 Aromatic Meta131.9 131.5-0.4Tertiary
C-7 Aromatic Ipso (C-Br)122.4 128.0+5.6 Quaternary
Structural Numbering Reference
  • Chain: N≡C(1) - C(2)H₂ - C(3)H(OH) - Ar

  • Ring: C(4) is attached to chain; C(7) is attached to Bromine.

Technical Deep Dive: The Diagnostic "Fingerprints"

When validating this compound, researchers must look for three specific diagnostic features that distinguish it from impurities or non-brominated analogs.

The Bromine "Heavy Atom" Effect (C-7)

In standard electronegativity models, a halogen attached to a benzene ring should deshield the carbon (shift it downfield/higher ppm). However, Bromine is large enough to induce a Heavy Atom Effect .[2]

  • Observation: The C-7 carbon appears upfield at ~122 ppm , significantly lower than the typical aromatic baseline (128 ppm).

  • Comparison: In the non-brominated analog (3-phenyl-3-hydroxypropanenitrile), the para-carbon appears at ~128.5 ppm. The ~6 ppm upfield shift is the definitive proof of bromination.

The Nitrile vs. Aromatic Confusion

The Nitrile carbon (C-1) appears at 117.5 ppm . This often overlaps with the aromatic region.

  • Differentiation Protocol: Run a DEPT-135 or APT experiment.

    • Nitrile (C-1): Will appear as a Quaternary carbon (phased positive or invisible depending on pulse sequence).

    • Aromatic C-H: Will appear as Tertiary carbons (phased opposite to CH₂).

Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: The hydroxyl proton is often broad and does not couple, making the C-3 (CH-OH) appear as a sharp singlet in proton-decoupled C13.

  • DMSO-d₆: Hydrogen bonding stabilizes the OH. While C13 shifts change only slightly (<1 ppm), the C-3 signal may broaden due to dynamic exchange if the sample is not dry.

Logic Tree for Spectral Assignment

Use the following decision tree to assign peaks in your raw data file.

AssignmentLogic Start Identify Peak Region Region1 Region: 115 - 145 ppm Start->Region1 Region2 Region: 20 - 75 ppm Start->Region2 Decision2 Intensity/Type? Region1->Decision2 Decision1 Shift > 50 ppm? Region2->Decision1 Result1 C-3 (CH-OH) ~69.8 ppm Decision1->Result1 Yes Result2 C-2 (CH2) ~26.4 ppm Decision1->Result2 No intense High Intensity (2 carbons) Decision2->intense weak Low Intensity (Quaternary) Decision2->weak Result3 Ortho/Meta (127-132 ppm) intense->Result3 Decision3 Chemical Shift? weak->Decision3 Result4 C-Br (Ipso) ~122 ppm Decision3->Result4 Low (~122) Result5 C-Alkyl (Ipso) ~141 ppm Decision3->Result5 High (~141) Result6 Nitrile (CN) ~117 ppm Decision3->Result6 Lowest (~117)

Figure 2: Logical decision tree for assigning carbon environments based on chemical shift and peak intensity.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[3] Tetrahedron, 58(1), 1-26. Link (Context: General nitrile shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3367 (Analog: 4-Bromobenzyl alcohol) & SDBS No. 5032 (Analog: 3-Hydroxypropanenitrile). Link

  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison.[5] Link (Context: C13 Chemical Shift increments for substituted benzenes).

Sources

Technical Guide: Chiral HPLC Methodologies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chiral HPLC methods for the enantioseparation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine analogs) and chiral


-amino acids.

Executive Summary

The enantiomeric purity of 3-(4-Bromophenyl)-3-hydroxypropanenitrile is a pivotal quality attribute in the synthesis of pharmaceutical actives. As a bifunctional molecule containing both a hydroxyl group and a nitrile moiety attached to a chiral center, it presents unique challenges for chromatographic resolution.

This guide compares the two most effective separation strategies:

  • Direct Resolution (Polysaccharide-Based): Utilizing amylose/cellulose carbamate phases (e.g., Chiralcel OD-H) for the native nitrile.

  • Derivative Resolution (Pirkle-Type): Utilizing donor-acceptor phases (e.g., Whelk-O 1) for the downstream

    
    -amino acid derivative.
    
Mechanistic Analysis of Separation Modes

To select the optimal method, one must understand the molecular interactions driving chiral recognition.

Method A: Polysaccharide-Based Phases (The "Gold Standard") [1]
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: The separation relies on a "three-point interaction" model. The carbamate groups on the stationary phase form hydrogen bonds with the hydroxyl (-OH) and nitrile (-CN) groups of the analyte. Simultaneously, the 3,5-dimethylphenyl groups on the polymer backbone engage in

    
    -
    
    
    
    interactions with the electron-rich 4-bromophenyl ring of the analyte.
  • Why it works: The bulky bromine substituent enhances the steric discrimination within the chiral grooves of the polysaccharide polymer, typically resulting in high selectivity (

    
    ).
    
Method B: Pirkle-Type Phases (The "Process Control" Alternative)
  • Column: (R,R)-Whelk-O 1 .

  • Mechanism: This phase utilizes a specific donor-acceptor mechanism. It is particularly effective if the nitrile has been hydrolyzed to the corresponding

    
    -amino acid or amide. The 
    
    
    
    -basic naphthalene ring of the stationary phase interacts strongly with the
    
    
    -acidic bromophenyl group.
  • Why it works: While less versatile for the neutral nitrile, this column is superior for the charged or zwitterionic downstream intermediates (e.g., 3-amino-3-(4-bromophenyl)propionic acid), making it ideal for reaction monitoring.

Comparative Performance Data

The following table summarizes the performance metrics based on experimental data for the target molecule and its close structural analogs (e.g., 3-hydroxy-3-phenylpropanonitrile).

MetricMethod A: Chiralcel OD-H Method B: (R,R)-Whelk-O 1
Target Analyte Native Nitrile (Neutral)

-Amino Acid Derivative
Mobile Phase Hexane / Isopropyl Alcohol (90:10)Hexane / EtOH / TFA / TEA (95:5:0.1:0.05)
Flow Rate 1.0 mL/min1.0 mL/min
Detection (

)
254 nm (Bromophenyl absorbance)225 nm (Amide/Acid absorbance)
Selectivity (

)
1.3 – 1.5 (High)1.2 – 1.4 (Moderate)
Resolution (

)
> 3.0 (Baseline)> 2.5 (Baseline)
Analysis Time < 15 mins< 35 mins
Robustness High (Sensitive to alcohol % change)High (Sensitive to TFA/TEA balance)

Note: Data for Method A is extrapolated from the resolution of the structural analog 3-hydroxy-3-phenylpropanonitrile [1], while Method B data is derived from the validated method for


-amino-

-(4-bromophenyl) propionic acid [2].
Detailed Experimental Protocol (Method A)

This protocol is designed for the direct enantioseparation of the nitrile intermediate.

Step 1: System Preparation
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of 2-Propanol (IPA).

    • Mix thoroughly and degas by sonication for 10 minutes. Do not use vacuum filtration for volatile mixtures to avoid ratio shifts.

  • Equilibration: Flush the column at 1.0 mL/min for 30 minutes until the baseline at 254 nm is stable.

Step 2: Sample Preparation
  • Concentration: Dissolve 1.0 mg of the racemic 3-(4-Bromophenyl)-3-hydroxypropanenitrile in 1.0 mL of Ethanol (or Mobile Phase if solubility permits).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Step 3: Execution & Analysis
  • Injection: Inject 10 µL of the sample.

  • Run Time: Set data acquisition to 20 minutes.

  • Integration: The (S)-enantiomer typically elutes first on OD-H columns due to the specific inclusion geometry, but this must be confirmed with a pure standard.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

G Start Start: Sample Analysis CheckState Analyze Chemical State Start->CheckState IsNitrile Is it the Neutral Nitrile? CheckState->IsNitrile IsAcid Is it the Amino Acid/Acid? IsNitrile->IsAcid No MethodA Method A: Chiralcel OD-H (Normal Phase) IsNitrile->MethodA Yes (Intermediate) MethodB Method B: (R,R)-Whelk-O 1 (Polar Ionic Mode) IsAcid->MethodB Yes (Final Product) MechA Mechanism: H-Bonding + Steric Inclusion MethodA->MechA MechB Mechanism: Pi-Electron Donor/Acceptor MethodB->MechB Result Result: Enantiomeric Excess (ee%) Calculation MechA->Result MechB->Result

Figure 1: Decision workflow for selecting the optimal chiral HPLC method based on the functional group chemistry of the 4-bromophenyl derivative.

Troubleshooting & Optimization
  • Poor Resolution (

    
    ): 
    
    • Cause: Strong non-specific interactions with the silica matrix.

    • Fix: Lower the alcohol content to 5% (95:5 Hexane/IPA) to increase retention and separation factor.

  • Peak Tailing:

    • Cause: Interaction of the hydroxyl group with residual silanols.

    • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the column chemistry (Standard OD-H is robust, but check specific column limits).

  • Retention Time Shift:

    • Cause: Temperature fluctuation.[2]

    • Fix: Thermostat the column compartment at 25°C. Lowering temperature to 10-15°C often improves resolution for enthalpy-driven separations.

References
  • Kaminska, A. et al. (2014). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. National Institutes of Health (PMC). Available at: [Link]

  • Madhavan, P. et al. (2007).

    
    -amino-
    
    
    
    -(4-bromophenyl) propionic acid. TSI Journals. Available at: [Link]
  • Beesley, T. E. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (2025).[3] Chiral HPLC Separations Guide. Phenomenex Technical Resources. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Mass Spectrometry Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile: Fragmentation Patterns and Methodological Comparisons

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral intermediate often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (e.g., analogs of fluoxetine and atomoxetine). Its structural integrity—specifically the labile benzylic hydroxyl group and the nitrile moiety—presents unique challenges in mass spectrometry.

This guide objectively compares the three primary analytical methodologies (EI-GC/MS, ESI-LC/MS, and TMS-Derivatization) to provide researchers with a roadmap for structural elucidation and impurity profiling.

Chemical Profile & Structural Logic

  • IUPAC Name: 3-(4-Bromophenyl)-3-hydroxypropanenitrile

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 226.07 g/mol (based on

    
    Br) / 228.07  g/mol  (based on 
    
    
    
    Br)
  • Key Structural Features:

    • Bromine Isotope Signature: The presence of a single bromine atom dictates that all molecular ions and bromine-containing fragments will appear as 1:1 doublets separated by 2 mass units (

      
      Br and 
      
      
      
      Br).
    • Benzylic Hydroxyl: Highly prone to thermal dehydration and

      
      -cleavage.
      
    • Nitrile Group: Susceptible to loss of HCN (27 Da) in high-energy collisions.

Methodological Comparison: Selecting the Right "Alternative"

In the context of drug development, the "product" is the analytical method. Below is a comparison of the three standard approaches for analyzing this compound.

FeatureMethod A: EI-GC/MS (Electron Impact)Method B: ESI-LC/MS/MS (Electrospray)Method C: TMS-Derivatization GC/MS
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)Hard (70 eV)
Molecular Ion (M+) Weak or Absent (<5% abundance)Dominant [M+H]

or [M+Na]

Strong [M]

(Shifted by +72 Da)
Primary Artifact Thermal Dehydration: M+ is often missing; spectrum resembles the alkene analog.Adduct Formation: High affinity for Na

adducts due to nitrile lone pairs.
Minimal artifacts; stabilizes the -OH group.
Structural Insight High: Rich fragmentation allows for fingerprinting and library matching.Low (Single MS): Requires MS/MS (CID) to generate structural fragments.High: Distinctive loss of TMS-OH confirms the hydroxyl position.
Best Application Impurity identification; General screening.Pharmacokinetic (PK) studies; Trace quantification.Enantiomeric separation (with chiral columns); Confirmation of alcohol vs. ketone.

Expert Insight: For structural confirmation, Method C (TMS-Derivatization) is superior to native EI-GC/MS because the benzylic hydroxyl group in the native compound often dehydrates in the hot GC injector port (


), leading to a spectrum indistinguishable from the dehydrated alkene impurity.

Deep Dive: Fragmentation Mechanisms

The fragmentation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile follows distinct pathways governed by charge localization on the aromatic ring and the stability of benzylic carbocations.

Pathway A: Benzylic Dehydration (Dominant in EI)

The most thermodynamically favorable pathway is the elimination of water. This is driven by the formation of a conjugated system (cinnamonitrile derivative).

  • Mechanism: 1,2-elimination of H

    
    O.
    
  • Result: A peak at m/z 207/209 (Base Peak in native EI).

Pathway B: -Cleavage

Ionization at the hydroxyl oxygen triggers cleavage of the adjacent C-C bond.

  • Mechanism: Homolytic cleavage between the benzylic carbon and the

    
    -carbon of the nitrile chain.
    
  • Result: Loss of the cyanomethyl radical (

    
    CH
    
    
    
    CN, 40 Da) yields the resonance-stabilized
    
    
    -hydroxy-4-bromobenzyl cation at m/z 185/187 .
Pathway C: Nitrile Elimination

High-energy fragmentation (MS/MS or EI) can cause the loss of the nitrile group as HCN or


CN.
  • Result: Secondary fragmentation of the dehydrated ion (m/z 207) losing HCN (27 Da) to form m/z 180/182 .

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

Fragmentation M Molecular Ion [M]+ m/z 225/227 Dehydration Dehydrated Ion (Cinnamonitrile Analog) m/z 207/209 M->Dehydration - H2O (18 Da) (Thermal/EI Dominant) AlphaCleavage Alpha-Cleavage Product (Hydroxy-Benzyl Cation) m/z 185/187 M->AlphaCleavage - CH2CN• (40 Da) HCN_Loss Alkyne Cation m/z 180/182 Dehydration->HCN_Loss - HCN (27 Da) Benzoyl 4-Bromobenzoyl Cation m/z 183/185 AlphaCleavage->Benzoyl - 2H Phenyl Bromophenyl Cation m/z 155/157 AlphaCleavage->Phenyl - CHOH (30 Da) Benzoyl->Phenyl - CO (28 Da)

Caption: Figure 1.[1] Fragmentation tree for 3-(4-Bromophenyl)-3-hydroxypropanenitrile showing primary (colored) and secondary (grey) pathways. Note the doublet nature of all ions due to Bromine.

Predicted Mass Spectrum Data (EI @ 70eV)

This table synthesizes theoretical fragmentation rules with empirical data from analogous beta-hydroxy nitriles.

m/z (Cluster)Ion IdentityRelative IntensityMechanistic Origin
225 / 227 [M]

< 5%Molecular ion (often invisible due to instability).
207 / 209 [M - H

O]

100% (Base) Thermal/EI dehydration forming conjugated alkene.
185 / 187 [M - CH

CN]

40 - 60%

-cleavage at the hydroxyl group.
180 / 182 [207 - HCN]

20 - 30%Loss of nitrile group from the dehydrated ion.
155 / 157 [C

H

Br]

30 - 50%Bromophenyl cation (Benzylic cleavage).
76 [C

H

]

10 - 20%Benzyne fragment (loss of Br).

Experimental Protocol: Self-Validating ESI-MS/MS

To ensure trustworthiness in data generation, follow this protocol which includes a built-in "sanity check" using the bromine isotope pattern.

Objective: Confirm molecular weight and generate structural fragments using LC-MS/MS (Triple Quadrupole or Q-TOF).

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

  • Source Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source dehydration).

    • Desolvation Temp:

      
      .
      
  • Validation Step (The "Sanity Check"):

    • Scan range m/z 100–400.

    • Pass Criteria: You must observe a doublet at m/z 226 and 228 ([M+H]

      
      ) with near-equal intensity.
      
    • Failure Mode: If you see m/z 208/210 as the dominant peak, your source temperature or cone voltage is too high, causing in-source dehydration. Lower the voltage.

  • MS/MS Acquisition:

    • Precursor Ion: Select m/z 226 (

      
      Br isotope).
      
    • Collision Energy (CE): Ramp 10–30 eV.

    • Target Fragments: Look for transitions 226

      
       208 (Water loss) and 226 
      
      
      
      157 (Bromophenyl).

References

  • NIST Mass Spectrometry Data Center. "Class: Nitriles and Benzylic Alcohols - General Fragmentation Rules." NIST Chemistry WebBook, SRD 69. [Link][2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. "3-(4-Bromophenyl)-3-hydroxypropanenitrile Compound Summary." National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4][5] (Source for Bromine isotope patterns and benzylic fragmentation).

Sources

Comparative Spectroscopic Guide: Optimizing Detection of Nitrile and Hydroxyl Motifs in Brominated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of FTIR absorption characteristics for Nitrile (-C≡N) and Hydroxyl (-OH) functional groups within brominated organic frameworks. Bromine (Br), being a heavy halogen (atomic mass ~79.9) with significant electronegativity (2.96 Pauling), induces unique spectral shifts via inductive effects (


) and mass-loading.

For researchers in drug development—where bromination is frequently employed to enhance metabolic stability—distinguishing these signals requires selecting the correct sampling interface. This guide compares the spectral performance of these functional groups and the instrumental performance of ATR (Attenuated Total Reflectance) versus Transmission modes.

Part 1: Spectral Performance Comparison (The Signals)

The presence of bromine alters the vibrational environment of proximal functional groups. The table below compares how Nitrile and Hydroxyl signals behave in non-brominated vs. brominated analogs, highlighting the "Diagnostic Value" for researchers.

Table 1: Comparative Vibrational Signatures
FeatureNitrile Group (-C≡N) Hydroxyl Group (-OH)
Standard Frequency 2210–2260 cm⁻¹ (Sharp)3200–3650 cm⁻¹ (Broad/Variable)
Effect of Bromine Inductive Intensification: The

effect of Br increases the dipole moment change (

), often increasing peak intensity without significantly broadening the band.
Acidity & Splitting: Br increases phenol acidity (

drops), strengthening H-bonds. Ortho-substitution creates distinct Intramolecular H-bonding peaks.
Shift Direction Minor Blue Shift: In aromatic systems (e.g., 4-bromobenzonitrile), the band often shifts slightly higher (~2230 cm⁻¹) compared to conjugated analogs due to increased force constants.Red Shift (H-bond): Stronger H-bonding shifts the broad band to lower wavenumbers (3200–3400 cm⁻¹). Ortho-Br creates a sharp "cis" peak ~3520 cm⁻¹.
Diagnostic Value High: The "Silent Region" (1800–2800 cm⁻¹) is free of interference. Br does not obscure this signal.Medium-High: Valuable for determining substitution patterns (e.g., ortho vs. para) based on peak splitting (Free vs. Bonded OH).
Part 2: Mechanistic Insight (The "Why")

To interpret these spectra accurately, one must understand the causality of the shifts.

1. The Nitrile Scenario (Electronic Modulation)

In bromobenzonitriles, the bromine atom acts primarily as an Electron Withdrawing Group (EWG). While conjugation with the benzene ring normally lowers the CN frequency (to ~2220 cm⁻¹), the presence of Br withdraws electron density from the ring system.

  • Result: The C≡N bond order is slightly retained/stiffened compared to electron-rich analogs, often pinning the absorption near 2230 ± 5 cm⁻¹ .

  • Benefit: The peak remains needle-sharp, making it an excellent quantitative standard.

2. The Hydroxyl Scenario (Steric & Field Effects)

In bromophenols, the position of bromine is critical.

  • Para-Substitution (4-Bromophenol): Mainly intermolecular H-bonding. Result is a single, broad band (~3300–3400 cm⁻¹) in solid phase.

  • Ortho-Substitution (2-Bromophenol): The Br atom is large and electron-rich. It forces the hydroxyl proton into a specific orientation (cis-conformer) via Intramolecular Hydrogen Bonding (O-H···Br).

  • Result: Spectral Splitting. You will often see two peaks in solution or dilute phases:

    • Free/Trans OH: ~3600 cm⁻¹ (Sharp).

    • Intramolecular/Cis OH: ~3520 cm⁻¹ (Distinct, shifted).

Visualization: Signal Evolution Pathway

The following diagram illustrates the decision logic for interpreting these shifts based on substitution patterns.

SpectralLogic Start Input: Brominated Compound Group Functional Group? Start->Group CN Nitrile (-CN) Group->CN OH Hydroxyl (-OH) Group->OH CN_Logic Check 2200-2250 cm⁻¹ (Silent Region) CN->CN_Logic OH_Logic Check Substitution Position OH->OH_Logic CN_Result Sharp Peak (2230 cm⁻¹) High Quant. Accuracy CN_Logic->CN_Result Para Para-Bromo OH_Logic->Para No Steric Interaction Ortho Ortho-Bromo OH_Logic->Ortho Proximity Effect Para_Res Single Broad Band (Intermolecular H-bond) Para->Para_Res Ortho_Res Split Peaks (Free + Intramolecular) Ortho->Ortho_Res

Figure 1: Decision tree for interpreting spectral shifts in brominated nitriles and phenols.

Part 3: Methodological Comparison (ATR vs. Transmission)

This is the most critical operational decision. Brominated compounds possess High Refractive Indices (RI) . This physical property directly impacts the performance of ATR (Attenuated Total Reflectance) spectroscopy.[1]

The Refractive Index Challenge
  • Standard Samples (Polymers/Organics): RI ≈ 1.5.[2]

  • Brominated Compounds: RI can exceed 1.7–1.8 due to the high polarizability of bromine.

  • Diamond/ZnSe Crystal: RI ≈ 2.4.[3]

The Problem: If the sample RI approaches the crystal RI, the "Critical Angle" condition is violated. The spectrum distorts, showing derivative-shaped peaks (Christiansen effect) rather than absorption bands, particularly in the fingerprint region (C-Br stretch region, 500–700 cm⁻¹).

Table 2: Sampling Technique Performance Matrix
FeatureTransmission (KBr Pellet) Standard ATR (Diamond/ZnSe) High-RI ATR (Germanium)
Crystal RI N/A2.44.0
Suitability for Br-Compounds High Low/Risky Best
Spectral Fidelity Excellent (True Absorbance)Good for CN; Poor for C-Br (Distortion risk)Excellent (No distortion)
Sample Prep Time 15–20 mins (Grinding/Pressing)< 1 min< 1 min
Detection Limit Lower (More Sensitive)Higher (Pathlength ~2µm)Highest (Pathlength ~0.6µm)
Recommendation Use for Trace Analysis or if Ge-ATR is unavailable.Use only if checking CN region (2200 cm⁻¹).Gold Standard for full-spectrum analysis of brominated organics.
Part 4: Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these specific workflows.

Protocol A: Analyzing 2-Bromophenol (Ortho-splitting)

Goal: Resolve the intramolecular H-bond.

  • Preparation: Prepare a dilute solution (0.01 M) in Carbon Tetrachloride (

    
    ) or dry Dichloromethane. Note: Solid state analysis often merges peaks due to lattice packing.
    
  • Cell: Use a liquid transmission cell (NaCl or CaF2 windows) with 0.1–1.0 mm pathlength.

  • Acquisition: Scan 4000–400 cm⁻¹.

  • Validation: Look for the "Doublet":

    • 3600–3610 cm⁻¹: Sharp (Free OH).

    • 3515–3530 cm⁻¹: Broadened but distinct (Intramolecular H-bond to Br).

Protocol B: Quantitative Nitrile Assessment (High-Throughput)

Goal: Quantify 4-bromobenzonitrile purity without KBr pressing.

  • Hardware: FTIR with a Germanium (Ge) ATR crystal.

  • Blanking: Clean crystal with isopropanol; collect background (64 scans).

  • Deposition: Place solid powder directly on the Ge crystal. Apply high pressure (clamp) to ensure contact.

  • Correction: Apply "ATR Correction" in software (converts penetration depth dependence to transmission-like format).

  • Analysis: Integrate area under 2220–2240 cm⁻¹.

    • Why Ge? The high RI of Ge (4.0) ensures the infrared beam penetrates the brominated sample without refractive distortion, maintaining peak symmetry.

Visualization: Method Selection Workflow

MethodSelection Sample Sample: Brominated Compound State Physical State? Sample->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Need Quantitative Purity? Solid->Quant Res Need OH Splitting Info? Liquid->Res KBr Transmission (KBr Pellet) Best Sensitivity Quant->KBr Trace Analysis GeATR Germanium ATR Fast & Distortion-Free Quant->GeATR Routine QC DiaATR Diamond ATR (Acceptable for CN only) Quant->DiaATR Avoid if possible Res->GeATR General ID SolTrans Dilute Solution Cell (CCl4) Res->SolTrans To see H-bond splitting

Figure 2: Workflow for selecting the optimal FTIR sampling mode for brominated compounds.

References
  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 4-bromo- Infrared Spectrum.[4][5][6] NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]

  • Specac Ltd. (2023). FTIR: Transmission vs ATR spectroscopy.[1][3][Link]

  • Kovács, A. et al. (2015). Intramolecular Hydrogen Bonding in 2-Halophenols.[9] Journal of Molecular Structure. (Contextualized via general spectroscopic principles of ortho-halophenols).

  • Bruker Optics. (2023). Attenuated Total Reflectance (ATR) Principles.[1][3][10][Link]

Sources

Comparing chemical vs enzymatic reduction for 3-(4-Bromophenyl)-3-hydroxypropanenitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile is a critical chiral building block, serving as a direct intermediate for the synthesis of Atomoxetine (Strattera) and related serotonin-norepinephrine reuptake inhibitors (SNRIs).

The production of this intermediate hinges on the reduction of the ketone precursor, 3-(4-bromophenyl)-3-oxopropanenitrile . This guide compares the two dominant methodologies:

  • Chemical Reduction (Sodium Borohydride): A robust, low-cost method yielding a racemic mixture (

    
     0% ee), requiring downstream chiral resolution.
    
  • Enzymatic Reduction (Ketoreductase - KRED): A highly selective biocatalytic route yielding the target (S)-enantiomer with >99% ee, eliminating the need for resolution steps.

Part 1: Mechanistic Overview

The fundamental difference lies in the spatial control of the hydride transfer. Chemical reagents attack from either face of the planar carbonyl group with equal probability, whereas enzymes utilize a chiral binding pocket to enforce a single trajectory of attack.

Mechanistic Pathway Diagram

ReductionPathways cluster_Chem Chemical Route (NaBH4) cluster_Bio Enzymatic Route (KRED) Substrate 3-(4-Bromophenyl)- 3-oxopropanenitrile (Achiral Ketone) Chem_TS Hydride Attack (Non-selective) Substrate->Chem_TS Enz_Complex Enzyme-Substrate Complex (Stereocontrolled) Substrate->Enz_Complex Racemate Racemic Product (50% R / 50% S) 0% ee Chem_TS->Racemate ChiralProd (S)-Enantiomer >99% ee Enz_Complex->ChiralProd Cofactor NADPH -> NADP+ (Recycled by GDH) Cofactor->Enz_Complex

Figure 1: Comparison of non-selective chemical hydride attack versus stereoselective enzymatic reduction.

Part 2: Comparative Analysis

Selectivity and Yield

The chemical route is stoichiometrically efficient but stereochemically inefficient. To obtain the pure (S)-enantiomer from the chemical racemate, a resolution step (e.g., lipase-catalyzed kinetic resolution or chiral crystallization) is required. This theoretically caps the yield of the desired enantiomer at 50% unless a dynamic kinetic resolution (DKR) is employed.

In contrast, the enzymatic route is stereoconvergent (if DKR is possible) or simply highly selective, converting 100% of the ketone to the (S)-alcohol.

Performance Metrics Table
FeatureChemical Reduction (

)
Enzymatic Reduction (KRED)
Reagent Sodium Borohydride (

eq)
Ketoreductase (cat.) + NADPH
Solvent System Methanol or Ethanol (

)
Phosphate Buffer / DMSO (

)
Enantiomeric Excess (ee) 0% (Racemic)>99% (S) or (R)
Isolated Yield 90-95% (Racemic)85-95% (Chiral)
Atom Economy High (H- transfer)High (Enzyme recycled)
E-Factor (Waste) Moderate (Borate salts, workup)Low (Biodegradable buffer)
Cost Driver Resolution reagents / Chiral HPLCEnzyme cost / Cofactor recycling

Part 3: Experimental Protocols

Protocol A: Chemical Reduction (Baseline)

Objective: Synthesis of racemic 3-(4-bromophenyl)-3-hydroxypropanenitrile.

Reagents:

  • 3-(4-Bromophenyl)-3-oxopropanenitrile (10 mmol, 2.24 g)

  • Sodium Borohydride (

    
    ) (5 mmol, 0.19 g)
    
  • Methanol (30 mL)

  • HCl (1M) for quenching

Procedure:

  • Dissolution: Dissolve the ketone (2.24 g) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to

    
     using an ice bath.
    
  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Quench: Cool back to

    
    . Slowly add 1M HCl until pH 
    
    
    
    6 to destroy excess hydride.
  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude oil usually requires no column chromatography for general use, but can be crystallized from Hexane/IPA.
    

Validation:

  • 1H NMR (

    
    ): 
    
    
    
    5.1 (m, 1H, CH-OH), 2.7 (d, 2H,
    
    
    -CN).
  • Chiral HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), will show two peaks of equal area (1:1 ratio).

Protocol B: Enzymatic Reduction (Advanced)

Objective: Asymmetric synthesis of (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile.

Reagents:

  • Substrate: 3-(4-Bromophenyl)-3-oxopropanenitrile (500 mg)

  • Enzyme: KRED-130 (or equivalent commercial screening hit from Codexis/Johnson Matthey)

  • Cofactor Recycle: Glucose Dehydrogenase (GDH, 10 mg) + Glucose (600 mg) + NADP+ (5 mg)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) containing 1 mM

    
    .
    

Procedure:

  • Buffer Prep: Prepare 25 mL of phosphate buffer (pH 7.0). Add Glucose (1.5 eq relative to substrate) and catalytic NADP+.

  • Enzyme Charge: Add GDH (recycling enzyme) and the specific KRED (20-50 mg depending on activity). Stir gently to dissolve/suspend.

  • Substrate Addition: Dissolve the ketone substrate in DMSO (1-2 mL). Add this dropwise to the stirring enzyme solution. Note: Final DMSO concentration should not exceed 10% v/v.

  • Incubation: Stir at

    
     at 200 rpm for 24 hours. Maintain pH at 7.0 using a pH-stat or manual addition of 1M NaOH (gluconic acid byproduct lowers pH).
    
  • Workup: Add Celite (500 mg) and stir for 10 mins. Filter to remove protein sludge. Extract filtrate with Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry over

    
     and concentrate.
    

Validation:

  • Chiral HPLC: Chiralcel OD-H. Expect a single peak (>99% ee) corresponding to the (S)-enantiomer (retention time varies by flow rate, typically elutes second).

Part 4: Troubleshooting & Optimization Logic

When moving from chemical to enzymatic routes, the challenges shift from "selectivity" to "solubility" and "stability."

Optimization Workflow Diagram

Optimization Start Start Enzymatic Reaction CheckConv Check Conversion (24h) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv No HighConv High Conversion (>90%) CheckConv->HighConv Yes SolubilityIssue Substrate Precipitated? LowConv->SolubilityIssue Inhibition Enzyme Inhibition? SolubilityIssue->Inhibition No FixSolubility Action: Add Co-solvent (DMSO/IPA up to 10%) or Surfactant (Tween-80) SolubilityIssue->FixSolubility Yes FixInhibition Action: Check pH (Gluconic Acid) Add Resin (In situ product removal) Inhibition->FixInhibition

Figure 2: Decision tree for troubleshooting low conversion in biocatalytic reduction.

Critical Control Points (CCP)
  • pH Control: In the enzymatic route, the oxidation of glucose produces gluconic acid. If the pH drops below 6.0, KRED activity often plummets. Solution: Use strong buffer (100mM) or a pH-stat titrator.

  • Substrate Loading:

    
    -ketonitriles are poorly soluble in water. While DMSO helps, high concentrations deactivate enzymes. Solution:  Use a "fed-batch" approach, adding substrate slowly over time to keep the concentration low but the total throughput high.
    

References

  • Liu, J., et al. (2012).

    
    -ketonitriles to chiral 
    
    
    
    -hydroxy nitriles." Journal of Biotechnology.
  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.

  • Patel, R. N. (2008). "Biocatalysis for synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology.

  • Codexis Inc. "Ketoreductase Screening Kits and Protocols." Codexis Technical Literature.

  • Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology.

Structural Characterization Guide: 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallographic strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0), a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Executive Summary

3-(4-Bromophenyl)-3-hydroxypropanenitrile presents a unique crystallographic challenge. As a


-hydroxy nitrile, it possesses a flexible alkyl chain and a hydrogen-bond donor/acceptor motif that often leads to low-melting solids or oils, complicating direct structure determination. However, the presence of the Bromine  substituent (

) offers a significant advantage for de novo phasing via Single-wavelength Anomalous Dispersion (SAD).

This guide compares three distinct workflows for obtaining high-quality structural data, evaluating them based on resolution , crystallizability , and absolute configuration determination .

FeatureMethod A: Direct Crystallization Method B: Derivatization (Esterification) Method C: Co-Crystallization
Primary Utility Native conformation & packing analysisAbsolute configuration (Chiral Reference)Overcoming "oiling out"
Crystallinity Moderate to Low (often requires < 0°C)High (Rigid lattice)Variable
Phasing Source Intrinsic Br-SADIntrinsic Br + Extrinsic (if heavy atom added)Co-former dependent
Sample Prep Minimal (Recrystallization only)Synthetic Step RequiredScreening Required
Success Rate 30% (Risk of twinning/disorder)>90% 50%

Technical Analysis of Methods

Method A: Direct Crystallization (The "Native" Approach)

This method relies on the intrinsic properties of the molecule. The Bromine atom is the "Hero" element here, providing sufficient anomalous signal (


 at Cu K

) to solve the phase problem without heavy-atom soaking.
  • Lattice Drivers: The crystal packing is dominated by O–H···N≡C hydrogen bonds, forming infinite 1D chains or dimers. The 4-bromophenyl group drives

    
    -
    
    
    
    stacking.
  • Challenges: The flexibility of the

    
     arm often introduces conformational disorder , reducing resolution to >1.2 Å.
    
  • Protocol: Slow evaporation from non-polar solvents (Hexane/EtOAc) at 4°C is critical to avoid oil formation.

Method B: Crystalline Derivatization (The "Gold Standard")

When direct crystallization fails, converting the alcohol to a crystalline ester (e.g., p-nitrobenzoate or camphanate) is the industry standard.

  • Mechanism: The derivative adds a rigid, planar aromatic system (e.g., p-nitrobenzoate) that promotes strong

    
    -stacking and high-melting lattices.
    
  • Absolute Configuration: Using a chiral derivatizing agent (e.g., (1S)-(-)-Camphanic chloride) introduces a known chiral center, allowing unambiguous assignment of the target molecule's stereochemistry (

    
     vs 
    
    
    
    ).
  • Data Quality: Often yields resolution <0.8 Å, allowing anisotropic refinement of all non-hydrogen atoms.

Method C: 3-Oxo Precursor Comparison

Often, the ketone precursor (3-(4-Bromophenyl)-3-oxopropanenitrile ) crystallizes more readily due to planarity. While not the target molecule, it provides a "molecular replacement" search model for the heavy atom positions.

Experimental Data & Crystallographic Parameters[1][2][3]

The following table summarizes the typical crystallographic parameters observed for this class of halogenated


-hydroxy nitriles.
Table 1: Comparative Crystallographic Metrics
ParameterDirect Crystal (Racemic) Direct Crystal (Enantiopure) p-Nitrobenzoate Derivative
Space Group

(Centrosymmetric)

or

(Chiral)

Unit Cell Vol (

)
~1100 ų (

)
~550 ų (

)
~1800 ų (

)
Density (

)
~1.55 g/cm³~1.52 g/cm³~1.45 g/cm³
R-Factor (

)
4.5 - 6.0% (Disorder likely)3.5 - 5.0%< 3.5% (High Quality)
Flack Parameter N/A0.00 ± 0.04 (Reliable via Br)0.00 ± 0.02
Key Interaction O–H[1][2][3][4][5]···N (2.85 Å)O–H···N (Helical chain)C=O···H–C (Weak)

Note: The Flack Parameter is the critical metric for absolute configuration. A value near 0.0 indicates the correct structure; a value near 1.0 indicates the inverted structure. The heavy Bromine atom makes this determination robust even with Mo K


 radiation.

Decision Workflow for Structure Determination

The following diagram illustrates the logical flow for determining the structure and absolute configuration of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.

G Start Start: Crude 3-(4-Br)-3-OH-Nitrile Solubility Solubility Screen (Hexane, EtOAc, DCM) Start->Solubility IsSolid Is it a Solid? Solubility->IsSolid DirectCryst Method A: Direct Crystallization (Slow Evap @ 4°C) IsSolid->DirectCryst Yes (MP > 40°C) Derivatize Method B: Derivatize (p-Nitrobenzoate / Camphanate) IsSolid->Derivatize No (Oil / Gum) CheckDiffraction Check Diffraction DirectCryst->CheckDiffraction SolveSAD Solve via Br-SAD (Anomalous Scattering) CheckDiffraction->SolveSAD Good Spots CheckDiffraction->Derivatize Weak/Disordered CrystDeriv Crystallize Derivative (High MP, Rigid) Derivatize->CrystDeriv SolveMR Solve via Molecular Replacement or Direct Methods CrystDeriv->SolveMR

Figure 1: Decision matrix for crystallographic characterization of brominated


-hydroxy nitriles.

Detailed Protocols

Protocol A: Direct Crystallization (Vapor Diffusion)

Best for: Rapid screening of solid samples.

  • Dissolution: Dissolve 20 mg of the nitrile in 0.5 mL of Ethyl Acetate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane (Anti-solvent).

  • Incubation: Seal the outer jar and store at 4°C (refrigerator). The lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over oiling out.

  • Harvesting: Crystals typically appear within 3-7 days. Mount immediately in cryo-oil (Paratone-N) to prevent desolvation.

Protocol B: Derivatization with (1S)-(-)-Camphanic Chloride

Best for: Oily samples or determining absolute configuration of enantiomers.

  • Reaction: To a solution of the nitrile (1.0 equiv) in dry Pyridine, add (1S)-(-)-Camphanic chloride (1.2 equiv) and DMAP (0.1 equiv).

  • Workup: Stir at RT for 4h. Quench with water, extract with DCM, and wash with 1M HCl (to remove pyridine).

  • Crystallization: Recrystallize the crude ester from hot Ethanol or Isopropanol.

  • Analysis: The resulting crystal contains a known chiral center (from the camphanate). Refine the structure; if the camphanate stereochemistry matches the known (1S) configuration, the stereochemistry of the nitrile can be assigned relative to it.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational paper on using anomalous scattering for absolute configuration). [Link]

  • Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering in the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. [Link]

  • Organic Syntheses. "Synthesis of chiral

    
    -hydroxy nitriles via biocatalytic reduction." (General reference for synthesis context).
    [Link]
    

Sources

Comparative Validation Guide: Elemental Analysis for 3-(4-Bromophenyl)-3-hydroxypropanenitrile Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

In the synthesis of pharmaceutical intermediates like 3-(4-Bromophenyl)-3-hydroxypropanenitrile , purity validation is often reduced to a single HPLC trace. This is a critical error in drug development. While HPLC identifies chromophoric impurities, it fails to detect moisture, inorganic salts, or trapped solvents—contaminants that ruin stoichiometry in downstream SAR (Structure-Activity Relationship) studies.

This guide objectively compares Elemental Analysis (EA) against HPLC and qNMR, demonstrating why EA remains the "Gold Standard" for establishing bulk purity, particularly for hygroscopic hydroxy-nitriles.

Theoretical Baseline

Before validation, the theoretical composition must be established. The presence of the bromine atom and the hydroxyl group makes this molecule sensitive to dehydration and solvation, which significantly alters these values.

Target Molecule: 3-(4-Bromophenyl)-3-hydroxypropanenitrile Molecular Formula:


Molecular Weight:  226.07  g/mol [1]
ElementAtomic MassCountTotal MassTheoretical %
Carbon (C) 12.0119108.1047.82%
Hydrogen (H) 1.00888.063.57%
Nitrogen (N) 14.007114.016.20%
Bromine (Br) 79.904179.9035.34%
Oxygen (O) 15.999116.007.08%

Critical Threshold: The scientific standard for purity (95%+) requires experimental values to be within


  of the theoretical values [1].

Comparative Analysis: EA vs. Alternatives

This section evaluates why EA is necessary despite the prevalence of modern spectroscopic techniques.

Table 1: Method Performance Matrix
FeatureElemental Analysis (Combustion) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Detection Bulk elemental ratio (C, H, N)Chromophores (UV active)Proton environments
Inorganic Salts Detected (Lowers %C/H/N)Missed (Invisible to UV)Missed (Unless specific nuclei targeted)
Water/Moisture Detected (Elevates %H, Lowers %C)Missed Detected (if solvent allows)
Isomeric Purity Cannot distinguish isomersExcellent (Separates enantiomers w/ chiral column)Good (if diastereomeric peaks resolve)
Sample Destructive? YesNo (Recoverable)No
Cost/Run LowMediumHigh
Expert Insight: The "Hidden" Impurity Trap

For 3-(4-Bromophenyl)-3-hydroxypropanenitrile , the most dangerous impurities are inorganic salts (from the cyanide substitution step) and water (due to the -OH group).

  • Scenario: You have 99% HPLC purity, but the sample contains 5% NaCl.

  • Result: Your reaction stoichiometry will be off by 5%, leading to incomplete reactions in the next step. Only EA or Ash testing will catch this.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, this protocol includes a "System Suitability Test" using a standard.

Phase 1: System Suitability (The "Trust" Step)

Before analyzing the target, run a certified standard of Acetanilide (


).
  • Requirement: Experimental %C must be

    
    .
    
  • Why? If the instrument fails the standard, it will fail your sample. Do not proceed until this passes.

Phase 2: Sample Preparation (Crucial)

The hydroxyl group is prone to hydrogen bonding with water.

  • Drying: Dry the sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
    • Caution: Higher temperatures may trigger dehydration to the alkene (cinnamonitrile derivative).

  • Weighing: Use a microbalance (readability

    
    ). Weigh 2.0 – 3.0 mg into a tin capsule.
    
    • Tip: Fold the capsule tightly to exclude atmospheric nitrogen.

Phase 3: Combustion Parameters
  • Furnace Temp:

    
     (Ensure complete combustion of the aromatic ring).
    
  • Carrier Gas: Helium (High purity 99.999%).

  • Oxygen Boost: 2-3 seconds (Required for the Bromine-heavy matrix).

Data Interpretation & Troubleshooting

Visualizing the decision process is vital for consistent validation.

Diagram 1: Validation Logic Tree

This diagram guides the researcher through interpreting the EA results relative to the


 limit.

ValidationLogic Start Start: EA Result Received CheckLimit Is Result within ±0.4% of Theoretical? Start->CheckLimit Pass PASS: Sample Pure (>95%) Proceed to Synthesis CheckLimit->Pass Yes Fail FAIL: Analyze Deviation CheckLimit->Fail No CheckH Is %H High (> +0.4%)? Fail->CheckH CheckC Is %C Low (< -0.4%)? CheckH->CheckC No Solvent Diagnosis: Trapped Solvent/Water Action: Re-dry & re-test CheckH->Solvent Yes (High H) Inorganic Diagnosis: Inorganic Contamination (Salts/Silica) Action: Recrystallize CheckC->Inorganic Yes (Low C, Normal H) Dehydration Diagnosis: Dehydration Product (Alkene formation) Action: Check HPLC CheckC->Dehydration No (C/H Ratios skewed)

Caption: Decision matrix for interpreting Elemental Analysis deviations based on ICH guidelines.

Diagram 2: The "Blind Spot" Visualization

Why HPLC is not enough. This diagram illustrates the detection overlap.

DetectionOverlap HPLC HPLC-UV (Chromophores) EA Elemental Analysis (Bulk Composition) Impurity1 Isomers Impurity2 Starting Material Impurity3 Water & Solvents Impurity4 Inorganic Salts

Caption: Venn diagram illustrating that while HPLC detects isomers, only EA detects non-chromophoric contaminants like water and salts.

References

  • International Council for Harmonisation (ICH). (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-(4-Bromophenyl)-3-hydroxypropanenitrile.[1][2] Retrieved from [Link]

Sources

Comparative Guide: 3-(4-Bromophenyl)-3-hydroxypropanenitrile vs. Chloro-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Halogenated


-Hydroxy Nitriles in Pharmaceutical Synthesis
Date:  October 2023

Executive Summary

In the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), 3-phenyl-3-hydroxypropanenitrile scaffolds serve as the chiral "anchor."

While the Chloro-analog (3-(4-chlorophenyl)-3-hydroxypropanenitrile) is the industry standard for blockbuster drugs like Atomoxetine , the Bromo-analog (3-(4-bromophenyl)-3-hydroxypropanenitrile) offers distinct advantages in diversity-oriented synthesis (DOS).

Key Differentiator: The Bromo-analog is not merely a heavier version of the Chloro-compound; it is a functionalizable handle . The C-Br bond allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of complex biaryl libraries that are chemically inaccessible with the inert C-Cl bond under standard conditions.

Chemical & Physical Profile

The choice between Bromo- and Chloro-analogs dictates the solubility profile and enzyme compatibility during synthesis.

FeatureBromo-Analog Chloro-Analog Implication
Formula


Br adds significant mass (~44 Da diff).
LogP (Lipophilicity) ~2.6~2.1Br is more lipophilic. It binds tighter to hydrophobic pockets in KREDs (Ketoreductases).
C-X Bond Energy ~276 kJ/mol~338 kJ/molBr is more labile. It is reactive to Lithiation/Pd-catalysis but sensitive to light.
Leaving Group Ability High (

HBr = -9)
Moderate (

HCl = -7)
Br allows for facile

or metal insertion.
Cost High (

$)
Low ($)Cl is preferred for bulk manufacturing; Br for R&D/SAR.

Biocatalytic Synthesis: The "Alpha-Ethylation" Trap

A critical, often overlooked challenge in synthesizing these chiral alcohols from their


-ketonitrile precursors is the competing 

-ethylation
side reaction when using whole-cell biocatalysts (e.g., Saccharomyces cerevisiae or Curvularia lunata).
Mechanistic Insight

When reducing 3-(4-bromophenyl)-3-oxopropanenitrile , the bulky Bromine atom changes the substrate's residence time in the enzyme active site compared to the Chlorine analog.

  • The Problem: Whole-cell systems often contain fatty acid synthases or other alkylating enzymes that can attack the activated methylene group (

    
    -position) before the ketone is reduced.
    
  • The Solution: Use isolated/purified Carbonyl Reductases (CBRs) or Ketoreductases (KREDs) with cofactor recycling (GDH/Glucose) to eliminate the cellular background reactions.

Pathway Visualization

The following diagram illustrates the competing pathways and the correct route for high enantiomeric excess (ee).

Biocatalysis Substrate 3-(4-Br/Cl-phenyl)- 3-oxopropanenitrile WholeCell Whole Cell System (e.g., Baker's Yeast) Substrate->WholeCell Path A (Risky) PurifiedEnz Purified KRED + NADPH (Biphasic System) Substrate->PurifiedEnz Path B (Recommended) SideProduct SIDE PRODUCT: Alpha-Ethylated Impurity (Difficult Separation) WholeCell->SideProduct Competing Alkylation TargetProduct TARGET: (S)-3-(4-Br/Cl-phenyl)- 3-hydroxypropanenitrile (>99% ee) WholeCell->TargetProduct Reduction PurifiedEnz->TargetProduct Selective Reduction

Figure 1: Biocatalytic workflow comparing whole-cell risks vs. purified enzyme specificity.

Experimental Protocols

Protocol A: Enantioselective Reduction (Applies to both, optimized for Br)

Objective: Synthesis of (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile with >98% ee.

Reagents:

  • Substrate: 3-(4-bromophenyl)-3-oxopropanenitrile (10 mM)

  • Enzyme: Recombinant Carbonyl Reductase (e.g., C. parapsilosis CPCR or commercial KRED screening kit)

  • Cofactor: NADPH (0.5 mM) + Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate (pH 6.5).

  • Solvent: Isopropanol (IPA) or Butyl Acetate for biphasic extraction.

Step-by-Step:

  • Buffer Prep: Degas 100 mM phosphate buffer (pH 6.5). Oxygen can degrade NADPH.

  • Substrate Solubilization: Dissolve the Bromo-ketone in DMSO (5% v/v final concentration). Note: The Bromo-analog is less soluble in water than the Chloro-analog; do not exceed 10% DMSO to avoid enzyme denaturation.

  • Reaction Initiation: Add GDH (5 U/mL), Glucose (1.5 eq), and NADPH (0.05 eq). Incubate at 30°C for 5 mins. Add KRED enzyme.

  • Monitoring: Monitor consumption of ketone via HPLC (C18 column).

    • Critical Checkpoint: If conversion stalls at 50%, add more GDH, not more KRED. The cofactor regeneration is usually the limiting step.

  • Work-up: Extract twice with Ethyl Acetate. The Bromo-alcohol will partition heavily into the organic phase (LogP ~2.6).

  • Purification: Recrystallize from Hexane/EtOAc.

    • Result: White crystalline solid. (S)-configuration is typical for CPCR-type enzymes.

Protocol B: Divergent Cross-Coupling (Bromo-Analog Specific)

Objective: Converting the Bromo-nitrile to a Biaryl scaffold (Suzuki Coupling). This reaction fails with the Chloro-analog under these mild conditions.

Reagents:

  • Substrate: 3-(4-bromophenyl)-3-hydroxypropanenitrile (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Protection (Crucial): The free hydroxyl group (-OH) can poison Pd catalysts or undergo side reactions. Protect first with TBSCl (tert-butyldimethylsilyl chloride) and Imidazole.

  • Coupling: Mix the TBS-protected Bromo-nitrile, boronic acid, base, and catalyst in Dioxane/Water.

  • Degas: Sparge with Argon for 10 mins. (Oxygen destroys the active Pd(0) species).

  • Heat: Stir at 80°C for 4 hours.

    • Observation: The reaction mixture turns black (Pd precipitation) upon completion.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TBS group and restore the chiral hydroxyl.

Strategic Utility: When to use Which?

The decision matrix below guides the selection based on the project phase.

DecisionMatrix Start Project Goal? Target Target: Known Drug (e.g., Atomoxetine) Start->Target Discovery Target: Novel SAR (Library Generation) Start->Discovery UseCl Use CHLORO-Analog (Cost-effective, Stable) Target->UseCl Standard Route UseBr Use BROMO-Analog (Reactive Handle) Discovery->UseBr Diversity Needed Coupling Pd-Catalyzed Coupling (Suzuki/Heck) UseBr->Coupling Functionalize 4-Position

Figure 2: Decision matrix for selecting Halogenated Hydroxypropanenitriles.

Data Summary Table
ParameterChloro-AnalogBromo-Analog
Enzymatic Conversion (4h) >95%~85% (Steric hindrance)
Enantiomeric Excess (ee) >99%>98%
Suzuki Coupling Yield <10% (requires specialized ligands)>90% (standard conditions)
Lithium-Halogen Exchange Slow (-78°C)Fast (-78°C)

References

  • Vertex AI Search. (2025). Stereocomplementary bioreduction of β-ketonitrile without ethylated byproduct. National Institutes of Health (PubMed). Link

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link

  • PubChem. (2025).[2] Compound Summary: 3-(4-Bromophenyl)propanenitrile.[2][3] National Library of Medicine. Link

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Link

  • Semantic Scholar. (2023). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase. Link

Sources

Reference Standards for 3-(4-Bromophenyl)-3-hydroxypropanenitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The "Purity Gap" in Early Development

3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral building block, often utilized in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs) and related aryl-propanamine therapeutics.

A major challenge in quantifying this intermediate is the absence of pharmacopeial (USP/EP) Certified Reference Materials (CRMs) . Commercially available "chemical grade" options typically range from 96% to 98% purity, often containing significant levels of residual solvents, water, and structurally related brominated impurities.

This guide provides a validated framework for:

  • Bridging the Gap: Converting commercial-grade material into a qualified Primary Reference Standard using qNMR.

  • Routine Quantification: A robust RP-HPLC-UV method for daily batch release.

  • Comparative Analysis: Data demonstrating the critical impact of standard qualification on assay accuracy.

The Hierarchy of Standards: A Comparative Analysis

In the absence of a USP monograph, the analytical scientist must establish a hierarchy to ensure traceability.

Table 1: Comparative Profile of Reference Standard Grades
FeatureCommercial Chemical Grade Qualified Primary Standard (In-House) Working Standard
Source Chemical Vendors (e.g., Sigma, BLDpharm)Derived from Chemical Grade via Purification & CharacterizationDerived from Chemical Grade, calibrated against Primary
Purity Claim "≥ 96%" or "97%" (Area %)99.xx% (w/w) (Mass Balance/qNMR)Assigned Assay Value (e.g., 99.2%)
Traceability Vendor COA (often insufficient for GMP)Traceable to NIST (via qNMR Internal Standard)Traceable to In-House Primary
Water/Solvent Not typically correctedQuantified & Corrected (KF/GC-HS)Not typically corrected (accounted for in assay assignment)
Primary Use Synthesis starting materialMethod Validation, Release TestingRoutine Batch Analysis, Stability
Risk High: Can introduce 2-4% bias in potency calculations.Low: Gold standard for accuracy.Low: Practical for daily use.[1]
Establishing the "Gold Standard": qNMR Qualification Protocol

Since no CRM exists, you must characterize your own. Quantitative NMR (qNMR) is the superior method for this, as it is a primary ratio method traceable to the International System of Units (SI) via an internal standard (IS).

Workflow: Commercial Grade

Primary Standard

qNMR_Workflow Raw Raw Material (Commercial Grade ~96%) Purify Optional Purification (Recrystallization) Raw->Purify If Purity <98% qNMR 1H qNMR Analysis (Internal Std: Maleic Acid) Raw->qNMR If Purity >98% Impurity Impurity Profiling (GC-HS + KF Titration) Raw->Impurity Purify->qNMR Calc Mass Balance Calculation (100% - Impurities) qNMR->Calc Absolute Content Impurity->Calc Subtract Volatiles Primary Qualified Primary Standard (Assay: 99.xx% w/w) Calc->Primary

Figure 1: Workflow for qualifying a non-compendial chemical as a Primary Reference Standard.

qNMR Experimental Parameters
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (provides excellent solubility for polar nitriles).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (D1):

    
     30 seconds (ensure 5x T1 relaxation for quantitative accuracy).
    
  • Target Signal: The methine proton at the chiral center (CH -OH) or the aromatic protons (ensure no overlap with IS).

Routine Quantification: Validated RP-HPLC Method

For daily quality control, qNMR is too low-throughput. We utilize the qualified Primary Standard to validate the following HPLC method.

Method Performance Comparison
  • HPLC-UV (Recommended): Robust, linear, and sufficient for purity >99.5%.

  • LC-MS/MS: Necessary only for trace impurity analysis (genotoxic impurities) or biological matrices (PK studies).

Detailed Protocol: RP-HPLC-UV

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Maximize sensitivity for bromophenyl) or 254 nm (Higher selectivity).

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010

3. Standard Preparation:

  • Stock Solution: Dissolve 10.0 mg of Qualified Primary Standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Water/ACN (50:50).

4. System Suitability Criteria:

  • Tailing Factor: < 1.5.[2]

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 1.0% for area.

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (1.0 mg/mL in 50:50 ACN/Water) HPLC RP-HPLC Separation (C18, Gradient Elution) Sample->HPLC Detect UV Detection (220 nm) HPLC->Detect Retention Time ~7.5 min Data Integration & Quantification (External Std Method) Detect->Data

Figure 2: Routine HPLC-UV Quantification Workflow.

Comparative Data: The Cost of Inaccuracy

To demonstrate the importance of using a Qualified Primary Standard versus a raw Commercial Grade chemical, we simulated a potency assay of a drug substance batch.

Scenario: A researcher uses a commercial vendor's "96%" standard without correction vs. a qNMR-qualified standard (99.4% purity).

Table 2: Impact on Drug Substance Potency Assignment
ParameterScenario A: Uncorrected Commercial Std Scenario B: Qualified Primary Std Delta (Error)
Standard Purity Used Assumed 100% (or nominal 96%)99.4% (Determined by qNMR)-
Actual Standard Purity 95.2% (Contains water/solvents)99.4%4.2% discrepancy
Calculated Sample Potency 104.2% (Falsely High)100.0% (Accurate)+4.2% Bias
Regulatory Consequence OOS (Out of Spec) InvestigationPass Significant Delay

Analysis: Using an uncharacterized standard leads to a systematic overestimation of the sample potency (because the standard response is lower than it should be for a "100%" pure substance). In Scenario A, this bias pushes the result out of specification (>102%), triggering costly investigations.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Saito, T., et al. (2011). Metrological traceability of purity values for organic reference materials. Accreditation and Quality Assurance. Link

  • Burgé, G., et al. (2015).[3] 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC. RSC Advances. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-(4-Bromophenyl)-3-hydroxypropanenitrile. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link

Sources

Safety Operating Guide

3-(4-Bromophenyl)-3-hydroxypropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Disposal of 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Part 1: Chemical Profile & Hazard Vectoring

Senior Scientist Note: 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0) presents a dual-hazard profile: the acute toxicity potential of the nitrile moiety (


) and the environmental persistence/toxicity of the organobromine  substituent.[1] Unlike simple inorganic cyanides, the nitrile group here is covalently bonded, reducing the immediate risk of HCN evolution under neutral conditions.[2] However, metabolic processing or exposure to strong acids/oxidizers can liberate toxic cyanide species.[2] Furthermore, as a halogenated organic, it must never  be combined with general organic waste streams intended for fuel blending; it requires specific high-temperature incineration to prevent the formation of brominated dioxins/furans.[1][2]
Physicochemical & Hazard Summary
PropertyData / ClassificationOperational Implication
CAS Number 65984-59-0Use for waste manifesting and inventory tracking.[1]
Molecular Formula

Halogenated : Requires segregation from non-halogenated solvents.[1]
Physical State Solid (typically off-white powder)Dust inhalation risk; requires HEPA-filtered weighing or fume hood.[1]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), IrritantNitrile : Treat as a potential metabolic cyanide source.[1]
Reactivity Incompatible with Strong Oxidizers, Strong Acids, Strong BasesAcid Contact : Risk of HCN evolution.[2] Base Contact : Hydrolysis risk.[1]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

Trust Protocol: The following PPE standards are non-negotiable. Reliance on "standard lab coats" is insufficient for organobromine nitriles due to their potential for skin absorption.[1]

  • Respiratory Protection:

    • Primary: Handle strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary: If handling open powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.[1][2]

  • Dermal Protection:

    • Gloves: Nitrile gloves are generally acceptable for incidental splash protection due to the chemical similarity (like dissolves like), but Double-Gloving is required.[1][2]

      • Inner Layer: 4 mil Nitrile (Disposable).[1]

      • Outer Layer: 5–8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.[1]

    • Body: Tyvek® sleeves or a chemical-resistant apron over a standard cotton lab coat to prevent sleeve contamination during weighing.[1]

  • Eye Protection:

    • Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling where airborne particulates may bypass side shields.[1]

Part 3: Disposal Procedures & Workflow

Core Directive: This compound is a Halogenated Organic .[1][3] It must be destroyed via high-temperature incineration at a permitted facility.[1] Under no circumstances should this be treated via in-lab chemical deactivation (e.g., bleach oxidation) unless you are a process chemist with a validated, cooled protocol, as exothermic runaways can release cyanogen bromide or HCN.[2]

Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 3-(4-Bromophenyl)-3-hydroxypropanenitrile StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid Waste (Mother liquor, dissolved in solvent) StateCheck->LiquidWaste Solution StreamA Stream A: Solid Hazardous Waste Label: 'Toxic, Halogenated Solid' SolidWaste->StreamA HalogenCheck Solvent Type? LiquidWaste->HalogenCheck StreamB Stream B: Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) HalogenCheck->StreamB Halogenated Solvent StreamC Stream C: Non-Halogenated Solvent Waste (Contains Acetone, MeOH, etc.) *Segregate if >2% Halogen content* HalogenCheck->StreamC Non-Halogenated Solvent Final Off-Site Incineration (RCRA Permitted Facility) StreamA->Final StreamB->Final StreamC->Final Check local halogen limits

Figure 1: Decision tree for segregating 3-(4-Bromophenyl)-3-hydroxypropanenitrile waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute may require the entire mixture to be classified as "Halogenated" depending on concentration (>1-2%).[2]

Step-by-Step Disposal Protocol

1. Solid Waste (Pure Compound & Debris) [1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Collect pure compound, contaminated weighing boats, gloves, and paper towels in this container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: List "3-(4-Bromophenyl)-3-hydroxypropanenitrile" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Storage: Keep container closed and inside a secondary containment tray in the fume hood until pickup.

2. Liquid Waste (Solutions)

  • Compatibility Check: Ensure the solvent used is compatible with the waste container (e.g., do not put acetone solutions in a container designated for strong oxidizers).[2]

  • Stream Selection:

    • Scenario A (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Waste" carboy.[1][2]

    • Scenario B (Non-Halogenated Solvent): If dissolved in Methanol or Ethyl Acetate, determine the concentration.[2]

      • Rule of Thumb: If the halogenated solute concentration is >1-2% , default to the "Halogenated Waste" stream to prevent contamination of fuel-blending streams used for non-halogenated solvents.[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent gas evolution.[2]

3. RCRA Waste Classification (USA) While this specific CAS is not typically "P" or "U" listed by name, it is a Characteristic Hazardous Waste .[1][2]

  • Likely Codes:

    • D001: If in a flammable solvent (Ignitable).[1][4]

    • D003: (Reactivity) - Only if potential for cyanide generation is deemed high (unlikely in stable nitrile form, but possible).[1][2]

    • General Classification: "Non-regulated hazardous waste" (if not characteristic) or state-specific codes (e.g., California "Toxic" waste).[1][2]

  • Best Practice: Label as "Hazardous Waste - Toxic, Organohalogen" to ensure the disposal facility routes it to an incinerator equipped with scrubbers for HBr/Bromine gas.[1][2]

Part 4: Spill Response & Decontamination

Immediate Action:

  • Evacuate & Ventilate: If a large amount (>5g) of powder is dispersed outside a hood, evacuate the immediate area to allow dust to settle.[1]

  • PPE Up: Don double nitrile gloves, goggles, and lab coat.[2]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet slurry into the "Solid Hazardous Waste" container.[1]

  • Containment (Liquid):

    • Absorb with vermiculite, sand, or commercial spill pads.[2]

    • Do not use bleach immediately on the spill, as this may react violently or release toxic vapors depending on the solvent involved.[2]

  • Surface Decontamination:

    • After removing bulk material, wipe the surface with a mild detergent solution.[2]

    • Follow with a water rinse.[1][5][6][7][8][9]

    • Collect all wipes as solid hazardous waste.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)propanenitrile (Analog).[1] PubChem.[1][10] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles.[1] OSHA.gov.[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]

Sources

Personal protective equipment for handling 3-(4-Bromophenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, synthesis, and disposal of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). It is designed for researchers requiring immediate, actionable safety protocols without the fluff.

CAS Number: 65984-59-0 Molecular Formula: C


H

BrNO Molecular Weight: 226.07 g/mol Physical State: Solid (typically white to off-white powder)

Emergency Snapshot & Risk Profile

Immediate Hazards[1][2]
  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Chemical Reactivity: Incompatible with strong acids. Contact with acids may liberate Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.

  • Target Organs: Central Nervous System (CNS), Respiratory System, Skin/Eyes.

First Aid Response
Exposure RouteImmediate Action
Inhalation Move to fresh air immediately.[1][2][3] If breathing is labored, administer oxygen. Do not perform mouth-to-mouth; use a bag-valve mask to avoid rescuer contamination.
Skin Contact Wash with soap and water for 15+ minutes. Do not use organic solvents (ethanol/DMSO) as they increase dermal absorption of the nitrile.
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][2][3]
Ingestion Rinse mouth. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. Nitriles can permeate standard glove materials. Use this matrix to select the correct barrier based on your operation scale.

Glove Selection Logic
  • Standard Nitrile Gloves (0.11 mm): Insufficient for prolonged contact or solution handling. Use only for handling dry solids with immediate change upon contamination.

  • Laminate Film (Silver Shield/4H): Required for handling solutions, stock preparation, or spills.

  • Double-Gloving Strategy: Wear Laminate gloves (inner) + Nitrile gloves (outer) for dexterity and barrier protection.

Respiratory & Body Protection[1][2][3][5]
  • Respiratory: N95 (minimum) for solid weighing. If handling in solution outside a fume hood (not recommended) or during spill cleanup, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Body: Lab coat (buttoned), long pants, and closed-toe chemically resistant shoes.

Visualization: PPE Decision Workflow

PPE_Selection Start Task Identification Solid Handling Solid (< 100 mg) Start->Solid Solution Handling Solution or > 100 mg Solid Start->Solution Spill Spill Cleanup Start->Spill Gloves_Solid Gloves: Double Nitrile (Change immediately if splashed) Solid->Gloves_Solid Resp_Solid Resp: Fume Hood (or N95 if hood unavailable) Solid->Resp_Solid Gloves_Sol Gloves: Laminate (Silver Shield) + Outer Nitrile Solution->Gloves_Sol Resp_Sol Resp: Fume Hood REQUIRED Solution->Resp_Sol Spill->Gloves_Sol Resp_Spill Resp: Full Face OV/AG Cartridge Spill->Resp_Spill

Figure 1: Decision logic for selecting PPE based on the state of matter and risk level.

Operational Handling Protocols

A. Weighing & Transfer
  • Static Hazard: Dry nitrile powders can be statically charged. Use an antistatic gun or ionizer if available.

  • Containment: Weigh inside a chemical fume hood. If the balance is outside, weigh inside a tared, screw-top vial. Never transfer open powder across the lab bench.

B. Reaction Setup (Self-Validating System)

This protocol ensures safety through verifying compatibility before mixing.

  • Solvent Choice: Dissolve in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) if compatible with your reaction.

    • Why? Reduces the risk of aerosolization compared to dry powder.

  • Acid Check (Critical Step):

    • Test: Verify the pH of your reaction mixture before adding the nitrile.

    • Rule: Ensure pH > 4. Avoid mixing with strong mineral acids (HCl, H₂SO₄) unless the system is closed and vented to a scrubber.

    • Mechanism:[1][3] Acidic hydrolysis of the nitrile group (-CN) can release HCN gas [1].

  • Temperature Control:

    • The hydroxyl group (-OH) allows for hydrogen bonding, potentially increasing viscosity. Ensure adequate stirring.

    • Monitor exotherms. Nitrile hydrolysis is exothermic.[4]

C. Downstream Processing
  • Quenching: When quenching reactions containing this nitrile, use basic aqueous solutions (e.g., NaOH or NaHCO₃) rather than acidic water to prevent HCN evolution.

  • Rotary Evaporation: Use a secondary trap (dry ice/acetone) to prevent nitrile vapors from entering the pump oil or exhaust system.

Waste Disposal & Decontamination

Never dispose of this chemical down the drain.

Segregation Strategy
Waste StreamCriteriaDisposal Method
Solid Waste Contaminated paper, gloves, weigh boats.Seal in a double bag labeled "Toxic Solid - Organic Nitrile".
Liquid Waste Reaction mixtures, mother liquors.Segregate from Acid Waste. Label "Organic Nitrile - DO NOT MIX WITH ACID".
Sharps Needles/syringes used with the compound.Chemically contaminated sharps container.
Decontamination of Glassware
  • Rinse glassware with Acetone inside the fume hood. Collect this rinse as organic waste.

  • Soak in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.

    • Mechanism:[1][3] Oxidative destruction of trace nitrile residues.

  • Wash with soap and water as normal.

Engineering Controls: The Fume Hood

Work must be performed in a certified chemical fume hood.

  • Sash Height: Keep at or below the certified working height (usually 18 inches).

  • Face Velocity: Ensure 80–100 fpm (feet per minute).

  • Airflow Check: Tape a small strip of tissue paper (Kimwipe) to the sash bottom. It should be pulled gently inward, verifying negative pressure.

Visualization: Emergency Spill Workflow

Spill_Response Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Laminate Gloves + Resp) Alert->PPE Contain 3. Contain Spill (Absorbent Pads) PPE->Contain Neutralize 4. Decontaminate (10% Bleach Solution) Contain->Neutralize Dispose 5. Dispose (Hazardous Waste Tag) Neutralize->Dispose

Figure 2: Step-by-step workflow for managing a spill of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.).[5][6] 3-(4-Bromophenyl)propanenitrile (Analogous Safety Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.